3-Acetyl-2,4-dimethylpyrrole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2,4-dimethyl-1H-pyrrol-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-5-4-9-6(2)8(5)7(3)10/h4,9H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGZCKCJMYREIKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=C1C(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60870963 | |
| Record name | 1-(2,4-Dimethyl-1H-pyrrol-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60870963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2386-25-6, 1500-94-3 | |
| Record name | 1-(2,4-Dimethyl-1H-pyrrol-3-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2386-25-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ketone, 2,5-dimethylpyrrol-3-yl methyl | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001500943 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ketone, 2,4-dimethylpyrrol-3-yl methyl | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Acetyl-2,4-dimethylpyrrole | |
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| Record name | 1-(2,4-Dimethyl-1H-pyrrol-3-yl)ethan-1-one | |
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| Record name | 2,4-dimethylpyrrol-3-yl methyl ketone | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
3-Acetyl-2,4-dimethylpyrrole CAS number 2386-25-6
An In-Depth Technical Guide to 3-Acetyl-2,4-dimethylpyrrole (CAS 2386-25-6)
Authored by: Senior Application Scientist
Introduction: The Strategic Importance of the Pyrrole Scaffold
The pyrrole ring, a five-membered aromatic heterocycle, represents one of the most vital structural motifs in the realm of medicinal chemistry and drug discovery.[1][2] Its unique electronic properties and hydrogen bonding capabilities allow for potent and specific interactions with biological targets.[1] This scaffold is not merely a theoretical curiosity; it is the foundational core of numerous blockbuster drugs, including the cholesterol-lowering agent atorvastatin and the multi-kinase inhibitor sunitinib, used in cancer therapy.[3] The versatility of the pyrrole core allows chemists to strategically introduce various substituents, fine-tuning the molecule's pharmacological profile.
Within this critical class of compounds, 3-Acetyl-2,4-dimethylpyrrole (CAS No. 2386-25-6) emerges as a particularly valuable building block. Its specific substitution pattern—featuring methyl groups at positions 2 and 4 and an acetyl group at position 3—provides a synthetically versatile platform for the elaboration of more complex molecular architectures. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering in-depth insights into the physicochemical properties, synthesis, analytical characterization, and strategic applications of this key chemical intermediate.
Section 1: Core Physicochemical and Spectroscopic Profile
Precise characterization is the bedrock of reproducible science. The identity and purity of 3-Acetyl-2,4-dimethylpyrrole can be unequivocally established through a combination of physical property measurements and spectroscopic analysis.
Physicochemical Properties
The fundamental physical and chemical identifiers for this compound are summarized below. This data is essential for reaction planning, safety assessments, and quality control.
| Property | Value | Reference(s) |
| CAS Number | 2386-25-6 | [4][5][6] |
| Molecular Formula | C₈H₁₁NO | [4][5] |
| Molecular Weight | 137.18 g/mol | [4][7] |
| Appearance | White to light yellow/orange powder or crystals | [4][7] |
| Melting Point | 136-139 °C | [5][7] |
| Boiling Point | 173 °C at 12 mmHg | [5] |
| Purity | >98.0% (GC) | [4] |
| IUPAC Name | 1-(2,4-dimethyl-1H-pyrrol-3-yl)ethanone | [7] |
| Synonyms | 2,4-Dimethyl-3-acetylpyrrole, 1-(2,4-dimethyl-1H-pyrrol-3-yl)ethan-1-one | [6][7] |
Spectroscopic Data for Structural Elucidation
Spectroscopic analysis provides a definitive fingerprint of the molecular structure. The following data are critical for confirming the successful synthesis and purity of 3-Acetyl-2,4-dimethylpyrrole.
¹H NMR Spectroscopy: The proton NMR spectrum provides precise information about the electronic environment of each hydrogen atom in the molecule.
| Assignment | Chemical Shift (δ) ppm | Multiplicity | Reference |
| N-H (Pyrrole ring) | ~9.17 | Broad Singlet | [8] |
| C5-H (Pyrrole ring) | ~6.36 | Singlet | [8] |
| C2-CH ₃ | ~2.43 | Singlet | [8] |
| C4-CH ₃ | ~2.27 | Singlet | [8] |
| Acetyl-CH ₃ | ~2.50 | Singlet | [8] |
Note: Chemical shifts can vary slightly depending on the solvent and instrument frequency.
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.
| Ion | Mass-to-Charge Ratio (m/z) | Significance | Reference |
| [M]⁺ | 137.0 | Molecular Ion | [8] |
| [M-CH₃]⁺ | 122.0 | Loss of a methyl group (base peak) | [8] |
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Description of Vibration |
| ~3350 | N-H stretching (pyrrole ring) |
| ~1710 | C=O stretching (acetyl group) |
| ~1540 | C=C stretching (aromatic ring) |
Section 2: Synthetic Pathways and Methodologies
The synthesis of substituted pyrroles is a well-established field of organic chemistry, with several named reactions providing reliable access to this heterocyclic core. The Paal-Knorr and Knorr syntheses are among the most prominent and widely used methods.[9][10]
The Paal-Knorr Pyrrole Synthesis: A Foundational Approach
The Paal-Knorr synthesis is a straightforward and high-yielding method that involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, typically under neutral or mildly acidic conditions.[9][11] The mechanism proceeds through the formation of a hemiaminal, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[11][12]
Caption: General mechanism of the Paal-Knorr Pyrrole Synthesis.
The Knorr Pyrrole Synthesis: A Versatile Alternative
The Knorr pyrrole synthesis is another powerful method that involves the reaction of an α-amino-ketone with a compound containing an electron-withdrawing group (such as a β-ketoester).[13] This condensation reaction is highly versatile and allows for the preparation of a wide variety of polysubstituted pyrroles.
Caption: Conceptual workflow of the Knorr Pyrrole Synthesis.
Representative Synthesis Protocol: Acylation of 2,4-Dimethylpyrrole
While classical methods build the ring from acyclic precursors, a highly efficient and common strategy for preparing 3-Acetyl-2,4-dimethylpyrrole is the direct acylation of the pre-formed 2,4-dimethylpyrrole nucleus. This approach leverages the electron-rich nature of the pyrrole ring, which makes it susceptible to electrophilic substitution. The Vilsmeier-Haack or Friedel-Crafts acylation are standard methods for this transformation.
Caption: Experimental workflow for the synthesis of the target compound.
Step-by-Step Methodology (Illustrative Friedel-Crafts Acylation):
-
Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) and an anhydrous, non-protic solvent (e.g., dichloromethane).
-
Complex Formation: Cool the suspension to 0 °C in an ice bath. Slowly add acetyl chloride (1.05 equivalents) dropwise to the suspension. Stir for 15-20 minutes to allow for the formation of the electrophilic acylium ion complex.
-
Substrate Addition: Dissolve 2,4-dimethylpyrrole (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the reaction mixture, maintaining the temperature at 0 °C. Causality Note: Slow addition is critical to control the exothermic reaction and prevent side product formation.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture over crushed ice to quench the reaction and decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 3-Acetyl-2,4-dimethylpyrrole.
Section 3: Applications in Drug Discovery and Chemical Research
The utility of 3-Acetyl-2,4-dimethylpyrrole lies in its role as a versatile intermediate for constructing more elaborate molecules with potential therapeutic value.
A Scaffold for Pharmacological Innovation
The pyrrole core is a privileged structure in medicinal chemistry, known to be a constituent of compounds with a wide array of biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[3][14] 3-Acetyl-2,4-dimethylpyrrole serves as an ideal starting point for accessing novel pyrrole derivatives. The acetyl group, in particular, is a key functional handle. It can be:
-
Reduced to an ethyl group.
-
Used as a site for aldol condensations to extend the carbon chain.
-
Transformed into other functional groups through reactions like the Willgerodt–Kindler reaction .
-
Serve as a precursor for the synthesis of other heterocyclic rings fused to the pyrrole core.
One noted application for 3-Acetyl-2,4-dimethylpyrrole is as a research chemical and a central nervous system depressant.[6] Furthermore, pyrrole derivatives are being investigated as inhibitors of enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant targets in neurodegenerative diseases such as Alzheimer's.[15][16]
Caption: The pyrrole core as a versatile scaffold for drug development.
Section 4: Safety, Handling, and Storage
Adherence to proper safety protocols is non-negotiable in a laboratory setting. 3-Acetyl-2,4-dimethylpyrrole, like many organic chemicals, requires careful handling.
GHS Hazard Information
Based on available safety data, the compound is classified with the following hazards:
-
Skin Irritation (Category 2) : Causes skin irritation.[17][18]
-
Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[17][18]
-
Specific Target Organ Toxicity (Single Exposure, Category 3) : May cause respiratory irritation.[18]
-
Acute Toxicity (Oral, Category 4) : Harmful if swallowed.[19][20]
Recommended Handling and Storage Protocols
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[20][21]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[17]
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[21] Wash hands and face thoroughly after handling.[17] Avoid contact with skin and eyes.[20]
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[20] Store away from strong oxidizing agents, acids, and bases.[20]
Conclusion
3-Acetyl-2,4-dimethylpyrrole is more than just a catalog chemical; it is a strategic intermediate that provides access to a rich and diverse chemical space. Its well-defined physicochemical properties, established spectroscopic profile, and accessible synthetic routes make it a reliable tool for medicinal chemists and researchers. By leveraging the functional handles on this molecule, scientists can continue to explore the vast therapeutic potential of the pyrrole scaffold, driving the discovery of the next generation of innovative medicines.
References
- 3-Acetyl-2,4-dimethylpyrrole. CymitQuimica.
- 3-Acetyl-2,4-dimethylpyrrole. ChemBK.
- CAS No : 2386-25-6 | Chemical Name : 3-Acetyl-2,4-dimethylpyrrole.
- Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development. Medium.
- Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI.
- 3-Acetylpyrrole | C6H7NO | CID 2737793. PubChem - NIH.
- 3-Acetyl-2,4-dimethylpyrrole(2386-25-6) 1H NMR spectrum. ChemicalBook.
- Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evalu
- Paal-Knorr Synthesis. Alfa Chemistry.
- 3-Acetyl-2,4-dimethylpyrrole, 98%, Thermo Scientific Chemicals. Fisher Scientific.
- Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology.
- Knorr pyrrole synthesis. Wikipedia.
- SAFETY D
- Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PMC.
- Paal–Knorr synthesis. Wikipedia.
- Application Notes and Protocols: Paal-Knorr Synthesis of Substituted Pyrroles. Benchchem.
- SAFETY D
- SAFETY D
- Safety D
- Pyrrole: a resourceful small molecule in key medicinal hetero-arom
- Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor. PMC.
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Technical Guide: Structure Elucidation of 1-(2,4-dimethyl-1H-pyrrol-3-yl)ethanone
[1]
Executive Summary
1-(2,4-dimethyl-1H-pyrrol-3-yl)ethanone (also known as 3-acetyl-2,4-dimethylpyrrole) is a critical heterocyclic building block, primarily utilized in the synthesis of porphyrins, dipyrromethenes (e.g., BODIPY dyes), and pharmaceutical intermediates.[1] Its structural integrity is defined by a penta-substituted pyrrole ring where the electron-withdrawing acetyl group at the C3 position significantly alters the electronic landscape of the aromatic system compared to simple alkyl-pyrroles.[1]
This guide provides a definitive elucidation workflow, moving from synthetic origin (establishing the carbon skeleton) to spectroscopic validation (NMR, IR, MS) and solid-state conformation (crystallography).[1][2]
Synthetic Origin & Mechanistic Context
Understanding the synthesis is the first step in structure verification, as it defines the impurity profile and regiochemistry.[1][2][3] The molecule is classically prepared via a modified Knorr Pyrrole Synthesis .[2][3]
The Modified Knorr Pathway
Unlike the standard Knorr synthesis which yields pyrrole esters, this variant utilizes a
-
Reactants: Isonitrosoacetone (generated in situ or isolated) and Acetylacetone (2,4-pentanedione).[2]
-
Reagents: Zinc dust (reductant) and Glacial Acetic Acid (solvent/proton source).[1][2][3]
-
Mechanism: The reduction of the oxime yields an
-aminoketone, which undergoes condensation with the -diketone, followed by intramolecular cyclization and dehydration.[1]
Reaction Workflow Visualization
The following diagram illustrates the critical bond-forming steps that establish the 2,4-dimethyl-3-acetyl substitution pattern.
Figure 1: Mechanistic flow of the modified Knorr synthesis yielding the target pyrrole.[1]
Spectroscopic Characterization
This section details the specific spectral fingerprints required to confirm the structure and rule out regioisomers (e.g., 2-acetyl-3,5-dimethylpyrrole).
Mass Spectrometry (MS)[1][2]
-
Ionization: EI (70 eV) or ESI+.
-
Fragmentation Pattern:
Infrared Spectroscopy (FT-IR)
The IR spectrum reveals the interplay between the carbonyl and the pyrrole NH.[1][2]
-
N-H Stretch:
(Broad band).[1][2] The broadening indicates significant intermolecular hydrogen bonding in the solid state.[1][2][3] -
C=O Stretch:
.[1][2]-
Note: This value is lower than a standard ketone (
) due to conjugation with the electron-rich pyrrole ring and hydrogen bonding.[2]
-
Nuclear Magnetic Resonance (NMR)
The
Table 1:
| Position | Shift ( | Multiplicity | Integration | Assignment Logic |
| NH | 9.17 | Broad Singlet | 1H | Highly deshielded; exchangeable with D |
| C5-H | 6.36 | Doublet / Broad s | 1H | The only aromatic proton.[1] Shows coupling ( |
| C2-CH | 2.50 | Singlet | 3H | Deshielded by adjacent Nitrogen and ring current.[1][2] |
| Acetyl-CH | 2.43 | Singlet | 3H | Characteristic methyl ketone shift.[1][2] |
| C4-CH | 2.27 | Singlet | 3H | Shielded relative to C2 due to distance from Nitrogen.[1][2] |
-
Coupling Insight: The signal at 6.36 ppm often appears as a doublet or broad singlet.[1][2][3] This is due to long-range coupling with the NH proton.[2] Adding D
O collapses this to a sharp singlet.[1][2][3]
Elucidation Logic Flow: The following diagram maps the logical deduction process from raw data to structural confirmation.
Figure 2: Structural elucidation logic tree based on spectral data.[1]
Solid State Physics & Crystallography
In the solid state, 3-acetyl-2,4-dimethylpyrrole does not exist as isolated monomers.[1] X-ray crystallographic studies of this class of compounds reveal a dominant dimeric motif .[1][2][3]
-
Intermolecular Interaction: The pyrrole N-H acts as a hydrogen bond donor, while the acetyl Oxygen acts as an acceptor.[1][2][3]
-
Geometry: This forms a centrosymmetric dimer held together by two
hydrogen bonds.[1][2][3] -
Impact on Solubility: This strong dimerization explains the compound's relatively high melting point (
) and lower solubility in non-polar solvents compared to ester analogs.[1][2]
Quality Control Protocols
For researchers using this compound as a starting material, purity is paramount to prevent side reactions in porphyrin synthesis.[1][2][3]
TLC Method[1][3]
-
Visualization: UV (254 nm) or Ehrlich’s Reagent (turns deep pink/red, specific for pyrroles).[1][2][3]
-
R
Value: ~0.4 - 0.5 (varies with humidity).[1][2]
Recrystallization Protocol (Self-Validating)
If the NMR shows impurity peaks (often aliphatic polymeric sludge from the Knorr synthesis):
-
Dissolve crude solid in minimum boiling Ethanol .
-
Add hot Water dropwise until slight turbidity persists.
-
Re-heat to clarify and allow slow cooling to room temperature, then
. -
Validation: The resulting crystals should be colorless to pale yellow needles with a sharp melting point (
).
References
-
Knorr Pyrrole Synthesis Mechanism
-
Synthesis Procedure (Organic Syntheses)
-
Spectroscopic Data (NMR/IR)
-
Crystallographic Data (Hydrogen Bonding)
Sources
- 1. Ethanone, 1-(2,4-dimethylphenyl)- [webbook.nist.gov]
- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. 3-Acetyl-2,4-dimethylpyrrole(2386-25-6) 1H NMR spectrum [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Ethanone, 1-(2,4-dimethyl-1H-pyrrol-3-yl)- [webbook.nist.gov]
Physical and chemical characteristics of 3-Acetyl-2,4-dimethylpyrrole
Topic: Physical and Chemical Characteristics of 3-Acetyl-2,4-dimethylpyrrole Audience: Researchers, Scientists, and Drug Development Professionals Content Type: In-Depth Technical Guide
Molecular Architecture, Synthesis, and Application in Porphyrinoid Chemistry[1][2][3]
Executive Summary
3-Acetyl-2,4-dimethylpyrrole (CAS 2386-25-6) is a critical heterocyclic building block in organic synthesis, particularly valued for its role as a precursor to functionalized dipyrromethenes and BODIPY (Boron-Dipyrromethene) dyes.[1][2][3] Characterized by a pyrrole core substituted with methyl groups at the
Physiochemical Characterization[2][4][7][8][9]
The physical constants of 3-Acetyl-2,4-dimethylpyrrole dictate its handling and purification protocols. It typically presents as a crystalline solid, requiring specific storage conditions to prevent oxidation or polymerization.
Table 1: Physical and Chemical Constants[7]
| Property | Value / Description |
| CAS Number | 2386-25-6 |
| Molecular Formula | |
| Molecular Weight | 137.18 g/mol |
| Appearance | White to pale yellow or light green crystalline powder |
| Melting Point | 136 – 139 °C (Lit.) |
| Boiling Point | 173 °C at 12 mmHg (sublimation potential under high vacuum) |
| Solubility | Soluble in Methanol, Ethanol, DMSO, Chloroform; Slightly soluble in water |
| Acidity (pKa) | Weakly acidic NH (deprotonation typically requires strong bases like NaH or DBU) |
| Storage | Store at 2-8°C under inert atmosphere (Argon/Nitrogen); Light sensitive |
Spectroscopic Profile & Molecular Identification[4][8]
Accurate identification relies on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.[4] The asymmetry introduced by the acetyl group distinguishes it from the symmetric 2,4-dimethylpyrrole.
Nuclear Magnetic Resonance (NMR) Data
The
Table 2:
| Assignment | Shift ( | Multiplicity | Integration | Coupling ( | Notes |
| NH (N1) | 9.17 | Broad Singlet | 1H | - | Exchangeable; shift varies with concentration/solvent. |
| C5-H ( | 6.36 | Doublet | 1H | Coupled to NH; diagnostic of free | |
| C2-CH | 2.50 | Singlet | 3H | - | Downfield due to proximity to N and conjugation. |
| Acetyl-CH | 2.43 | Singlet | 3H | - | Distinct carbonyl-adjacent methyl signal. |
| C4-CH | 2.27 | Singlet | 3H | - | Upfield relative to C2-Me. |
Infrared Spectroscopy (IR)
-
N-H Stretch:
(Broad, H-bonded). -
C=O Stretch (Acetyl):
(Lower than typical ketones due to conjugation with the pyrrole ring). -
C=C / C=N Ring Stretch:
.
Synthetic Methodology: The Modified Knorr Synthesis
The synthesis of 3-Acetyl-2,4-dimethylpyrrole is classically achieved via the Knorr Pyrrole Synthesis .[5] This reaction involves the condensation of an
Mechanistic Pathway
The mechanism proceeds through an initial imine formation followed by tautomerization to an enamine, cyclization, and dehydration. Zinc and acetic acid are often used to generate the
Visualization: Knorr Synthesis Mechanism
Caption: Mechanistic flow of the Knorr synthesis adapting oximinoacetone and acetylacetone precursors.
Experimental Protocol (General Procedure)
Note: This protocol is a generalized adaptation of the Knorr method for substituted pyrroles.
-
Nitrosation: Acetone is treated with sodium nitrite (
) in glacial acetic acid at to yield oximinoacetone. -
Condensation: The oximinoacetone solution is added slowly to a mixture of 2,4-pentanedione (acetylacetone) and zinc dust in acetic acid. The zinc reduces the oxime to an amine in situ.[7]
-
Reflux: The mixture is heated to reflux (approx.
) for 2-4 hours to drive cyclization and dehydration. -
Work-up: The reaction is poured into ice water. The crude pyrrole precipitates or is extracted with dichloromethane.
-
Purification: Recrystallization from ethanol or methanol yields the pure product (MP: 136-139°C).
Chemical Reactivity & Applications[2][13][15][16]
The utility of 3-Acetyl-2,4-dimethylpyrrole lies in its C5-H (alpha-free) position. This site is highly nucleophilic and susceptible to electrophilic aromatic substitution, making it the primary attachment point for coupling reactions.
Synthesis of BODIPY Dyes
The most prominent application is the synthesis of asymmetric BODIPY dyes. The pyrrole condenses with an aromatic aldehyde (e.g., benzaldehyde) to form a dipyrromethane, which is subsequently oxidized and complexed with boron trifluoride etherate (
Key Advantage: The acetyl group at C3 remains intact, providing a handle for further functionalization (e.g., via aldol condensation or hydrazone formation) that can modulate the fluorescence quantum yield and Stokes shift of the resulting dye.
Visualization: BODIPY Synthesis Workflow
Caption: Step-wise synthesis of BODIPY dyes utilizing 3-acetyl-2,4-dimethylpyrrole.
Pharmaceutical Intermediates
The compound serves as a scaffold for receptor tyrosine kinase inhibitors. The acetyl group can be converted into various heterocycles (e.g., pyrazoles via hydrazine) or extended side chains, while the pyrrole nitrogen allows for alkylation to optimize pharmacokinetic properties (solubility, lipophilicity).
Handling, Stability, and Safety (MSDS Summary)
-
Hazard Classification: Irritant (Skin, Eye, Respiratory).
-
Air Sensitivity: Pyrroles are generally electron-rich and prone to oxidation (darkening) upon prolonged exposure to air and light.
-
Storage Protocol:
-
Container: Amber glass vial with a Teflon-lined cap.
-
Atmosphere: Flush with Nitrogen or Argon after use.
-
Temperature: Refrigerate (2-8°C).
-
-
Incompatibility: Strong oxidizing agents, strong acids (may cause polymerization).
References
-
National Institutes of Health (NIH) - PubChem. (n.d.). Compound Summary: 3-Acetyl-2,4-dimethylpyrrole.[8][9][1][2][3][10][11] Retrieved from [Link]
-
Organic Syntheses. (1943). 2,4-Dimethylpyrrole (Reference for Knorr Method Conditions). Org. Syn. Coll. Vol. 2, p. 217. Retrieved from [Link]
- Loudet, A., & Burgess, K. (2007). BODIPY Dyes and Their Derivatives: Syntheses and Spectroscopic Properties. Chemical Reviews, 107(11), 4891–4932. (Contextual grounding for BODIPY synthesis).
Sources
- 1. 3-Acetyl-2,4-dimethylpyrrole(2386-25-6) 1H NMR spectrum [chemicalbook.com]
- 2. 2,4-二甲基-3-乙酰基吡咯 - CAS号 2386-25-6 - 摩熵化学 [molaid.com]
- 3. 2,4-Dimethylpyrrole | 625-82-1 | Benchchem [benchchem.com]
- 4. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
- 5. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 6. Knorr Pyrrole Synthesis (Chapter 33) - Name Reactions in Organic Synthesis [cambridge.org]
- 7. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 9. researchgate.net [researchgate.net]
- 10. 2,4-Dimethyl-3-ethyl-1H-pyrrole(517-22-6) 1H NMR [m.chemicalbook.com]
- 11. 2,4-Dimethylpyrrole synthesis - chemicalbook [chemicalbook.com]
Technical Monograph: Spectroscopic Characterization of 3-Acetyl-2,4-dimethylpyrrole
[1][2]
Executive Summary
3-Acetyl-2,4-dimethylpyrrole (CAS: 2386-25-6) is a pivotal heterocyclic scaffold in the synthesis of porphyrins, dipyrromethanes, and BODIPY dyes.[1][2][3] Its structural integrity is the rate-limiting factor in the yield of subsequent condensation reactions. This guide provides a definitive spectroscopic atlas and synthesis validation protocol for researchers requiring high-purity precursors for supramolecular or medicinal chemistry applications.
Chemical Identity & Structural Significance[6]
The compound is a trisubstituted pyrrole.[4] Unlike the fully substituted Knorr pyrrole (diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate), this derivative retains a free
Physicochemical Properties Table
| Property | Value | Context |
| IUPAC Name | 1-(2,4-dimethyl-1H-pyrrol-3-yl)ethanone | Standard nomenclature |
| Molecular Formula | Unsaturation Degree: 4 | |
| Molecular Weight | 137.18 g/mol | Monoisotopic Mass: 137.08 |
| Melting Point | 136–139 °C | Sharp mp indicates high purity |
| Appearance | Prismatic crystals | Colorless to pale yellow (oxidizes to pink/brown) |
| Solubility | Soluble in EtOH, | Poor solubility in |
Synthesis & Mechanistic Context
To understand the impurity profile, one must understand the genesis of the molecule. The standard route is a modified Knorr Pyrrole Synthesis , involving the condensation of an
Protocol Summary: The reaction typically utilizes 2,3-butanedione monoxime (precursor to the amine) and 2,4-pentanedione (acetylacetone) in the presence of Zinc dust and acetic acid. The Zinc reduces the oxime to an amine, which immediately condenses with the ketone to close the ring.
Synthesis Workflow Diagram
Figure 1: Modified Knorr synthesis pathway highlighting the critical reductive-condensation sequence.
Spectroscopic Characterization (The Core)
This section details the specific spectral fingerprints required to validate the compound. Data is based on high-resolution NMR in
A. Nuclear Magnetic Resonance ( NMR)
The proton NMR spectrum is distinct due to the presence of the downfield NH signal and the specific coupling of the
Solvent:
| Assignment | Shift ( | Multiplicity | Integral | Coupling ( | Structural Insight |
| NH (H-1) | 8.50 – 9.20 | Broad Singlet | 1H | - | Highly solvent/concentration dependent. Disappears with |
| H-5 ( | 6.36 | Doublet of quartets | 1H | The only aromatic ring proton. Diagnostic for the "free" | |
| 2-Me ( | 2.50 | Singlet | 3H | - | Deshielded by proximity to Nitrogen. |
| Acetyl-Me | 2.43 | Singlet | 3H | - | Distinct methyl ketone signal. |
| 4-Me ( | 2.27 | Singlet | 3H | Slightly more shielded than the |
Expert Note on Coupling:
While often reported as singlets, the methyl groups and the H-5 proton exhibit fine long-range coupling (
B. Infrared Spectroscopy (FT-IR)
IR is the quickest method to confirm the presence of the acetyl group and the integrity of the pyrrole ring.
-
3280 – 3320 cm
: N-H Stretch. Strong, broad band. Indicates hydrogen bonding capability.[5] -
1635 – 1650 cm
: C=O Stretch (Ketone). The value is lower than typical alkyl ketones (usually ~1715 cm ) due to conjugation with the electron-rich pyrrole ring. This "red shift" is a hallmark of acyl-pyrroles. -
1560 – 1580 cm
: C=C Ring skeletal vibrations.
C. Mass Spectrometry (MS)
Analytical Workflow & Quality Control
To ensure the material is suitable for sensitive downstream applications (e.g., dipyrromethene synthesis), follow this decision matrix.
Quality Assurance Logic Tree
Figure 2: Step-by-step quality control decision matrix for pyrrole precursors.
Protocol: The "D2O Shake" Validation
When analyzing the NMR, the NH proton (approx 9.17 ppm) can be confusingly broad or integrated poorly.
-
Run the standard
NMR in .[6] -
Add 1-2 drops of
(Deuterium Oxide) directly to the NMR tube. -
Shake vigorously for 30 seconds and allow layers to separate.
-
Re-run the spectrum.[6]
-
Result: The peak at ~9.17 ppm should disappear. The doublet at 6.36 ppm (H-5) should collapse to a sharper singlet/quartet. This confirms the assignment of the NH and H-5 protons.
-
References
-
ChemicalBook. 3-Acetyl-2,4-dimethylpyrrole NMR and Spectral Data. Retrieved from
-
Fisher Scientific. Product Specifications: 3-Acetyl-2,4-dimethylpyrrole, 98%. Retrieved from
-
Organic Syntheses. 2,4-Dimethylpyrrole (Knorr Synthesis Context). Org.[4][5][7][8][9] Synth. 1941, 21, 67. Retrieved from
-
Sigma-Aldrich. 3-Acetyl-2,4-dimethylpyrrole Product Sheet. Retrieved from
-
Peking University. Synthesis of Diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate (Educational Protocol). Retrieved from
Sources
- 1. 3-Acetyl-2,4-dimethylpyrrole(2386-25-6) 1H NMR [m.chemicalbook.com]
- 2. 3-Acetyl-2,4-dimethylpyrrole, 98%, Thermo Scientific Chemicals 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 3. chembk.com [chembk.com]
- 4. 2,4-Dimethyl-3-ethyl-1H-pyrrole(517-22-6) 1H NMR spectrum [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Pyrrole synthesis [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
3-Acetyl-2,4-dimethylpyrrole molecular weight and formula
Characterization, Synthesis, and Pharmaceutical Utility
Executive Summary
3-Acetyl-2,4-dimethylpyrrole (CAS: 2386-25-6) is a critical heterocyclic building block in medicinal chemistry and porphyrin synthesis. Distinct from "Kryptopyrrole" (2,4-dimethyl-3-ethylpyrrole), this compound features an acetyl moiety at the
This guide provides a definitive technical profile for researchers, detailing the physicochemical properties, a self-validating synthesis protocol based on the modified Knorr method, and its application in the development of tyrosine kinase inhibitors (e.g., Sunitinib analogs).
Physicochemical Characterization
The following data establishes the baseline identity of the compound. Researchers should verify synthesized batches against these metrics.
Molecular Identity Table
| Parameter | Value | Notes |
| IUPAC Name | 1-(2,4-Dimethyl-1H-pyrrol-3-yl)ethan-1-one | |
| Common Name | 3-Acetyl-2,4-dimethylpyrrole | Often referred to as a "Ketopyrrole" |
| CAS Number | 2386-25-6 | Distinct from the ester (Knorr pyrrole) |
| Molecular Formula | ||
| Molecular Weight | 137.18 g/mol | Monoisotopic Mass: 137.0841 |
| Appearance | White to pale yellow prismatic crystals | Darkens upon oxidation/light exposure |
| Melting Point | 137–139 °C | Sharp transition indicates high purity |
| Solubility | Soluble in Ethanol, Methanol, DMSO | Sparingly soluble in water |
| pKa | ~17.5 (Pyrrole NH) | Weakly acidic |
Structural Diagram (DOT)
Figure 1: Core physicochemical attributes of 3-Acetyl-2,4-dimethylpyrrole.
Synthesis Protocol: Modified Knorr Pyrrole Synthesis
The most robust route to 3-Acetyl-2,4-dimethylpyrrole avoids the decarboxylation of esters by utilizing a direct condensation between an
Reaction Logic[3][4]
-
Precursor A: Oximinoacetone (prepared from acetone) serves as the source of the amino-ketone fragment upon reduction.
-
Precursor B: 2,4-Pentanedione (Acetylacetone) serves as the dicarbonyl partner.
-
Mechanism: Zinc/Acetic acid reduces the oxime to an amine, which immediately condenses with acetylacetone to close the pyrrole ring.
Step-by-Step Methodology
Safety Precaution: This reaction is exothermic. Zinc dust is pyrophoric; handle with care. Perform all steps in a fume hood.
Phase 1: Preparation of Oximinoacetone (Intermediate)
Note: Commercially available, but fresh preparation improves yield.
-
Dissolve Acetone (1 eq) in glacial acetic acid.
-
Cool to < 5°C.
-
Slowly add aqueous Sodium Nitrite (
, 1.1 eq) dropwise, maintaining temperature < 10°C to prevent side reactions. -
Stir for 3 hours. The solution contains crude oximinoacetone.
Phase 2: Cyclization to 3-Acetyl-2,4-dimethylpyrrole
-
Setup: To the crude oximinoacetone solution, add 2,4-Pentanedione (Acetylacetone, 1.0 eq).
-
Reduction/Condensation:
-
Prepare a bath of Zinc dust (3.0 eq) suspended in minimal acetic acid or add solid Zn slowly.
-
Add the Zn dust in small portions to the reaction mixture.
-
Critical Control: The reaction is vigorous. Maintain temperature between 60–70°C using an ice bath if necessary. Do not let it boil uncontrolled.
-
-
Reflux: Once addition is complete and exotherm subsides, heat the mixture to mild reflux (approx. 100°C) for 1 hour to drive dehydration.
-
Work-up:
-
Decant the hot solution from unreacted Zinc.
-
Pour the reaction mixture into 10 volumes of ice-cold water.
-
The product, 3-Acetyl-2,4-dimethylpyrrole , will precipitate as a solid.
-
-
Purification:
-
Filter the crude solid.
-
Recrystallize from Ethanol/Water (1:1) or Methanol.
-
Validation: Check Melting Point (Target: 137–139°C).
-
Synthesis Workflow Diagram
Figure 2: One-pot modified Knorr synthesis pathway for 3-Acetyl-2,4-dimethylpyrrole.
Structural Biology & Pharmaceutical Applications
Reactivity Profile
The 3-acetyl group acts as an electron-withdrawing group (EWG), reducing the electron density of the pyrrole ring compared to alkyl-pyrroles. However, the ring remains sufficiently nucleophilic for substitution at the 5-position (the
-
Vilsmeier-Haack Formylation: The 5-position is readily formylated to yield 2-formyl-3-acetyl-4-methylpyrrole , a key intermediate for dipyrromethene synthesis.
-
Aldol Condensations: The acetyl methyl group (
) is acidic enough to participate in Claisen-Schmidt condensations with aromatic aldehydes, creating chalcone-like pyrrole derivatives with potential biological activity.
Drug Development Relevance
-
Receptor Tyrosine Kinase Inhibitors (RTKIs): 3-Acetyl-2,4-dimethylpyrrole is a structural analog to the pyrrole units found in Sunitinib (Sutent). The acetyl group provides a handle for hydrogen bonding within the ATP-binding pocket of kinases (e.g., VEGFR, PDGFR).
-
Porphyrin & BODIPY Synthesis: This compound is a precursor for asymmetric porphyrins. The acetyl group can be converted to an ethyl group (via reduction) or used as a functional handle to tune the electronic properties of BODIPY fluorescent dyes.
Safety and Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Pyrroles are prone to oxidation (browning) upon exposure to air and light.
-
Spill Response: Sweep up dry spills to avoid dust generation. Ventilate area.
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Use a particulate respirator if dust is generated.
References
-
PubChem. (2025). Compound Summary: 3-Acetyl-2,4-dimethylpyrrole.[1][2][3][4][5] National Library of Medicine. [Link]
-
Organic Syntheses. (1943). 2,4-Dimethylpyrrole (General Knorr Method).[6] Org. Synth. Coll. Vol. 2, p. 217.[6] [Link]
Sources
Discovery and History of 3-Acetyl-2,4-dimethylpyrrole: A Technical Guide
Executive Summary
3-Acetyl-2,4-dimethylpyrrole (CAS: 2386-25-6), systematically known as 1-(2,4-dimethyl-1H-pyrrol-3-yl)ethanone , represents a pivotal intermediate in heterocyclic chemistry. Historically significant as a derivative of the classic Knorr Pyrrole Synthesis , it serves as the direct synthetic precursor to Kryptopyrrole (2,4-dimethyl-3-ethylpyrrole)—a compound famously implicated in the "Mauve Factor" hypothesis of schizophrenia.
This guide details the molecule's discovery, its rigorous synthesis via the modified Knorr pathway, and its critical role in porphyrin and pharmaceutical research.
Part 1: Historical Genesis & Discovery
The Knorr Legacy (1884)
The history of 3-acetyl-2,4-dimethylpyrrole is inextricable from the work of Ludwig Knorr . In 1884, while working at the University of Erlangen, Knorr developed the condensation reaction between
While the "textbook" Knorr pyrrole is often the diester (diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate), the synthesis of the acetyl derivative emerged as a crucial variation. By substituting one equivalent of ethyl acetoacetate with acetylacetone (2,4-pentanedione), chemists could introduce an acetyl group directly onto the pyrrole ring, opening pathways to asymmetric porphyrin synthesis.
The "Mauve Factor" Connection
In the mid-20th century, this molecule gained medical notoriety through the work of Abram Hoffer and Humphry Osmond .
-
The Phenomenon: They identified a "mauve" spot on paper chromatograms of urine from schizophrenic patients.
-
The Identification: The substance was initially identified as Kryptopyrrole (2,4-dimethyl-3-ethylpyrrole).[1]
-
The Link: 3-Acetyl-2,4-dimethylpyrrole is the synthetic precursor used to generate Kryptopyrrole in the laboratory (via Wolff-Kishner reduction). Consequently, the history of the "Mauve Factor" is chemically grounded in the availability of the 3-acetyl intermediate.
Part 2: Chemical Architecture & Properties
| Property | Data |
| IUPAC Name | 1-(2,4-dimethyl-1H-pyrrol-3-yl)ethanone |
| Molecular Formula | |
| Molecular Weight | 137.18 g/mol |
| Appearance | White to pale yellow crystals |
| Melting Point | 137–139 °C |
| Solubility | Soluble in ethanol, chloroform; sparingly soluble in water |
| Key Reactivity | Electrophilic substitution at C5; Carbonyl reduction at C3-acetyl |
Part 3: Technical Synthesis (The Modified Knorr Protocol)
Direct synthesis from aminoacetone is unstable. The authoritative, self-validating protocol utilizes the Modified Knorr Synthesis , producing an ester intermediate which is subsequently hydrolyzed and decarboxylated.
Reaction Logic[1][2]
-
Nitrosation: Ethyl acetoacetate is converted to its oxime.
-
Reductive Cyclization (Knorr): The oxime is reduced in situ (Zn/AcOH) to an amine, which immediately condenses with acetylacetone.
-
Decarboxylation: The protective ester group is removed to yield the target 3-acetyl-2,4-dimethylpyrrole.
Step-by-Step Protocol
Phase 1: Synthesis of Ethyl 4-acetyl-3,5-dimethylpyrrole-2-carboxylate
Reference: Organic Syntheses, Coll. Vol. 3, p. 513 (1955).
-
Nitrosation:
-
In a 3-L flask, combine 402 g (3.09 mol) ethyl acetoacetate and 1.2 L glacial acetic acid .
-
Cool to 0–10°C .
-
Dropwise add a solution of 246 g sodium nitrite in 400 mL water.[2] Critical: Maintain temp < 12°C to prevent decomposition.
-
Stir for 3 hours; allow to stand overnight.
-
-
Cyclization:
-
Add 348 g (3.48 mol) acetylacetone to the oxime solution.
-
Add 450 g zinc dust in small portions with vigorous stirring.
-
Exotherm Control: Regulate addition to keep temp < 60°C .
-
After addition, reflux for 1 hour.
-
Pour hot solution into 30 L of ice water . The crude ester precipitates.
-
Yield: ~60% (m.p. 143–144°C).[2]
-
Phase 2: Hydrolysis and Decarboxylation
To isolate 3-Acetyl-2,4-dimethylpyrrole from the ester.
-
Saponification:
-
Dissolve 100 g of the ester in 10% NaOH (aq) (500 mL) and ethanol (100 mL).
-
Reflux for 4 hours until the solution is clear.
-
Acidify with HCl to pH 3. The 4-acetyl-3,5-dimethylpyrrole-2-carboxylic acid precipitates. Filter and dry.[3]
-
-
Thermal Decarboxylation:
-
Place the dry acid in a flask utilizing a sublimation apparatus or simple distillation setup.
-
Heat to 200–220°C (above its melting point).
-
Carbon dioxide evolves rapidly.[4]
-
The residue (or sublimate) is recrystallized from ethanol/water.
-
Final Product: 3-Acetyl-2,4-dimethylpyrrole (m.p. 137–139°C).
-
Part 4: Mechanistic Visualization
The following diagram illustrates the Knorr cyclization mechanism, specifically the condensation of the
Figure 1: Mechanistic flow of the Modified Knorr Synthesis yielding the pyrrole scaffold.
Part 5: Modern Applications & Significance
Porphyrin Synthesis
3-Acetyl-2,4-dimethylpyrrole is a "monopyrrole" building block. By functionalizing the
-
Heme derivatives: Synthetic blood substitutes.
-
Chlorins: Photodynamic therapy agents.
BODIPY Dyes
The acetyl group at the 3-position provides a unique electronic handle. When condensed to form BODIPY (Boron-dipyrromethene) dyes, this substitution pattern influences fluorescence quantum yield and Stokes shift, critical for biological imaging markers.
Pharmaceutical Intermediates
The compound serves as a scaffold for tyrosine kinase inhibitors (e.g., Sunitinib analogs) where the pyrrole core is essential for ATP-binding pocket occupancy.
References
- Fisher, H. & Fink, E. (1944). Über die Konstitution des Hämopyrrols. Z. Physiol. Chem.
-
Organic Syntheses. (1955). 2,4-Dimethyl-3-acetyl-5-carbethoxypyrrole. Organic Syntheses, Coll. Vol. 3, p. 513.
-
Irvine, D. G. (1969).[5] Identification of Kryptopyrrole in Human Urine and its Relation to Psychosis. Nature, 224, 811–813.[5]
- Paine, J. B. (1990). Mechanisms of the Knorr Pyrrole Synthesis. In The Chemistry of Heterocyclic Compounds. Wiley-Interscience.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 16848, 3-Acetyl-2,4-dimethylpyrrole.
Sources
- 1. Sixty years of conjecture over a urinary biomarker: a step closer to understanding the proposed link between anxiety and urinary pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. clinmedjournals.org [clinmedjournals.org]
Navigating the Synthesis and Handling of 3-Acetyl-2,4-dimethylpyrrole: A Technical Guide for the Modern Laboratory
Introduction: The Utility and Understated Risks of Substituted Pyrroles
3-Acetyl-2,4-dimethylpyrrole is a heterocyclic ketone that serves as a valuable building block in the synthesis of a diverse array of more complex molecules, including pharmaceuticals and specialized dyes. Its substituted pyrrole core is a recurring motif in biologically active compounds, making it a compound of significant interest to researchers in drug discovery and materials science.[1][2][3] However, as with many heterocyclic amines, its utility is accompanied by a set of handling requirements and potential hazards that necessitate a thorough understanding and a proactive approach to laboratory safety. This guide provides an in-depth examination of the safety and handling protocols for 3-Acetyl-2,4-dimethylpyrrole, moving beyond rudimentary safety data sheet (SDS) information to offer a scientifically grounded and practical framework for its safe utilization in a research and development setting.
Hazard Identification and Mechanistic Toxicology: Understanding the "Why"
While specific toxicological data for 3-Acetyl-2,4-dimethylpyrrole is not extensively documented in publicly accessible literature, the broader class of pyrrole-containing compounds, particularly pyrrolizidine alkaloids, offers critical insights into potential bioactivity and toxicity mechanisms. The primary concern with many pyrrole derivatives is their potential for metabolic activation into reactive pyrrolic metabolites.[4]
The nitrogen lone pair in the pyrrole ring contributes to its aromaticity, but it can also be susceptible to oxidation by cytochrome P450 enzymes in the liver. This can lead to the formation of highly reactive electrophilic intermediates that can covalently bind to cellular macromolecules such as proteins and DNA, leading to cytotoxicity and genotoxicity.[4][5] This mechanism is the basis for the hepatotoxicity observed with some pyrrolizidine alkaloids.[4] While 3-Acetyl-2,4-dimethylpyrrole is not a pyrrolizidine alkaloid, the potential for the pyrrole ring to undergo metabolic activation warrants a cautious approach.
The known hazard classifications for 3-Acetyl-2,4-dimethylpyrrole are summarized in the table below.
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Oral Toxicity | Category 4 | Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | Causes serious eye irritation |
| Specific target organ toxicity (single exposure) | Category 3 | May cause respiratory irritation |
These classifications underscore the immediate risks of irritation and acute toxicity upon direct contact or ingestion.
Exposure Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
Given the identified hazards, a stringent and multi-layered approach to personal protective equipment is mandatory. The primary objective is to prevent any direct contact with the solid material and to avoid the inhalation of any airborne particles.
The Rationale for PPE Selection
-
Eye and Face Protection: Chemical splash goggles are the minimum requirement. Given the potential for irritation, a face shield worn over goggles is strongly recommended, especially when handling larger quantities or when there is a risk of dust generation.
-
Skin Protection: A flame-resistant laboratory coat should be worn and kept fully buttoned. For procedures with a higher risk of spillage, a chemical-resistant apron over the lab coat provides an additional barrier.
-
Hand Protection: The selection of appropriate gloves is critical. Nitrile or neoprene gloves are recommended due to their broad resistance to a range of chemicals.[2] It is crucial to understand that no glove material offers indefinite protection. Permeation and degradation are key factors to consider.[6] Double gloving is a prudent practice, especially for extended handling periods. Always inspect gloves for any signs of damage before and during use.
-
Respiratory Protection: All handling of solid 3-Acetyl-2,4-dimethylpyrrole should be conducted within a certified chemical fume hood to control exposure to airborne particulates. If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor/particulate cartridge is necessary.
The following diagram illustrates the logical flow for selecting the appropriate level of PPE.
Sources
- 1. Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to Select the Right Chemical Resistant Gloves — MSC Industrial Supply [mscdirect.com]
- 3. egr.msu.edu [egr.msu.edu]
- 4. Pyrrolizidine alkaloid - Wikipedia [en.wikipedia.org]
- 5. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kerbl.com [kerbl.com]
Methodological & Application
The Paal-Knorr Synthesis: A Comprehensive Guide to the Preparation of Substituted Pyrrole Derivatives
Introduction: The Enduring Relevance of the Paal-Knorr Synthesis in Modern Chemistry
The Paal-Knorr synthesis, a classic name reaction in organic chemistry, remains a cornerstone for the construction of the pyrrole ring, a privileged scaffold in pharmaceuticals, natural products, and functional materials. First reported independently by Carl Paal and Ludwig Knorr in 1884, this method involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions, to afford substituted pyrroles.[1] Its enduring popularity stems from its operational simplicity, generally good yields, and the accessibility of its starting materials.[2]
The pyrrole framework is a key structural component in a vast array of biologically active molecules, including the blockbuster drug Atorvastatin (Lipitor®), a cholesterol-lowering agent.[3][4] This underscores the critical importance of robust and versatile synthetic methodologies for accessing functionalized pyrrole derivatives in drug discovery and development.[5]
This technical guide provides an in-depth exploration of the Paal-Knorr synthesis, from its fundamental mechanism to modern, efficient protocols. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to effectively apply and adapt this powerful reaction to their specific synthetic challenges. We will delve into the causality behind experimental choices, present self-validating protocols, and provide a framework for troubleshooting common issues.
Mechanistic Insights: A Step-by-Step Elucidation of the Paal-Knorr Pyrrole Synthesis
The mechanism of the Paal-Knorr pyrrole synthesis is a well-studied, acid-catalyzed process that proceeds through a series of distinct steps.[1] Understanding this mechanism is paramount for optimizing reaction conditions and predicting potential side reactions. The reaction is typically conducted under neutral or weakly acidic conditions; the addition of a weak acid like acetic acid can accelerate the reaction.[2]
The currently accepted mechanism involves the following key transformations:
-
Hemiaminal Formation: The reaction commences with the nucleophilic attack of the primary amine on one of the carbonyl groups of the 1,4-dicarbonyl compound. Under acidic conditions, the carbonyl group is protonated, enhancing its electrophilicity and facilitating the attack by the amine. This initial step results in the formation of a hemiaminal intermediate.[1]
-
Intramolecular Cyclization: The crucial ring-forming step involves the intramolecular attack of the nitrogen atom of the hemiaminal on the second carbonyl group. This cyclization event leads to the formation of a 2,5-dihydroxytetrahydropyrrole derivative. This step is often the rate-determining step of the overall reaction.
-
Dehydration and Aromatization: The cyclic intermediate then undergoes a two-step dehydration process to yield the final aromatic pyrrole ring. The elimination of two molecules of water drives the reaction towards the stable aromatic product.
The following diagram illustrates the stepwise mechanism of the Paal-Knorr pyrrole synthesis:
Sources
Application Note: 3-Acetyl-2,4-dimethylpyrrole as a Divergent Scaffold in Organic Synthesis
Executive Summary
3-Acetyl-2,4-dimethylpyrrole (CAS: 2386-25-6), often derived from Knorr-type syntheses, represents a "privileged scaffold" due to its dual-reactive nature. It serves as a bifurcation point in synthesis: the C3-acetyl group offers a handle for classical carbonyl chemistry (e.g., Claisen-Schmidt condensations), while the C5-proton remains highly nucleophilic, enabling electrophilic aromatic substitutions critical for porphyrin and BODIPY dye construction.
This guide details the specific protocols to exploit these orthogonal reactivities, transforming this single building block into functional fluorophores or bioactive pharmacophores.
Chemical Profile & Physical Properties[1][2][3][4][5][6]
Before initiating synthesis, verify the integrity of the starting material. Commercial samples often degrade to a brown solid upon oxidation.
| Property | Specification | Notes |
| IUPAC Name | 1-(2,4-dimethyl-1H-pyrrol-3-yl)ethanone | |
| CAS Number | 2386-25-6 | |
| Molecular Weight | 137.18 g/mol | |
| Appearance | White to pale yellow prismatic crystals | Darkens upon air exposure |
| Melting Point | 137–140 °C | Sharp mp indicates high purity |
| Solubility | Soluble in EtOH, MeOH, DMSO, | Poor solubility in water |
| Storage | 2–8 °C, Inert Atmosphere (Ar/N2) | Hygroscopic; protect from light |
Purification Protocol: If the material appears brown/purple:
-
Dissolve crude solid in minimal boiling ethanol (95%).
-
Add activated charcoal (5% w/w), boil for 5 mins, and filter hot through Celite.
-
Allow the filtrate to cool slowly to room temperature, then to 4°C.
-
Collect crystals via vacuum filtration and dry under high vacuum.
Strategic Reactivity Map
The utility of 3-acetyl-2,4-dimethylpyrrole lies in its ability to selectively react at either the "Eastern" or "Western" face of the molecule depending on conditions.
Figure 1: Divergent synthesis pathways. Path A utilizes the acetyl group for pharmacophore generation. Path B utilizes the electron-rich pyrrole ring for dye synthesis.
Application Module A: Synthesis of Pyrrolyl-Chalcones
Application: Antibacterial, antioxidant, and anticancer drug discovery. Mechanism: Claisen-Schmidt Condensation.[1][2]
The acetyl group at C3 is less electrophilic than a standard ketone due to the electron-donating nature of the pyrrole ring. Therefore, strong basic conditions and elevated temperatures are often required to drive the reaction with benzaldehydes.
Protocol 1: Base-Catalyzed Condensation
Reagents:
-
3-Acetyl-2,4-dimethylpyrrole (1.0 equiv)[3]
-
Substituted Benzaldehyde (1.1 equiv)
-
Ethanol (Absolute)[4]
-
NaOH (40% aq. solution) or KOH pellets
Step-by-Step:
-
Preparation: In a round-bottom flask, dissolve 10 mmol of 3-acetyl-2,4-dimethylpyrrole and 11 mmol of the chosen benzaldehyde in 20 mL of ethanol.
-
Catalysis: Add 5 mL of 40% NaOH solution dropwise while stirring at room temperature. The solution will likely darken (yellow/orange) immediately.
-
Reaction: Heat the mixture to 60–70 °C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). The product will be less polar than the starting pyrrole.
-
Work-up: Pour the reaction mixture onto 100 g of crushed ice/water. Neutralize carefully with 1M HCl until pH ~7.
-
Isolation: A colored precipitate (yellow to deep red) will form. Filter the solid.[5]
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography if regioisomers are present (rare, but possible if C5 is not blocked, though aldol usually prefers the acetyl).
Critical Note: If the benzaldehyde contains strong electron-withdrawing groups (e.g.,
Application Module B: Synthesis of Functionalized BODIPY Dyes
Application: Bio-imaging, molecular rotors, and photodynamic therapy. Mechanism: Acid-catalyzed condensation followed by oxidation and boron complexation.[][7]
Unlike standard BODIPY synthesis using 2,4-dimethylpyrrole, using the 3-acetyl derivative results in a BODIPY core with acetyl groups at the 2 and 6 positions (BODIPY numbering). These electron-withdrawing groups significantly improve photostability and induce a bathochromic (red) shift in emission compared to the non-acetylated analog.
Protocol 2: One-Pot BODIPY Construction
Reagents:
-
3-Acetyl-2,4-dimethylpyrrole (2.0 equiv)
-
Aromatic Aldehyde (1.0 equiv)[8]
-
Trifluoroacetic acid (TFA) (Catalytic)
-
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.0 equiv)
-
Diisopropylethylamine (DIPEA) (Excess)
- (Excess)[7]
-
Dichloromethane (DCM) (Anhydrous)
Step-by-Step:
-
Condensation: In a flame-dried flask under Argon, dissolve the aldehyde (1.0 mmol) and pyrrole (2.0 mmol) in anhydrous DCM (50 mL). Add 2–3 drops of TFA. Stir at room temperature for 3–12 hours. The solution will turn dark red/brown as the dipyrromethane forms.
-
Oxidation: Add DDQ (1.0 mmol) in one portion. Stir for 30–60 minutes. The mixture effectively becomes the dipyrromethene.
-
Complexation: Cool the reaction to 0 °C (ice bath). Add DIPEA (10 mmol) followed slowly by
(12 mmol). -
Finalization: Allow to warm to room temperature and stir for 2 hours. A strong fluorescence should be visible under UV light (365 nm).
-
Work-up: Wash with water (2x), brine (1x), and dry over
. -
Purification: Silica gel chromatography is mandatory . Elute with DCM/Hexane gradients. The BODIPY dye usually elutes as a distinct fluorescent band (often orange/red for acetylated variants).
Troubleshooting: If yield is low (<20%), ensure the DCM is strictly anhydrous. Water competes with the aldehyde during the initial condensation.
Application Module C: Vilsmeier-Haack Formylation
Application: Synthesis of 5-formyl-3-acetyl-2,4-dimethylpyrrole (Precursor for asymmetric porphyrins).
Protocol 3: C5-Formylation
Step-by-Step:
-
Reagent Formation: Cool DMF (5 mL) to 0 °C. Add
(1.1 equiv) dropwise. Stir for 15 min to generate the Vilsmeier salt (white precipitate may form). -
Addition: Dissolve 3-acetyl-2,4-dimethylpyrrole (1.0 equiv) in DMF (2 mL) and add to the Vilsmeier reagent.
-
Heating: Warm to 80–90 °C for 1 hour.
-
Hydrolysis: Pour onto ice/water containing sodium acetate (to buffer). The formyl group is revealed upon hydrolysis of the iminium intermediate.
-
Isolation: Filter the precipitate.
References
-
Knorr Pyrrole Synthesis & Derivatives
-
Fischer, H. (1935). Organic Syntheses, Coll. Vol. 2, p. 202. (Classic synthesis of the ester precursor).
-
Detailed properties and commercial availability: & .
-
-
Chalcone Synthesis (Claisen-Schmidt)
-
Kachwala, Y., et al. (2014). Synthesis and evaluation of chalcone derivatives. Organic Chemistry: An Indian Journal, 10(5).
-
Rajalakshmi, R., et al. (2025). Synthesis and characterization of chalcone derived from 5-acetyl-2,4-dimethyl thiazole (Analogous chemistry). ResearchGate.[1]
-
-
BODIPY Synthesis
-
Vilsmeier-Haack Reaction
Sources
- 1. researchgate.net [researchgate.net]
- 2. tsijournals.com [tsijournals.com]
- 3. 2386-25-6 | 3-Acetyl-2,4-dimethylpyrrole - AiFChem [aifchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of BODIPY-pyrrolo[3,4-b]pyridin-5-ones via Ugi-Zhu/cascade reactions and studies of fluorescence response toward viscosity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Synthesis of BODIPY-pyrrolo[3,4-b]pyridin-5-ones via Ugi-Zhu/cascade reactions and studies of fluorescence response toward viscosity [frontiersin.org]
- 11. jk-sci.com [jk-sci.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. ijpcbs.com [ijpcbs.com]
Protocol for the Acylation of 2,4-Dimethylpyrrole: A Detailed Guide for Researchers
Introduction: The Significance of Acylated 2,4-Dimethylpyrroles
The pyrrole nucleus is a privileged scaffold in medicinal chemistry and materials science, appearing in a vast array of biologically active natural products and functional organic materials. The strategic functionalization of the pyrrole ring is paramount to modulating the physicochemical and pharmacological properties of these molecules. Among the various functionalization techniques, acylation stands out as a powerful tool for introducing a ketone or aldehyde moiety, which can serve as a versatile synthetic handle for further molecular elaboration.
2,4-Dimethylpyrrole is a readily available and electron-rich starting material, making it an ideal substrate for electrophilic substitution reactions such as acylation. The resulting acylated 2,4-dimethylpyrroles are key intermediates in the synthesis of a diverse range of compounds, including porphyrins, prodigiosins, and other pharmacologically relevant heterocycles. This application note provides detailed protocols and expert insights into the two most common and effective methods for the acylation of 2,4-dimethylpyrrole: the Vilsmeier-Haack reaction and Friedel-Crafts acylation.
Understanding the Regioselectivity of Acylation
The acylation of 2,4-dimethylpyrrole predominantly occurs at the C5 position. This high regioselectivity is a consequence of the electronic properties of the pyrrole ring. The nitrogen atom's lone pair of electrons participates in the aromatic system, increasing the electron density at the α-positions (C2 and C5) and to a lesser extent at the β-positions (C3 and C4).
In 2,4-dimethylpyrrole, the C2 and C4 positions are blocked by methyl groups. The remaining open α-position (C5) and β-position (C3) are available for electrophilic attack. The electrophilic substitution at the α-position is favored due to the greater stabilization of the cationic intermediate through resonance, which involves three resonance structures, compared to the intermediate formed from attack at the β-position, which is stabilized by only two resonance structures. Consequently, acylation proceeds almost exclusively at the C5 position.
Method 1: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, including 2,4-dimethylpyrrole.[1] The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[2]
Mechanism of the Vilsmeier-Haack Reaction
The reaction proceeds through three main stages:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[2]
-
Electrophilic Attack: The electron-rich C5 position of 2,4-dimethylpyrrole attacks the Vilsmeier reagent.
-
Hydrolysis: The resulting iminium salt is hydrolyzed during the work-up to yield the corresponding aldehyde.[2]
Caption: General workflow of the Vilsmeier-Haack formylation.
Detailed Protocol for Vilsmeier-Haack Formylation of 2,4-Dimethylpyrrole
Materials:
-
2,4-Dimethylpyrrole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice bath
-
Round-bottom flask equipped with a dropping funnel and a magnetic stirrer
Procedure:
-
Vilsmeier Reagent Preparation: In a two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place anhydrous DMF (3 equivalents) and cool the flask to 0 °C in an ice bath. To the cooled and stirred DMF, add POCl₃ (1.1 equivalents) dropwise via the dropping funnel, ensuring the temperature is maintained below 10 °C. After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Reaction with 2,4-Dimethylpyrrole: Dissolve 2,4-dimethylpyrrole (1 equivalent) in anhydrous DCM. Add this solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The reaction can then be heated to 40-50 °C and stirred for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of NaHCO₃. Stir vigorously until the evolution of gas ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 50 mL).
-
Washing: Combine the organic layers and wash successively with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude 2,4-dimethyl-5-formylpyrrole can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization.
Method 2: Friedel-Crafts Acylation
Friedel-Crafts acylation is a classic and versatile method for introducing an acyl group onto an aromatic ring.[3] For electron-rich heterocycles like 2,4-dimethylpyrrole, this reaction can be performed using an acylating agent (e.g., acetic anhydride or acetyl chloride) and a Lewis acid catalyst.[4]
Mechanism of Friedel-Crafts Acylation
The reaction mechanism involves the following key steps:
-
Formation of the Acylium Ion: The acylating agent reacts with the Lewis acid to form a highly electrophilic acylium ion.
-
Electrophilic Aromatic Substitution: The C5 position of 2,4-dimethylpyrrole attacks the acylium ion, forming a resonance-stabilized cationic intermediate.
-
Deprotonation: A weak base removes a proton from the intermediate, restoring the aromaticity of the pyrrole ring and yielding the acylated product.
Caption: General workflow of the Friedel-Crafts acylation.
Detailed Protocol for Friedel-Crafts Acylation of 2,4-Dimethylpyrrole with Acetic Anhydride
Materials:
-
2,4-Dimethylpyrrole
-
Acetic anhydride
-
Anhydrous aluminum chloride (AlCl₃) or another suitable Lewis acid
-
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Dilute hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice bath
-
Round-bottom flask equipped with a dropping funnel and a magnetic stirrer
Procedure:
-
Catalyst Suspension: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM. Cool the suspension to 0 °C in an ice bath.
-
Acylating Agent Addition: Add acetic anhydride (1.2 equivalents) dropwise to the stirred suspension of AlCl₃. Stir the mixture for 15-30 minutes at 0 °C to allow for the formation of the acylium ion complex.
-
Substrate Addition: Dissolve 2,4-dimethylpyrrole (1 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the progress of the reaction by TLC.
-
Quenching: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and dilute HCl.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) or by recrystallization to afford 5-acetyl-2,4-dimethylpyrrole.
Comparative Analysis of Acylation Methods
| Feature | Vilsmeier-Haack Formylation | Friedel-Crafts Acylation |
| Acylating Agent | DMF/POCl₃ (or other amides) | Acyl halides, anhydrides |
| Catalyst | Not required (reagent is the electrophile) | Lewis acid (e.g., AlCl₃, SnCl₄, BF₃·OEt₂) |
| Reaction Conditions | Generally mild (0 °C to moderate heating) | Can range from low temperatures to reflux |
| Selectivity | Highly regioselective for formylation at C5 | Regioselectivity can be influenced by the Lewis acid and N-substituents |
| Scope | Primarily for formylation | Broader scope for introducing various acyl groups |
| Potential Side Reactions | Generally clean for electron-rich pyrroles | Polymerization of the pyrrole under strongly acidic conditions[5] |
| Typical Yields | Good to excellent | Moderate to good, can be variable |
Troubleshooting and Expert Insights
-
Polymerization: Pyrrole and its derivatives are susceptible to polymerization under strongly acidic conditions.[5] In Friedel-Crafts acylation, this can be a significant side reaction. To mitigate this, it is crucial to maintain low temperatures during the addition of reagents and to use the appropriate stoichiometry of the Lewis acid. Adding the pyrrole solution slowly to the pre-formed acylium ion complex can also help to minimize polymerization.
-
Choice of Lewis Acid: The strength of the Lewis acid in Friedel-Crafts acylation can influence the outcome of the reaction. For highly reactive substrates like 2,4-dimethylpyrrole, milder Lewis acids may be sufficient and can help to reduce side reactions.
-
Work-up Procedure: The work-up for both reactions is critical for obtaining a clean product. Careful quenching of the reaction mixture and thorough washing of the organic extracts are essential to remove unreacted reagents and byproducts.
-
Purification: While both products can often be obtained in high purity after a single chromatographic purification, recrystallization can be an effective alternative for obtaining highly crystalline material.
Characterization of Acylated Products
The successful synthesis of 5-acyl-2,4-dimethylpyrroles can be confirmed by standard spectroscopic techniques.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum of the product will show a characteristic singlet for the C3-proton, typically in the range of 6.0-6.5 ppm. The methyl protons at C2 and C4 will appear as singlets, and the protons of the newly introduced acyl group will also be present in their expected regions.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show a downfield signal for the carbonyl carbon of the acyl group (typically >180 ppm), in addition to the signals for the pyrrole ring carbons and the methyl groups.
-
Infrared (IR) Spectroscopy: A strong absorption band in the region of 1630-1680 cm⁻¹ is indicative of the C=O stretching vibration of the ketone or aldehyde.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the mass of the acylated product.
Conclusion
The Vilsmeier-Haack reaction and Friedel-Crafts acylation are both powerful and reliable methods for the regioselective acylation of 2,4-dimethylpyrrole at the C5 position. The choice between these two methods will depend on the desired acyl group to be introduced. The Vilsmeier-Haack reaction is the preferred method for formylation, offering mild conditions and high yields. For the introduction of other acyl groups, Friedel-Crafts acylation is a versatile option, although care must be taken to control the reaction conditions to avoid side reactions. The detailed protocols and insights provided in this application note will enable researchers to confidently and successfully synthesize these valuable acylated pyrrole intermediates for their drug discovery and materials science endeavors.
References
-
Organic Syntheses, Coll. Vol. 4, p.331 (1963); Vol. 34, p.31 (1954). [Link]
-
Organic Syntheses, Coll. Vol. 3, p.98 (1955); Vol. 28, p.11 (1948). [Link]
-
Organic Syntheses, Coll. Vol. 5, p.783 (1973); Vol. 41, p.62 (1961). [Link]
- Friedel, C.; Crafts, J. M. Compt. Rend.1877, 84, 1392 & 1450.
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
-
ChemTube3D. Pyrrole - The Vilsmeier Reaction. [Link]
-
Organic Syntheses, CV2P0202. [Link]
-
Organic Syntheses, CV2P0217. [Link]
- S. K. Rajput, et al. International Journal of Pharmaceutical and Chemical Sciences, 2012, 3(1), 25-43.
-
Organic Syntheses, Vol. 68, p.162 (1990); Coll. Vol. 8, p.474 (1993). [Link]
-
MDPI. Progress in Lewis-Acid-Templated Diels–Alder Reactions. [Link]
Sources
The Strategic Utility of 3-Acetyl-2,4-dimethylpyrrole in Modern Medicinal Chemistry
Introduction: Unveiling the Potential of a Versatile Pyrrole Scaffold
In the landscape of contemporary drug discovery, the pyrrole nucleus stands as a privileged scaffold, forming the core of numerous therapeutic agents.[1] Its unique electronic properties and synthetic tractability have made it a cornerstone in the design of molecules targeting a wide array of biological pathways. Among the myriad of pyrrole derivatives, 3-Acetyl-2,4-dimethylpyrrole emerges as a particularly valuable building block for medicinal chemists. Its strategic substitution pattern, featuring a reactive acetyl group and two methyl groups that enhance its electron-rich character, makes it an ideal starting point for the synthesis of complex, biologically active molecules. This versatile compound serves as a key intermediate in the development of pharmaceuticals, most notably in the arena of kinase inhibitors.[2] This guide provides an in-depth exploration of the applications of 3-Acetyl-2,4-dimethylpyrrole, complete with detailed protocols for its derivatization into advanced medicinal chemistry intermediates.
Core Applications in Drug Discovery: A Gateway to Kinase Inhibitors
The primary application of 3-Acetyl-2,4-dimethylpyrrole in medicinal chemistry is its role as a precursor to more elaborate heterocyclic systems with established pharmacological activity. While the molecule itself has been noted as a central nervous system depressant, its true value lies in its potential for synthetic modification.[3] The pyrrole core is a key component of several approved drugs, including the multi-kinase inhibitor Sunitinib, which is used in the treatment of various cancers.[3] The synthesis of Sunitinib and related compounds often involves a key pyrrole intermediate, 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide, which can be conceptually derived from 3-Acetyl-2,4-dimethylpyrrole.[4][5]
The strategic importance of 3-Acetyl-2,4-dimethylpyrrole is rooted in the reactivity of its functional groups, which allow for the sequential introduction of pharmacophoric features necessary for potent and selective kinase inhibition. The general workflow involves the transformation of the acetyl group into a carboxylic acid or its derivative, followed by the introduction of a formyl group at the C5 position, a crucial step for subsequent condensation reactions to build the final drug scaffold.
Synthetic Pathways and Protocols
The transformation of 3-Acetyl-2,4-dimethylpyrrole into key medicinal chemistry intermediates can be achieved through a series of well-established organic reactions. Below are detailed protocols for the key synthetic steps.
Protocol 1: Synthesis of 2,4-Dimethyl-1H-pyrrole-3-carboxylic acid via Haloform Reaction
The conversion of the 3-acetyl group to a carboxylic acid is a critical step. The haloform reaction provides a classic and effective method for this transformation. This protocol is adapted from procedures for similar acetyl-substituted heterocycles.[4]
Reaction Principle: The acetyl group reacts with a halogen in the presence of a base. The methyl group of the acetyl moiety is tri-halogenated, followed by cleavage of the carbon-carbon bond by the hydroxide ion to yield a carboxylate and a haloform.
Materials:
-
3-Acetyl-2,4-dimethylpyrrole
-
Sodium hydroxide (NaOH)
-
Bromine (Br₂) or Sodium hypobromite (NaOBr) solution
-
Dioxane
-
Water
-
Hydrochloric acid (HCl) for acidification
-
Sodium sulfite (Na₂SO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Protocol:
-
Preparation of Hypobromite Solution: In a flask cooled to 0 °C, prepare a solution of sodium hypobromite by slowly adding bromine (1.1 equivalents) to a solution of sodium hydroxide (3 equivalents) in water.
-
Reaction Setup: Dissolve 3-Acetyl-2,4-dimethylpyrrole (1 equivalent) in a mixture of dioxane and water. Cool the solution to 0 °C in an ice bath.
-
Reaction Execution: To the cooled pyrrole solution, add the pre-cooled sodium hypobromite solution dropwise with vigorous stirring, ensuring the temperature remains below 10 °C.
-
Monitoring the Reaction: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, quench the excess bromine by adding a saturated aqueous solution of sodium sulfite until the color of the solution disappears.
-
Work-up and Isolation:
-
Acidify the reaction mixture to pH 2-3 with concentrated HCl.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude 2,4-Dimethyl-1H-pyrrole-3-carboxylic acid.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water.
Causality Behind Experimental Choices: The use of a tosyl-protected pyrrole has been reported for a similar transformation, which can prevent potential side reactions on the pyrrole nitrogen.[4] However, for the unsubstituted pyrrole, careful control of the reaction temperature is crucial to minimize side reactions. Dioxane is used as a co-solvent to ensure the solubility of the organic substrate in the aqueous reaction medium.
Protocol 2: Vilsmeier-Haack Formylation of 2,4-Dimethyl-1H-pyrrole-3-carboxylic acid
With the carboxylic acid in place, the next strategic step is the introduction of a formyl group at the electron-rich C5 position of the pyrrole ring. The Vilsmeier-Haack reaction is the method of choice for this transformation.[2]
Reaction Principle: The Vilsmeier reagent, an electrophilic iminium cation, is generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). This reagent then attacks the electron-rich pyrrole ring, leading to formylation, primarily at the α-position.
Materials:
-
2,4-Dimethyl-1H-pyrrole-3-carboxylic acid
-
Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Protocol:
-
Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, cool anhydrous DMF (3 equivalents) to 0 °C. To this, add POCl₃ (1.2 equivalents) dropwise with stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Reaction Setup: Dissolve 2,4-Dimethyl-1H-pyrrole-3-carboxylic acid (1 equivalent) in anhydrous DCM.
-
Reaction Execution: Add the solution of the pyrrole derivative dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and then heat to 40 °C for 2-4 hours.
-
Monitoring the Reaction: Monitor the reaction by TLC for the disappearance of the starting material.
-
Quenching and Work-up:
-
Cool the reaction mixture to 0 °C and slowly quench by adding crushed ice, followed by a saturated aqueous solution of sodium bicarbonate until the pH is neutral.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
-
Isolation and Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The resulting crude product, 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid, can be purified by column chromatography on silica gel.
Expert Insights: The regioselectivity of the Vilsmeier-Haack reaction on substituted pyrroles is generally high for the unsubstituted α-position due to the electronic stabilization of the intermediate sigma complex by the nitrogen lone pair.[2] The presence of the deactivating carboxylic acid group at the 3-position further directs the formylation to the 5-position.
Data Presentation: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 3-Acetyl-2,4-dimethylpyrrole | C₈H₁₁NO | 137.18 | 138-140 |
| 2,4-Dimethyl-1H-pyrrole-3-carboxylic acid | C₇H₉NO₂ | 155.15 | 205-207 (dec.) |
| 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid | C₈H₉NO₃ | 183.16 | ~230 (dec.) |
Visualization of Synthetic Workflow
Caption: Synthetic pathway from 3-Acetyl-2,4-dimethylpyrrole to key kinase inhibitor precursors.
Logical Framework for Derivatization
The derivatization strategy for 3-Acetyl-2,4-dimethylpyrrole is guided by the structural requirements of the target molecules, particularly kinase inhibitors.
Caption: Logical progression from a simple pyrrole building block to a high-value medicinal chemistry intermediate.
Conclusion and Future Outlook
3-Acetyl-2,4-dimethylpyrrole represents a highly strategic and cost-effective starting material in medicinal chemistry. Its well-defined reactivity allows for the regioselective introduction of key functional groups required for the synthesis of complex drug molecules. The protocols outlined in this guide provide a robust framework for the utilization of this versatile pyrrole in the synthesis of kinase inhibitor precursors and other biologically active compounds. Future applications may explore the derivatization of the acetyl group into other functionalities, further expanding the chemical space accessible from this valuable building block. As the demand for novel and effective therapeutics continues to grow, the importance of readily available and synthetically flexible scaffolds like 3-Acetyl-2,4-dimethylpyrrole will undoubtedly increase.
References
- Lin, C. F., et al. (2007). synthesis of 3-substituted pyrrole derivatives with oligo(ethylene glycol) chains. Journal of the Chinese Chemical Society, 54(4), 987-992.
- World Intellectual Property Organization. (2012).
-
Pharmaffiliates. (n.d.). 3-Acetyl-2,4-dimethylpyrrole. Retrieved February 7, 2026, from [Link]
- Saeed, A., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. European Journal of Medicinal Chemistry, 224, 113711.
- Suresh, L., et al. (2015).
- Patil, S. A., et al. (2018). Synthesis and characterization of amino acid substituted sunitinib analogues for the treatment of AML. European Journal of Medicinal Chemistry, 155, 635-645.
- Google Patents. (2014). Method for preparing sunitinib. CN103992308A.
- Nguyen, T. V., et al. (2018). An improved synthesis of sunitinib malate via a solvent-free decarboxylation process.
- Google Patents. (2011). Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt. US20110092717A1.
-
Wikipedia. (2023). Knorr pyrrole synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved February 7, 2026, from [Link]
Sources
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- 3. Pyrrole - Wikipedia [en.wikipedia.org]
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- 5. CN103265468A - Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester - Google Patents [patents.google.com]
Application Note: Synthesis of Red-Shifted BODIPY Dyes Using 3-Acetyl-2,4-dimethylpyrrole
[1]
Abstract
This guide details the protocol for synthesizing 2,6-diacetyl-substituted Boron-Dipyrromethene (BODIPY) dyes using 3-acetyl-2,4-dimethylpyrrole (also known as Knorr's pyrrole derivative) as the primary building block.[1] Unlike the standard "BODIPY 493/503" derived from 2,4-dimethylpyrrole, the incorporation of electron-withdrawing acetyl groups at the 2- and 6-positions of the BODIPY core induces a bathochromic shift (red-shift) in absorption and emission, enhances photostability, and lowers the LUMO energy level.[1] This protocol provides a robust, step-by-step methodology optimized for yield and purity, addressing common pitfalls such as polymerization and incomplete complexation.[1]
Introduction & Mechanistic Insight
The Role of 3-Acetyl-2,4-dimethylpyrrole
Standard BODIPY synthesis relies on electron-rich pyrroles (e.g., 2,4-dimethylpyrrole) condensing with an aldehyde.[1] The introduction of an acetyl group at the 3-position of the pyrrole precursor serves three critical functions in the final BODIPY fluorophore:
-
Bathochromic Shift: The acetyl group is an electron-withdrawing group (EWG).[1] When positioned at the 2,6-positions of the final BODIPY core, it stabilizes the LUMO more than the HOMO, narrowing the bandgap and shifting fluorescence toward the orange/red region (~530–560 nm) compared to the standard green (~500 nm).[1]
-
Photostability: The electron-deficient core is less susceptible to oxidative bleaching, a common failure mode in high-intensity imaging.[1]
-
Functional Handle: The acetyl carbonyls provide sites for further derivatization (e.g., formation of hydrazones or oximes) without disrupting the boron-chelate stability.[1]
Reaction Mechanism
The synthesis follows a "One-Pot, Three-Step" mechanism:
-
Acid-Catalyzed Condensation: Two equivalents of 3-acetyl-2,4-dimethylpyrrole react with one equivalent of an aryl aldehyde to form a dipyrromethane intermediate.[1] The acetyl group deactivates the pyrrole slightly, requiring optimized acid catalysis.
-
Oxidation: The unstable dipyrromethane is oxidized to dipyrromethene using DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or p-chloranil.[1]
-
Boron Complexation: The dipyrromethene is deprotonated by a base (DIEA or TEA) and complexed with
to "lock" the structure into the rigid, fluorescent BODIPY core.[1]
Experimental Protocol
Materials & Reagents
| Reagent | Role | Specifications |
| 3-Acetyl-2,4-dimethylpyrrole | Precursor | >98% purity; stored at 4°C |
| Aryl Aldehyde | Electrophile | e.g., Benzaldehyde, 4-Nitrobenzaldehyde |
| Trifluoroacetic Acid (TFA) | Catalyst | Analytical Grade |
| DDQ | Oxidant | Reagent Grade; Freshly opened |
| Dichloromethane (DCM) | Solvent | Anhydrous (Critical for Step 3) |
| N,N-Diisopropylethylamine (DIEA) | Base | Anhydrous; "Hünig's Base" |
| Boron Trifluoride Etherate | Complexing Agent |
Step-by-Step Methodology
Step 1: Condensation (Dipyrromethane Formation)
Note: The acetyl group deactivates the pyrrole, making this step slower than with unsubstituted pyrroles.
-
Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Add Aryl Aldehyde (1.0 mmol) and 3-Acetyl-2,4-dimethylpyrrole (2.1 mmol, slight excess) to Anhydrous DCM (50 mL). The solution should be clear.
-
Catalysis: Add TFA (catalytic amount, ~2-3 drops or 50
L).[1]-
Expert Tip: If the reaction is sluggish (monitored by TLC), a stronger acid catalyst like p-TsOH (10 mol%) can be used, but TFA is preferred to minimize tar formation.
-
-
Reaction: Stir at room temperature (RT) under nitrogen. Monitor by TLC (Eluent: 30% EtOAc in Hexanes).[1]
Step 2: Oxidation (Dipyrromethene Formation) [1]
-
Addition: Once condensation is complete, add DDQ (1.0–1.1 mmol) directly to the reaction mixture in one portion.
-
Observation: The solution will immediately darken (often to a deep red/brown), indicating the formation of the conjugated dipyrromethene system.[1]
-
Reaction: Stir at RT for 30–60 minutes.
-
Warning: Do not extend this step unnecessarily; prolonged exposure to DDQ can degrade the dipyrromethene.
-
Step 3: Boron Complexation (BODIPY Formation)
-
Neutralization: Add DIEA (10.0 mmol, ~1.7 mL) to the mixture. Stir for 5–10 minutes. The color may shift slightly.
-
Complexation: Cool the flask to 0°C (ice bath). Slowly add
(12.0 mmol, ~1.5 mL) dropwise via syringe over 5–10 minutes. -
Completion: Remove the ice bath and allow the reaction to warm to RT. Stir for 1–2 hours.
-
QC Check: A strong fluorescence should be visible under a handheld UV lamp (365 nm).[1]
-
Step 4: Work-up and Purification [1]
-
Quench: Pour the reaction mixture into saturated
solution (100 mL) to neutralize excess acid/boron species. -
Extraction: Extract with DCM (3 x 50 mL). Wash combined organics with water and brine.[1] Dry over
.[3] -
Concentration: Evaporate the solvent under reduced pressure.
-
Chromatography: Purify via silica gel column chromatography.
-
Eluent: Gradient of DCM/Hexanes (start 50:50, move to 100% DCM). The acetylated BODIPY is more polar than unsubstituted analogs.
-
Fraction: Collect the highly fluorescent fraction (usually orange/red solid).[1]
-
Visualizing the Workflow
Caption: Logical workflow for the synthesis of 2,6-diacetyl-BODIPY, highlighting the three-stage one-pot transformation.
Characterization & Expected Data
| Technique | Expected Signal / Observation | Interpretation |
| Appearance | Orange to Red crystalline solid | Successful formation of extended conjugate system.[1] |
| Acetyl Methyls ( | ||
| Pyrrole Methyls at positions 1,7 (shielded by ring current). | ||
| Pyrrole Methyls at positions 3,[3]5. | ||
| Specific to | ||
| UV-Vis | Bathochromic shift of ~30-40 nm vs. non-acetylated analog (505 nm).[1] | |
| Fluorescence | High Quantum Yield ( |
Troubleshooting & Optimization
Issue: "Tar" Formation / Low Yield
-
Cause: Polymerization of the pyrrole or decomposition of the dipyrromethene.[1]
-
Solution: Ensure the oxidation step (DDQ) is not prolonged beyond 1 hour. Use strictly anhydrous DCM for the complexation step, as water competes with the dipyrromethene for
.
Issue: No Fluorescence
-
Cause: Incomplete complexation or loss of Boron.[1]
-
Solution: Increase the amount of DIEA (base) before adding
.[1] The nitrogen atoms must be deprotonated to coordinate with Boron effectively. Ensurengcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> is fresh and fuming.[1]
Issue: Difficulty Separating Product
References
-
Loudet, A., & Burgess, K. (2007).[4] BODIPY Dyes and Their Derivatives: Syntheses and Spectroscopic Properties. Chemical Reviews, 107(11), 4891–4932. Link[1]
-
Boens, N., Leen, V., & Dehaen, W. (2012). Fluorescent indicators based on BODIPY. Chemical Society Reviews, 41(3), 1130-1172. Link
-
Ulrich, G., Ziessel, R., & Harriman, A. (2008). The Chemistry of Fluorescent Bodipy Dyes. Angewandte Chemie International Edition, 47(7), 1184-1201. Link[1]
-
Wood, T. E., & Thompson, A. (2007). Advances in the chemistry of dipyrrins and their complexes. Chemical Reviews, 107(5), 1831-1861. Link[1]
-
Schmitt, A., et al. (2019). Synthesis of BODIPY dyes through postfunctionalization of the boron dipyrromethene core. Beilstein Journal of Organic Chemistry, 15, 2370–2403. Link[1]
Sources
- 1. 2,4-Dimethylpyrrole | 625-82-1 [chemicalbook.com]
- 2. Expeditious, mechanochemical synthesis of BODIPY dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. Frontiers | Synthesis of BODIPY-pyrrolo[3,4-b]pyridin-5-ones via Ugi-Zhu/cascade reactions and studies of fluorescence response toward viscosity [frontiersin.org]
Application Notes & Protocols: Reaction Mechanisms Involving 3-Acetyl-2,4-dimethylpyrrole
Introduction: The Versatility of a Substituted Pyrrole
3-Acetyl-2,4-dimethylpyrrole is a highly functionalized heterocyclic compound that serves as a cornerstone in the synthesis of complex molecular architectures. Its strategic substitution pattern—a deactivating acetyl group flanked by activating methyl groups on a π-rich pyrrole core—creates a molecule with finely tuned reactivity. This unique electronic and steric profile makes it an invaluable precursor for a range of compounds, most notably the porphyrins and dipyrromethene dyes that are central to materials science, photodynamic therapy, and catalysis.[1][2]
This guide provides an in-depth exploration of the key reaction mechanisms involving 3-acetyl-2,4-dimethylpyrrole. We will dissect the causality behind its synthetic routes and its reactivity in electrophilic substitutions and condensation reactions, offering field-proven protocols for researchers in organic synthesis and drug development.
| Compound Property | Value |
| IUPAC Name | 1-(2,4-dimethyl-1H-pyrrol-3-yl)ethan-1-one[3][4][5] |
| CAS Number | 2386-25-6[3][4][5] |
| Molecular Formula | C₈H₁₁NO[3][4] |
| Molecular Weight | 137.18 g/mol [3][5] |
| Appearance | Light yellow to pink to brown powder or crystals[4] |
| Melting Point | 136.0°C to 139.0°C[5] |
Part 1: Synthesis via Knorr-Type Condensation
The most reliable and common synthesis of 3-acetyl-2,4-dimethylpyrrole relies on the principles of the Knorr pyrrole synthesis, which involves the condensation of an α-amino-ketone with a β-ketoester or a related dicarbonyl compound.[6] In a typical modern procedure, acetylacetone (2,4-pentanedione) is used as the β-dicarbonyl component. The α-amino-ketone is generated in situ from an oximino derivative, which circumvents its inherent instability and tendency to self-condense.[6]
Causality of the Knorr Synthesis Pathway
The brilliance of the Knorr synthesis lies in its convergent and efficient assembly of the pyrrole ring.
-
In Situ Amine Generation: α-aminoketones are prone to rapid self-condensation.[6] Generating the amine in situ from a stable precursor like an oxime via zinc/acetic acid reduction ensures it is consumed by the desired intermolecular reaction with the β-dicarbonyl component immediately upon formation.
-
Reaction Sequence: The mechanism proceeds through an initial condensation to form an enamine, followed by intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[6]
Caption: Workflow for the Knorr-type synthesis of 3-Acetyl-2,4-dimethylpyrrole.
Protocol 1: Knorr Synthesis of 3-Acetyl-2,4-dimethylpyrrole
This protocol is adapted from established Knorr synthesis procedures.[7]
-
Preparation of the Oximino Reagent:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve acetylacetone (1.0 equiv.) in glacial acetic acid.
-
Cool the flask in an ice-salt bath to 0-5°C.
-
Slowly add a solution of sodium nitrite (1.0 equiv.) in water dropwise, ensuring the temperature does not exceed 10°C.[7] The slow addition and temperature control are critical to prevent runaway exothermic reactions and unwanted side products.
-
Stir the mixture for 2-3 hours at this temperature until the formation of the isonitrosoacetylacetone is complete.
-
-
Reductive Condensation:
-
In a separate, larger flask, prepare a solution of acetylacetone (1.2 equiv.) in glacial acetic acid.
-
To this solution, add activated zinc dust (2.5-3.0 equiv.). Zinc is the reducing agent that will convert the oxime to the amine in situ.
-
Begin vigorous stirring and add the previously prepared cold oxime solution dropwise. The reaction is highly exothermic; maintain the temperature between 80-90°C using a water bath for cooling as needed.
-
After the addition is complete, continue to stir at 90°C for 1 hour to drive the reaction to completion.
-
-
Work-up and Purification:
-
Pour the hot reaction mixture into a large volume of cold water. This will precipitate the crude product.
-
Stir for 30 minutes, then collect the solid by suction filtration.
-
Wash the filter cake thoroughly with water to remove zinc salts and acetic acid.
-
Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water or methanol) to yield pure 3-acetyl-2,4-dimethylpyrrole as a crystalline solid.
-
Part 2: Electrophilic Substitution at the Pyrrole Core
Pyrroles are electron-rich aromatic compounds that readily undergo electrophilic substitution, typically at the α-positions (C2 and C5).[8][9] In 3-acetyl-2,4-dimethylpyrrole, the C2 and C4 positions are blocked by methyl groups. The acetyl group at C3 is electron-withdrawing and deactivating, while the methyl groups are electron-donating and activating. The net effect is a strong directive influence towards the sole unsubstituted α-position, C5, which is the primary site of electrophilic attack.[10]
Caption: Regioselectivity of electrophilic attack on 3-acetyl-2,4-dimethylpyrrole.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a mild and efficient method to introduce a formyl (-CHO) group onto an electron-rich aromatic ring.[11] The electrophile, known as the Vilsmeier reagent (a chloroiminium ion), is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃).[12][13]
-
Formation of Vilsmeier Reagent: DMF attacks POCl₃, followed by elimination of a chlorophosphate species to form the electrophilic chloroiminium ion.
-
Electrophilic Attack: The π-system of the pyrrole ring (at C5) attacks the electrophilic carbon of the Vilsmeier reagent.
-
Aromatization & Hydrolysis: The resulting iminium salt is rearomatized by loss of a proton. Subsequent aqueous work-up hydrolyzes the iminium salt to the corresponding aldehyde.
Protocol 2: Vilsmeier-Haack Formylation at C5
-
Reagent Preparation:
-
In a flask under an inert atmosphere (N₂ or Ar), cool DMF (solvent and reagent, 5-10 equiv.) to 0°C.
-
Slowly add phosphoryl chloride (POCl₃, 1.2 equiv.) dropwise with stirring. The formation of the Vilsmeier reagent is exothermic and should be controlled.
-
Stir the mixture at 0°C for 30 minutes.
-
-
Reaction:
-
Dissolve 3-acetyl-2,4-dimethylpyrrole (1.0 equiv.) in a minimal amount of DMF and add it to the Vilsmeier reagent solution.
-
Allow the reaction to warm to room temperature and then heat to 40-50°C for 1-3 hours, monitoring by TLC.
-
-
Work-up:
-
Cool the reaction mixture and pour it cautiously onto crushed ice.
-
Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate or potassium carbonate until the pH is ~8.[12] This step hydrolyzes the iminium intermediate and neutralizes the acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography or recrystallization to obtain 3-acetyl-5-formyl-2,4-dimethylpyrrole.
-
Part 3: Condensation Reactions of the Acetyl Group
The acetyl group at the C3 position provides a reactive handle for various condensation reactions. The α-protons of the acetyl methyl group are acidic and can be deprotonated by a base to form an enolate, which is a potent nucleophile. This reactivity is central to building larger molecular frameworks.[14][15]
Aldol-Type Condensation
A classic example is the base-catalyzed aldol condensation with an aldehyde. This reaction forms a new carbon-carbon bond and, upon dehydration, yields an α,β-unsaturated ketone (a chalcone-like moiety).
-
Enolate Formation: A base (e.g., hydroxide or alkoxide) removes a proton from the methyl group of the acetyl substituent to form a nucleophilic enolate.
-
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of an aldehyde (e.g., benzaldehyde).
-
Protonation & Dehydration: The resulting alkoxide intermediate is protonated to form a β-hydroxy ketone (the aldol adduct). Under heating or acidic/basic conditions, this adduct readily dehydrates to form the thermodynamically stable conjugated system.
Caption: Mechanism of the base-catalyzed aldol condensation.
Protocol 3: Synthesis of a Pyrrole-Chalcone Derivative
-
Reaction Setup:
-
Dissolve 3-acetyl-2,4-dimethylpyrrole (1.0 equiv.) and an aromatic aldehyde (e.g., benzaldehyde, 1.1 equiv.) in ethanol in a round-bottom flask.
-
Add an aqueous solution of sodium hydroxide (2.0-3.0 equiv.). The base acts as the catalyst for the condensation.
-
Stir the mixture vigorously at room temperature. The reaction progress can be monitored by the formation of a precipitate or by TLC.
-
-
Isolation:
-
Once the reaction is complete (typically 12-24 hours), pour the mixture into cold water to precipitate the product fully.
-
Acidify the mixture slightly with dilute HCl to neutralize the excess base.
-
Collect the solid product by suction filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure chalcone derivative.
-
Part 4: Application in Dipyrromethene Synthesis
Dipyrromethenes are crucial precursors for BODIPY dyes and porphyrins. 3-Acetyl-2,4-dimethylpyrrole can be transformed into a reactive pyrrole derivative suitable for condensation to form a dipyrromethene. A common strategy involves first converting the acetyl group into a methyl group and then formylating the C5 position. However, a more direct route involves the acid-catalyzed self-condensation of a pyrrole bearing a reactive α-position. For a more controlled synthesis, two different pyrrole units are typically condensed.[16][17]
For instance, 3-ethyl-2,4-dimethylpyrrole (Kryptopyrrole) can be condensed with a 2-formylpyrrole in the presence of an acid catalyst to yield a dipyrromethene. This highlights the general synthetic strategy where our title compound, after suitable modification (e.g., reduction of the acetyl group and formylation/bromination of the α-position), can be a key player.
| Reaction Type | Key Reagents | Position of Reactivity | Typical Product |
| Knorr Synthesis | Acetylacetone, NaNO₂, Zn, Acetic Acid | Ring Formation | 3-Acetyl-2,4-dimethylpyrrole |
| Vilsmeier-Haack | POCl₃, DMF | C5 (α-position) | 3-Acetyl-5-formyl-2,4-dimethylpyrrole |
| Bromination | N-Bromosuccinimide (NBS), DMF | C5 (α-position) | 3-Acetyl-5-bromo-2,4-dimethylpyrrole |
| Aldol Condensation | Aldehyde, Base (e.g., NaOH) | C3-Acetyl Group | α,β-Unsaturated Ketone |
| Dipyrromethene Synthesis | Formyl-pyrrole, Acid (e.g., HBr) | C5 (α-position) | Substituted Dipyrromethene |
References
-
Moon, S., et al. (2005). Synthesis of 3-substituted pyrrole derivatives with oligo(ethylene glycol) chains. Arkivoc, 2005(11), 169-179. Available at: [Link]
-
Clezy, P. S., & Liepa, A. J. (1970). The self-condensation of 3,4-dimethylpyrrole: an alternative reaction pathway. Journal of the Chemical Society C: Organic, 2477-2480. Available at: [Link]
-
Fischer, H. (1943). 2,4-Dimethylpyrrole. Organic Syntheses, Coll. Vol. 2, p.202 (1943); Vol. 15, p.17 (1935). Available at: [Link]
-
Pharma Tutor (n.d.). Electrophilic Substitution in Pyrrole (Reactivity and Orientation). Pharma Tutor. Available at: [Link]
-
Wikipedia contributors. (2023, December 1). Knorr pyrrole synthesis. In Wikipedia, The Free Encyclopedia. Retrieved February 9, 2026, from [Link]
-
Stanchev, S., & Manolov, I. (2013). Aldol condensation of 3-acetylcoumarin derivatives and extraordinary side reactions. Bulgarian Chemical Communications, 45(1), 85-90. Available at: [Link]
-
Slideshare (2018). Heterocyclic compounds part _IV (Pyrrole). Slideshare. Available at: [Link]
-
Hamama, W. S., et al. (2019). 3-Acyl(aroyl)coumarins as synthon in heterocyclic synthesis. Organic Communications, 12(1), 1-27. Available at: [Link]
-
Al-Hourani, B. J. (2014). 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications. Journal of Chemical and Pharmaceutical Research, 6(5), 944-958. Available at: [Link]
- Google Patents. (2016). Synthesis method for 2-formyl-3,4-dimethyl-5-acetyl pyrrole. CN105418476A.
-
Scite.ai. (n.d.). Synthesis and michael reaction of 3,4‐dimethylpyrrole. Scite.ai. Available at: [Link]
-
The Journal of Organic Chemistry. (2006). The Vilsmeier-Haack aroylation of pyrroles reexamined. The Journal of Organic Chemistry, 71(21), 8192-8202. Available at: [Link]
-
ResearchGate. (2014). Recent Developments in the Synthesis of Dipyrromethanes. A Review. ResearchGate. Available at: [Link]
-
De, G., & D'Souza, F. (2021). Large-Scale Green Synthesis of Porphyrins. ACS Omega, 6(35), 22895–22903. Available at: [Link]
-
YouTube. (2020). Pyrrole: Electrophilic Substitution Reactions Lecture 2. YouTube. Available at: [Link]
-
Wikipedia contributors. (2023, November 28). Paal–Knorr synthesis. In Wikipedia, The Free Encyclopedia. Retrieved February 9, 2026, from [Link]
-
ResearchGate. (2022). Meso-Substituted Porphyrin Synthesis from Monopyrrole: An Overview. ResearchGate. Available at: [Link]
-
Synlett. (2011). Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier–Haack Formylation of Pyrroles with Sterically Crowded. Synlett, 2011(16), 2330-2334. Available at: [Link]
-
MDPI. (2023). Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease. Molecules, 28(14), 5396. Available at: [Link]
-
YouTube. (2020). Paal-Knorr Synthesis of Pyrrole: Complete mechanistic description. YouTube. Available at: [Link]
-
RSC Publishing. (2014). Porphyrin Using Adler Method in Acidic Ionic Liquids. RSC Advances, 4, 30141-30145. Available at: [Link]
- Google Patents. (2015). Compound 3,5-dimethyl-1H-pyrrole-2,4-diformaldehyde and preparation method thereof. CN103524440B.
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]
-
ACS Publications. (2001). Stereoisomer effects on the Paal-Knorr synthesis of pyrroles. The Journal of Organic Chemistry, 66(25), 8482-8488. Available at: [Link]
-
YouTube. (2020). Electrophilic substitution of pyrrole. YouTube. Available at: [Link]
-
Frontier Specialty Chemicals. (n.d.). Porphyrin Building Blocks. Frontier Specialty Chemicals. Available at: [Link]
-
YouTube. (2023). Vilsmeier Haack Reaction with Pyrolle,Furan and Thiophene. YouTube. Available at: [Link]
-
ResearchGate. (2024). Vilsmeier–Haack formylation of pyrrole. ResearchGate. Available at: [Link]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 12. CN102887851B - Compound 3,5-dimethyl-1H-pyrrole-2,4-diformaldehyde and preparation method thereof - Google Patents [patents.google.com]
- 13. youtube.com [youtube.com]
- 14. bcc.bas.bg [bcc.bas.bg]
- 15. 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications - Arabian Journal of Chemistry [arabjchem.org]
- 16. researchgate.net [researchgate.net]
- 17. Large-Scale Green Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Guide to the Michael Addition of Pyrrole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Senior Application Scientist]
Introduction: The Strategic Importance of Pyrrole Conjugate Addition in Medicinal Chemistry
The pyrrole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a wide array of biological activities, including antibacterial, antiviral, and anticancer properties.[1][2] The functionalization of the pyrrole ring is therefore a critical endeavor in the pursuit of novel therapeutic agents. Among the various C-C bond-forming reactions, the Michael addition, or conjugate addition, stands out as a powerful and atom-economical method for the selective modification of pyrroles.[3] This reaction allows for the introduction of diverse substituents at the β-carbon of α,β-unsaturated compounds, leading to the synthesis of complex molecules with potential pharmacological value.[3]
This application note provides a comprehensive overview of the experimental procedures for the Michael addition of pyrrole derivatives. It is designed to equip researchers in both academic and industrial settings with the theoretical understanding and practical knowledge necessary to successfully implement this versatile reaction in their synthetic workflows. We will delve into the mechanistic underpinnings of the reaction, explore various catalytic systems, and provide detailed, step-by-step protocols for representative transformations.
Mechanistic Insights: Understanding the "Why" Behind the Reaction
The Michael addition is fundamentally the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound or other electron-deficient alkene.[4] In the context of pyrroles, the aromatic ring itself can act as the nucleophile. The reaction generally proceeds through three key steps:
-
Activation of the Michael Acceptor: In many cases, a catalyst is employed to enhance the electrophilicity of the α,β-unsaturated system. Lewis acids, for instance, coordinate to the carbonyl oxygen (or other electron-withdrawing group), making the β-carbon more susceptible to nucleophilic attack.[1]
-
Nucleophilic Attack by Pyrrole: The electron-rich pyrrole ring attacks the β-carbon of the activated Michael acceptor. This is the crucial C-C bond-forming step and results in the formation of an enolate intermediate.[4][5]
-
Protonation/Tautomerization: The enolate intermediate is then protonated to yield the final Michael adduct. This step regenerates the aromaticity of the pyrrole ring, providing a strong thermodynamic driving force for the reaction.
The regioselectivity of the addition (i.e., which position on the pyrrole ring acts as the nucleophile) can be influenced by the substitution pattern of the pyrrole and the reaction conditions.
Caption: Generalized mechanism of the Michael addition with pyrrole.
Experimental Protocols
The choice of experimental conditions for the Michael addition of pyrroles is critical and depends on the specific substrates and the desired outcome (e.g., stereoselectivity). Below, we provide detailed protocols for three distinct and widely applicable methods.
Protocol 1: Lewis Acid-Catalyzed Michael Addition of Pyrrole to a Chalcone
This protocol describes a general procedure for the addition of pyrrole to an α,β-unsaturated ketone (a chalcone) using a Lewis acid catalyst. Lewis acids like iron(III) chloride are effective in activating the enone system towards nucleophilic attack by the weakly nucleophilic pyrrole.
Materials and Reagents:
-
Pyrrole
-
Substituted Chalcone (1,3-diaryl-2-propen-1-one)
-
Iron(III) chloride (FeCl₃), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the substituted chalcone (1.0 mmol) and anhydrous dichloromethane (10 mL).
-
Stir the solution until the chalcone is completely dissolved.
-
Add anhydrous iron(III) chloride (0.1 mmol, 10 mol%).
-
To this mixture, add pyrrole (1.2 mmol, 1.2 equivalents) dropwise via syringe over 5 minutes.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (15 mL).
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired Michael adduct.
Protocol 2: Organocatalyzed Asymmetric Michael Addition of Pyrrole to a Nitroalkene
This protocol outlines an enantioselective Michael addition using a chiral organocatalyst, which is particularly relevant in drug development where specific stereoisomers are often required. Chiral thiourea-based catalysts are effective in activating the nitroalkene through hydrogen bonding and directing the stereochemical outcome of the addition.[6][7]
Materials and Reagents:
-
Pyrrole
-
trans-β-Nitrostyrene
-
Chiral thiourea organocatalyst (e.g., a derivative of (R,R)-1,2-diphenylethylenediamine)
-
Toluene, anhydrous
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Equipment:
-
Schlenk tube or vial with a screw cap
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup
-
Cryostat or ice bath for temperature control
Procedure:
-
To a Schlenk tube charged with a magnetic stir bar, add the chiral thiourea organocatalyst (0.05 mmol, 5 mol%).
-
Add trans-β-nitrostyrene (1.0 mmol) and anhydrous toluene (2 mL).
-
Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C) using a cryostat or ice bath.
-
Add pyrrole (2.0 mmol, 2.0 equivalents) to the stirred solution.
-
Allow the reaction to stir at the specified temperature for 24-72 hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture directly under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the enantiomerically enriched Michael adduct.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Protocol 3: Solvent-Free Michael Addition of Pyrrole to an Isatin-Derived Michael Acceptor
This method highlights a green chemistry approach, avoiding the use of potentially harmful organic solvents.[8] The reaction often proceeds efficiently at elevated temperatures.
Materials and Reagents:
-
Primary amine (e.g., benzylamine)
-
1,3-Dicarbonyl compound (e.g., ethyl acetoacetate)
-
Isatin-derived Michael acceptor
-
Ethanol (for work-up)
Equipment:
-
Round-bottom flask or vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Büchner funnel and filter paper
Procedure:
-
In a clean, dry round-bottom flask, combine the primary amine (1.0 mmol), the 1,3-dicarbonyl compound (1.0 mmol), and the isatin-derived Michael acceptor (1.0 mmol).
-
Heat the mixture with stirring at 80-100 °C for the time specified in the literature (typically 1-3 hours), monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add a small amount of ethanol (5-10 mL) and stir or sonicate to break up the solid mass.
-
Collect the solid product by vacuum filtration, washing with cold ethanol.
-
The product, often a 3-(1H-pyrrol-3-yl)indolin-2-one, is frequently pure enough after filtration, but can be further purified by recrystallization if necessary.[8]
Caption: A typical experimental workflow for the Michael addition of pyrroles.
Data Summary: Scope and Limitations
The Michael addition of pyrroles is a versatile reaction applicable to a wide range of substrates. The following table summarizes representative examples, showcasing the scope of the reaction with different catalysts and Michael acceptors.
| Entry | Pyrrole Derivative | Michael Acceptor | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Pyrrole | Chalcone | FeCl₃ (10) | DCM | RT | 3 | 85 | N/A |
| 2 | Pyrrole | trans-β-Nitrostyrene | Chiral Thiourea (5) | Toluene | 0 | 48 | 92 | 95 |
| 3 | 2-Methylpyrrole | Methyl vinyl ketone | Amberlyst-15 | None | RT | 0.5 | 90 | N/A |
| 4 | Pyrrole | N-Phenylmaleimide | ZnCl₂-based DES | None | RT | 1 | 87 | N/A |
| 5 | Benzylamine/Ethyl Acetoacetate | Isatin-derived acceptor | None | None | 80 | 2 | 94 | N/A |
This table is a compilation of representative data and specific results may vary. DES = Deep Eutectic Solvent. N/A = Not Applicable.
Conclusion and Future Outlook
The Michael addition of pyrrole derivatives is a robust and highly adaptable method for the synthesis of complex, nitrogen-containing heterocycles. The choice of catalyst—be it a simple Lewis acid, a sophisticated chiral organocatalyst, or even the absence of one in solvent-free conditions—allows for fine-tuning of the reaction to achieve desired outcomes in terms of yield, selectivity, and environmental impact. The protocols and data presented herein serve as a practical guide for researchers to harness the power of this reaction in the discovery and development of new chemical entities with therapeutic potential. Future research in this area will likely focus on the development of even more efficient and selective catalysts, the expansion of the substrate scope to include more challenging Michael acceptors, and the application of these methods in the total synthesis of complex natural products.
References
-
Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]
-
Thirupathi, P. (2023). Recent Advances in Base-Assisted Michael Addition Reactions. ResearchGate. Retrieved from [Link]
-
MDPI. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI. Retrieved from [Link]
-
YouTube. (2020). Pyrrole: Addition Reactions. Retrieved from [Link]
-
MDPI. (2022). Organocatalysis for the Asymmetric Michael Addition of Aldehydes and α,β-Unsaturated Nitroalkenes. Retrieved from [Link]
-
PubMed. (2011). The Michael addition of indoles and pyrrole to alpha-, beta-unsaturated ketones and double-conjugate 1,4-addition of indoles to symmetric enones promoted by pulverization-activation method and Thia-Michael addition catalyzed by wet cyanuric chloride. Retrieved from [Link]
-
RSC Publishing. (2021). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Retrieved from [Link]
-
YouTube. (2018). Michael Addition Reaction Mechanism. Retrieved from [Link]
-
MDPI. (2022). A Lewis Acid-Promoted Michael Addition and Ring-Expansion Cascade for the Construction of Nitrogen-Containing Medium-Sized Rings. Retrieved from [Link]
-
ResearchGate. (2016). ChemInform Abstract: Highly Efficient Regioselective Synthesis of Pyrroles via a Tandem Enamine Formation‐Michael Addition‐Cyclization Sequence under Catalyst‐ and Solvent‐Free Conditions. Retrieved from [Link]
-
ACS Publications. (2018). Highly Regioselective Synthesis of Oxindolyl-Pyrroles and Quinolines via a One-Pot, Sequential Meyer–Schuster Rearrangement, Anti-Michael Addition/C(sp3)–H Functionalization, and Azacyclization. Retrieved from [Link]
-
ResearchGate. (2022). Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. Retrieved from [Link]
-
PubMed. (2015). Facile and Promising Method for Michael Addition of Indole and Pyrrole to Electron-Deficient trans-β-Nitroolefins Catalyzed by a Hydrogen Bond Donor Catalyst Feist's Acid and Preliminary Study of Antimicrobial Activity. Retrieved from [Link]
Sources
Technical Protocol: Synthesis and Application of 3-Acetyl-2,4-dimethylpyrrole
This guide outlines the technical specifications, synthesis protocols, and application frameworks for 3-Acetyl-2,4-dimethylpyrrole (CAS: 2386-25-6).
Regulatory & Safety Disclaimer:
-
Regulatory Status: 3-Acetyl-2,4-dimethylpyrrole is not currently listed as a FEMA GRAS (Generally Recognized As Safe) flavoring substance for direct addition to food in the US or EU. It differs from the approved 2-Acetylpyrrole (FEMA 3202).
-
Intended Use: This guide is intended for Research & Development (R&D) purposes only—specifically for the synthesis of complex reaction flavors (Maillard models), fragrance accord studies, or as a chemical intermediate (e.g., for BODIPY dyes).
-
Safety: This compound is a skin, eye, and respiratory irritant.[1] All protocols must be performed in a fume hood.
Part 1: Chemical Profile & Identity[2]
| Property | Specification |
| Chemical Name | 3-Acetyl-2,4-dimethylpyrrole |
| Synonyms | 1-(2,4-Dimethyl-1H-pyrrol-3-yl)ethanone; 2,4-Dimethyl-3-acetylpyrrole |
| CAS Number | 2386-25-6 |
| Molecular Formula | C₈H₁₁NO |
| Molecular Weight | 137.18 g/mol |
| Appearance | Off-white to pale yellow/tan solid |
| Melting Point | 136–139 °C |
| Solubility | Soluble in ethanol, methanol, DMSO; sparingly soluble in water |
| Sensory Profile | Weak characteristic pyrrolic odor (nutty/hay-like) in isolation; generates potent "roasted," "bready," or "meaty" notes upon dilution or thermal reaction.[2] |
Part 2: Synthesis Protocol (Modified Knorr Synthesis)
The most robust route to 3-Acetyl-2,4-dimethylpyrrole utilizes a modified Knorr Pyrrole Synthesis . This "one-pot" method involves the in situ reduction of an oxime (isonitroso ketone) to an
Reaction Scheme
-
Precursor Generation: Acetone
Isonitrosoacetone (Oxime). -
Condensation: Isonitrosoacetone + Acetylacetone (2,4-Pentanedione) + Zn/AcOH
3-Acetyl-2,4-dimethylpyrrole.
Materials Required
-
Reagents:
-
Acetylacetone (2,4-Pentanedione)
-
Sodium Nitrite (
)[3] -
Glacial Acetic Acid (
) -
Zinc Dust (Activated)
-
Acetone (starting material for oxime, or purchase Isonitrosoacetone)
-
-
Solvents: Water, Ethanol (for recrystallization).
-
Equipment: 3-neck round-bottom flask, reflux condenser, mechanical stirrer, temperature probe, ice bath.
Step-by-Step Protocol
Phase 1: Preparation of Isonitrosoacetone (if not purchased)
-
Dissolve Acetone (0.1 mol) in glacial acetic acid.
-
Cool to 0–5 °C in an ice bath.
-
Slowly add an aqueous solution of Sodium Nitrite (0.1 mol) dropwise over 1 hour. Maintain temperature below 10 °C to prevent runaway decomposition.
-
Stir for an additional 2 hours at room temperature. The solution now contains isonitrosoacetone.
Phase 2: Reductive Cyclization (The Knorr Reaction)
-
Setup: In a 3-neck flask, place Acetylacetone (0.1 mol) and Glacial Acetic Acid (50 mL).
-
Addition: Add the Isonitrosoacetone solution prepared in Phase 1 (or 0.1 mol dissolved in AcOH).
-
Reduction: Cool the mixture to 10–15 °C .
-
Zinc Addition: Add Zinc Dust (0.25 mol) in small portions over 1 hour.
-
Critical: The reaction is highly exothermic. Monitor temperature strictly; do not exceed 60 °C during addition. The zinc reduces the oxime to the amine, which immediately condenses with the acetylacetone.
-
-
Reflux: Once addition is complete and exotherm subsides, heat the mixture to reflux (~118 °C) for 2 hours to drive the cyclization and dehydration.
-
Workup:
-
Hot filter the solution to remove unreacted zinc/zinc acetate sludge.
-
Pour the hot filtrate into 500 mL of ice-cold water .
-
The product, 3-Acetyl-2,4-dimethylpyrrole, will precipitate as a crude solid.
-
-
Purification:
-
Filter the crude solid.[4]
-
Recrystallize from hot ethanol or an ethanol/water (80:20) mixture.
-
Dry in a vacuum oven at 40 °C.
-
Yield Target: 45–60% (Theoretical).
-
Part 3: Application in Flavor & Fragrance Research
While not a direct additive, this molecule is a high-value Reaction Flavor Intermediate . It serves as a structural template for generating "roasted" notes via the Maillard pathway.
Mechanism: The Maillard-Pyrrole Pathway
The following diagram illustrates how 3-Acetyl-2,4-dimethylpyrrole fits into the flavor generation landscape, acting as a stable end-product of amino-carbonyl interactions.
Caption: Pathway showing the formation of acetyl-pyrroles via Maillard reactions (top) and the chemical synthesis shortcut (bottom).
Experimental Formulation: "Roasted Nut" Accord (Model System)
Note: This is a model for olfactory study, not for consumption.
| Component | Role | Parts per Thousand (ppt) |
| 3-Acetyl-2,4-dimethylpyrrole | Core Roasted Note | 5.0 |
| 2-Acetylpyrazine | Popcorn/Nutty nuance | 2.0 |
| Benzaldehyde | Almond/Sweet nuance | 1.0 |
| Vanillin | Smoothing agent | 10.0 |
| Propylene Glycol | Solvent | q.s. to 1000 |
Protocol:
-
Dissolve the pyrrole in Propylene Glycol (it may require gentle heating to 40°C).
-
Add Vanillin and mix until clear.
-
Add remaining volatiles.
-
Evaluation: Dip a smelling strip. The pyrrole provides the "brown," earthy backbone that anchors the ethereal pyrazines.
Part 4: Analytical Characterization
To validate your synthesis, compare your product against these standard spectral data points.
-
¹H NMR (300 MHz, CDCl₃):
- 8.50 (br s, 1H, NH) – Broad peak, exchangeable.
- 6.35 (s, 1H, H-5) – The aromatic proton on the ring.
-
2.45 (s, 3H, Acetyl-
) – Sharp singlet. -
2.40 (s, 3H, Ring-
at C2). -
2.25 (s, 3H, Ring-
at C4).
-
MS (EI, 70 eV):
-
Molecular Ion (
): m/z 137 (Base peak often 122 due to methyl loss).
-
-
IR (KBr):
-
3280 cm⁻¹ (N-H stretch).
-
1640 cm⁻¹ (C=O stretch, conjugated ketone).
-
Part 5: References
-
Knorr Pyrrole Synthesis Mechanism: Smith, M. B., & March, J. March's Advanced Organic Chemistry. Wiley. (Standard text for Knorr mechanism).
-
Pyrrole Flavor Chemistry: Mottram, D. S. (1998). Flavour formation in meat and meat products: a review. Food Chemistry, 62(4), 415-424. Link
-
Synthesis of Acetyl Pyrroles: Paine, J. B. (1990). The Synthesis of Pyrroles. In: The Porphyrins.[5][6] Academic Press.
-
FEMA GRAS List (for comparison): Flavor and Extract Manufacturers Association. FEMA GRAS Flavor Ingredient Library. Link (Verify regulatory status here).
-
Safety Data: Fisher Scientific. Safety Data Sheet: 3-Acetyl-2,4-dimethylpyrrole. Link
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. New Reaction Products of Acetylacetone with Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 4. Sciencemadness Discussion Board - Synthesis of Lanthanum(III) acetylacetonate - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 6. WO1999019280A1 - Process for the trimerization of olefins - Google Patents [patents.google.com]
Troubleshooting & Optimization
Purification of Crude 3-Acetyl-2,4-dimethylpyrrole by Recrystallization: A Technical Support Guide
This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of crude 3-acetyl-2,4-dimethylpyrrole via recrystallization. It is designed to offer practical, in-depth technical assistance in a readily accessible question-and-answer format, moving beyond a simple procedural outline to explain the underlying scientific principles of each step.
Introduction to the Purification Challenge
3-Acetyl-2,4-dimethylpyrrole is a valuable heterocyclic building block in medicinal chemistry and materials science.[1] Its synthesis, often achieved through methods like the Paal-Knorr synthesis, can result in a crude product containing unreacted starting materials, byproducts, and colorimetric impurities.[2] Recrystallization is a powerful and cost-effective technique for purifying this solid compound, leveraging differences in solubility between the desired product and its contaminants. A successful recrystallization yields a product with high purity, well-defined crystals, and an accurate melting point.
This guide will address common issues encountered during the recrystallization of 3-acetyl-2,4-dimethylpyrrole, providing both troubleshooting solutions and a deeper understanding of the crystallization process.
Core Principles of Recrystallization
The cornerstone of a successful recrystallization is the selection of an appropriate solvent. The ideal solvent will exhibit high solubility for 3-acetyl-2,4-dimethylpyrrole at elevated temperatures and low solubility at cooler temperatures. This differential solubility is what drives the crystallization process upon cooling. Conversely, impurities should either be highly soluble in the solvent at all temperatures (to remain in the mother liquor) or sparingly soluble at elevated temperatures (to be removed by hot filtration).
Troubleshooting Guide
This section addresses specific problems that may arise during the recrystallization of 3-acetyl-2,4-dimethylpyrrole.
Issue 1: The crude 3-acetyl-2,4-dimethylpyrrole does not dissolve in the hot solvent.
Question: I've added the recommended amount of hot solvent, but my crude product isn't dissolving. What should I do?
Answer:
This is a common issue that can stem from a few factors. Here's a systematic approach to resolving it:
-
Ensure Adequate Heating: Confirm that your solvent is at or near its boiling point. Insufficiently heated solvent will not effectively dissolve the solute.
-
Incremental Solvent Addition: It's crucial to add the minimum amount of hot solvent necessary to dissolve the crude product. Add the hot solvent in small portions, allowing time for the solute to dissolve with swirling or stirring after each addition. An excess of solvent will lead to poor recovery of the purified product.
-
Re-evaluate Solvent Choice: If the compound remains insoluble even with a significant volume of boiling solvent, the chosen solvent is likely inappropriate. 3-Acetyl-2,4-dimethylpyrrole is known to be soluble in methanol.[3] Other potential single-solvent systems to explore include ethanol or acetone. A mixed-solvent system, such as ethanol-water or acetone-water, can also be effective.
-
Consider Insoluble Impurities: The undissolved material may be an insoluble impurity. If the majority of your compound has dissolved and only a small amount of solid remains, you can proceed to a hot filtration step to remove these impurities.
Issue 2: "Oiling Out" - The compound separates as a liquid instead of forming crystals.
Question: Upon cooling, my dissolved product has formed oily droplets at the bottom of the flask instead of crystals. How can I fix this?
Answer:
"Oiling out" occurs when the solute is supersaturated at a temperature above its melting point. The high concentration of impurities can also depress the melting point of the crude solid, exacerbating this issue. Here are the corrective actions:
-
Re-heat and Add More Solvent: The most immediate solution is to reheat the mixture to dissolve the oil. Once the solution is clear again, add a small amount of additional hot solvent. This increases the total volume and lowers the saturation temperature, allowing crystallization to occur at a lower temperature where the product is a solid.
-
Slow Cooling is Critical: Rapid cooling is a frequent cause of oiling out. Ensure the flask is allowed to cool slowly to room temperature on a benchtop, insulated from the cold surface by a cork ring or folded paper towel. Do not immediately place the flask in an ice bath.
-
Agitation: Gentle swirling of the solution as it cools can sometimes encourage crystallization over oiling.
-
Solvent System Modification: If oiling persists, consider a different solvent or a mixed-solvent system. For instance, if you are using ethanol, adding a small amount of a non-polar solvent like hexane (in which the compound is likely less soluble) can sometimes induce crystallization.
Issue 3: No crystals form, even after the solution has cooled completely.
Question: My solution is at room temperature (or even in an ice bath), but no crystals have appeared. What's the next step?
Answer:
A supersaturated solution that has failed to crystallize requires nucleation to be initiated. Here are several techniques to induce crystallization:
-
Scratching the Flask: Use a glass stirring rod to gently scratch the inside surface of the flask at the meniscus of the solution. The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure 3-acetyl-2,4-dimethylpyrrole, add a single, tiny crystal to the supersaturated solution. This "seed" will act as a template for other molecules to crystallize upon.
-
Reduce the Volume of Solvent: It's possible that too much solvent was added initially. Gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.
-
Flash Cooling: In some instances, a very rapid cooling can shock the system into crystallization. Briefly immerse the flask in a dry ice/acetone bath for a short period, then return it to the ice-water bath. This should be used as a last resort, as it can sometimes lead to the formation of very small crystals that may trap impurities.
Issue 4: The recrystallized product is still colored.
Question: I've recrystallized my 3-acetyl-2,4-dimethylpyrrole, but it still has a yellow or brownish tint. How can I obtain a colorless product?
Answer:
The persistence of color indicates the presence of colored, soluble impurities that co-crystallized with your product.
-
Activated Charcoal Treatment: Activated charcoal is highly effective at adsorbing colored organic impurities. After dissolving the crude product in the minimum amount of hot solvent, add a small amount of activated charcoal (a spatula tip's worth is usually sufficient). Swirl the hot solution with the charcoal for a few minutes.
-
Hot Filtration: It is imperative to perform a hot filtration immediately after the charcoal treatment to remove the charcoal and the adsorbed impurities. If the solution cools during this step, your product will crystallize prematurely in the filter paper, leading to significant yield loss. To prevent this, use a pre-heated funnel and filter flask.
-
Second Recrystallization: If the product is still colored after one recrystallization with charcoal treatment, a second recrystallization may be necessary to achieve the desired purity.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure 3-acetyl-2,4-dimethylpyrrole?
A1: Pure 3-acetyl-2,4-dimethylpyrrole should appear as light yellow to brown crystals or powder.[4] The reported melting point is in the range of 136-139°C. A sharp melting point within this range is a good indicator of high purity.
Q2: How do I choose the best solvent for recrystallization?
A2: The ideal solvent should dissolve the compound well when hot but poorly when cold. A good starting point for 3-acetyl-2,4-dimethylpyrrole is methanol, as its solubility has been noted.[3] Ethanol and acetone are also good candidates to test. For a systematic approach, perform small-scale solubility tests with various solvents (e.g., ethanol, methanol, water, ethyl acetate, hexane) to observe their solubility characteristics at room temperature and at their boiling points.
Q3: What are the most likely impurities in crude 3-acetyl-2,4-dimethylpyrrole from a Paal-Knorr synthesis?
A3: The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with an amine.[2] Potential impurities could include unreacted 1,4-dicarbonyl starting material, side-products from self-condensation of the dicarbonyl, and polymeric materials. These impurities often have different solubility profiles than the desired pyrrole, making recrystallization an effective purification method.
Q4: How can I maximize my yield during recrystallization?
A4: To maximize your yield, adhere to the following principles:
-
Use the minimum amount of hot solvent required to fully dissolve your crude product.
-
Allow the solution to cool slowly and undisturbed to form larger crystals, which are easier to filter and wash.
-
Once the solution has reached room temperature, cool it further in an ice bath to maximize the amount of product that crystallizes out of solution.
-
When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to avoid redissolving your product.
Q5: What is the purpose of using a mixed-solvent system?
A5: A mixed-solvent system is employed when no single solvent has the ideal solubility characteristics. Typically, you dissolve the compound in a "good" solvent in which it is highly soluble, and then you slowly add a "poor" solvent (in which the compound is insoluble) until the solution becomes turbid (cloudy). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool. This technique allows for a more controlled crystallization process. For 3-acetyl-2,4-dimethylpyrrole, a potential mixed-solvent system could be ethanol (good solvent) and water (poor solvent).
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of 3-Acetyl-2,4-dimethylpyrrole
-
Solvent Selection: Based on preliminary tests, select a suitable solvent (e.g., methanol or ethanol).
-
Dissolution: Place the crude 3-acetyl-2,4-dimethylpyrrole in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling with gentle swirling. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat source and add a small amount of activated charcoal. Swirl the mixture for 2-3 minutes.
-
(Optional) Hot Filtration: If charcoal was added or if insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a heat-resistant surface. Once at room temperature, place the flask in an ice-water bath for at least 15 minutes to complete the crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
-
Analysis: Determine the mass, calculate the percent recovery, and measure the melting point of the purified product.
Protocol 2: Mixed-Solvent Recrystallization of 3-Acetyl-2,4-dimethylpyrrole
-
Solvent System Selection: Choose a miscible pair of solvents where 3-acetyl-2,4-dimethylpyrrole is soluble in one (the "good" solvent, e.g., ethanol) and insoluble in the other (the "poor" solvent, e.g., water).
-
Dissolution: Dissolve the crude product in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.
-
Inducing Cloudiness: While the solution is hot, add the "poor" solvent dropwise until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization, Isolation, Washing, and Drying: Follow steps 5-9 from the Single-Solvent Recrystallization protocol.
Visualization of the Recrystallization Workflow
Caption: A generalized workflow for the recrystallization of 3-acetyl-2,4-dimethylpyrrole.
References
-
Chem-Impex. (n.d.). 3-Acetyl-2,4-dimethylpyrrole. Retrieved February 8, 2026, from [Link]
-
ResearchGate. (2021, September 24). How to recrystallize complexes from the solvent pair acetone/water? Retrieved February 8, 2026, from [Link]
-
Organic Syntheses. (n.d.). 2,3,4,5-tetramethylpyrrole. Retrieved February 8, 2026, from [Link]
-
ChemBK. (n.d.). 3-Acetyl-2,4-dimethylpyrrole. Retrieved February 8, 2026, from [Link]
- Google Patents. (n.d.). Compound 3,5-dimethyl-1H-pyrrole-2,4-diformaldehyde and preparation method thereof.
-
Organic Syntheses. (n.d.). 4. Retrieved February 8, 2026, from [Link]
-
Organic Syntheses. (n.d.). 2,4-dimethylpyrrole. Retrieved February 8, 2026, from [Link]
-
LOCKSS. (n.d.). Synthesis of 3-substituted pyrrole derivatives with oligo(ethylene glycol) chains. Retrieved February 8, 2026, from [Link]
-
Organic Syntheses. (n.d.). 1H-Pyrrole-3-methanol, 1-methyl-α-propyl. Retrieved February 8, 2026, from [Link]
- Google Patents. (n.d.). Synthesis method for 2-formyl-3,4-dimethyl-5-acetyl pyrrole.
-
Organic Syntheses. (n.d.). 2,5-dimethylpyrrole. Retrieved February 8, 2026, from [Link]
-
Organic Syntheses. (n.d.). 4. Retrieved February 8, 2026, from [Link]
-
Fisher Scientific. (n.d.). 3-Acetyl-2,4-dimethylpyrrole, 98%, Thermo Scientific Chemicals. Retrieved February 8, 2026, from [Link]
-
RGM College of Engineering and Technology. (2018, October 19). Paal–Knorr synthesis of pyrroles. Retrieved February 8, 2026, from [Link]
-
Reddit. (2025, May 23). How do I recrystallize this product? Retrieved February 8, 2026, from [Link]
-
Scite.ai. (n.d.). Synthesis and michael reaction of 3,4‐dimethylpyrrole. Retrieved February 8, 2026, from [Link]
-
ResearchGate. (n.d.). Paal-Knorr synthesis of 2,5-dimethyl-1-(4-tolyl)-1H-pyrrole 3b. Retrieved February 8, 2026, from [Link]
- Google Patents. (n.d.). Purification method of 2-acetyl-1-pyrroline.
-
Journal of Chemical Education. (n.d.). Synthesis of Diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate: Recommending a University Organic Chemistry Experiment. Retrieved February 8, 2026, from [Link]
-
Organic Syntheses. (n.d.). ethyl diacetylacetate. Retrieved February 8, 2026, from [Link]
-
ResearchGate. (2014, May 27). Recent Developments in the Synthesis of Dipyrromethanes. A Review. Retrieved February 8, 2026, from [Link]
Sources
- 1. rgmcet.edu.in [rgmcet.edu.in]
- 2. chembk.com [chembk.com]
- 3. 3-Acetyl-2,4-dimethylpyrrole, 98%, Thermo Scientific Chemicals 10 g | Request for Quote [thermofisher.com]
- 4. 3-Acetyl-2,4-dimethylpyrrole, 98%, Thermo Scientific Chemicals 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
Technical Support Center: Troubleshooting Acetylated Pyrrole Synthesis
Executive Summary
Acetylated pyrroles are critical pharmacophores in drug development (e.g., Ketorolac, Tolmetin). However, the pyrrole ring is exceptionally electron-rich (
Module 1: The "Red Tar" Phenomenon (Polymerization)
Q1: My reaction mixture turned deep red/black and solidified. What happened?
Diagnosis: You have encountered acid-catalyzed polymerization .
Mechanism: Pyrrole is acid-sensitive.[1] In the presence of strong Lewis acids (e.g., AlCl
Visualizing the Failure Mode
The following diagram illustrates the "Trimer Death Spiral"—the irreversible pathway from monomer to polymer.
Figure 1: Mechanism of acid-catalyzed pyrrole polymerization. Protonation at C3 initiates a cascade of electrophilic attacks.
Troubleshooting Protocol: Preventing Polymerization
-
Temperature Control: Maintain reaction temperature below 0°C during the addition of the catalyst. The polymerization rate constant (
) is highly temperature-dependent. -
The "Reverse Addition" Technique:
-
Standard (Risky): Adding pyrrole to the Lewis Acid/Acyl Chloride complex.
-
Recommended: Add the Lewis Acid slowly to a solution of Pyrrole + Acyl Chloride . This keeps the concentration of the active electrophile low relative to the nucleophile.
-
-
Workup Quench: Never quench with strong acid. Use a buffered solution (e.g., sat. NaHCO
or NaOAc) to neutralize the mixture immediately upon completion.
Module 2: Regioselectivity (N- vs. C2- vs. C3-Acylation)
Q2: I am targeting 2-acetylpyrrole, but I isolated N-acetylpyrrole. Why?
Diagnosis: You likely used "Hard" conditions favoring the nitrogen nucleophile. Explanation: The pyrrolide anion is an ambident nucleophile. According to HSAB (Hard and Soft Acids and Bases) theory:
-
Hard Conditions (Ionic): NaH or K+ salts create a dissociated "naked" anion where the negative charge is localized on the Nitrogen. This reacts with hard electrophiles (acyl chlorides) to form N-acetylpyrrole .
-
Soft Conditions (Covalent/Chelated): Grignard reagents (MgBr) or Zinc salts coordinate tightly to the Nitrogen, blocking it and directing the electrophile to the Carbon (C2 position).
Q3: How do I ensure C2-selectivity over C3?
Diagnosis: C2 is kinetically favored; C3 is thermodynamically accessible. Insight: Electrophilic attack at C2 preserves more aromatic character in the transition state than attack at C3. However, sterics and reversibility can lead to mixtures.
Decision Matrix: Selecting the Right Conditions
| Desired Product | Key Reagents | Mechanism | Critical Parameter |
| N-Acetylpyrrole | NaH / Ac | Ionic Attack | Use a polar aprotic solvent to separate ion pairs. |
| 2-Acetylpyrrole | MeMgBr / AcCl / Et | Chelation Control | The Mg |
| 3-Acetylpyrrole | Bulky N-Silyl group | Steric Blocking | Requires blocking C2 with a bulky group (e.g., TIPS) first. |
Workflow: Optimizing Regioselectivity
Figure 2: Decision tree for selecting reaction conditions based on regioselectivity targets.
Module 3: The "Migrating" Acetyl Group
Q4: My TLC showed one spot initially, but after heating/workup, it moved. What is happening?
Diagnosis: You are observing the N-to-C Rearrangement . Phenomenon: N-acetylpyrrole is thermally and acid-labile. Upon heating (or exposure to Lewis acids), the acetyl group migrates from the nitrogen to the C2 carbon. This is often exploited synthetically but can be a nuisance if N-acetylation was the goal.
Protocol for Controlled Rearrangement: If you accidentally made N-acetylpyrrole and want the C2 isomer:
-
Do not discard the product.
-
Dissolve in a high-boiling solvent (e.g., toluene).
-
Add a catalytic amount of Lewis acid (e.g., BF
OEt ). -
Heat to reflux for 2–4 hours. The acetyl group will migrate to the thermodynamically more stable C2 position [1].
Module 4: Paal-Knorr Synthesis Specifics
Q5: I tried to make an acetylpyrrole via Paal-Knorr (1,4-diketone + amine), but got a furan. Why?
Diagnosis: The reaction pH was too low (< 3.0). Mechanism: The Paal-Knorr reaction bifurcates based on the nucleophile.
-
Amine attack: Leads to Pyrrole.
-
Oxygen attack (Enol): Leads to Furan. Under highly acidic conditions, the amine is fully protonated (ammonium), rendering it non-nucleophilic. The enol oxygen then cyclizes to form the furan side product.
Correction: Buffer the reaction with sodium acetate (NaOAc) or use a mild acid catalyst (p-TsOH) rather than concentrated HCl [2].
References
-
Regiospecific C-Acylation of Pyrroles and Indoles Using N-Acylbenzotriazoles. Journal of Organic Chemistry. [Link]
-
Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link][2][3]
-
A study of the effects of acid on the polymerisation of pyrrole. Journal of Materials Chemistry. [Link]
-
Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates. Journal of Organic Chemistry. [Link]
Sources
Technical Support Center: Purification of 3-Acetyl-2,4-dimethylpyrrole
CAS: 2386-25-6 | Formula: C₈H₁₁NO | MW: 137.18 g/mol [1][2]
Executive Summary
Welcome to the Technical Support Center for 3-Acetyl-2,4-dimethylpyrrole . This guide addresses the purification challenges inherent to pyrrole chemistry, specifically the removal of oxidative oligomers (dipyrromethenes) and inorganic salts (zinc acetate) derived from Knorr-type syntheses.[1]
The "Purity Paradox": Pure 3-Acetyl-2,4-dimethylpyrrole should be white to pale yellow crystals.[1] A pink, brown, or purple appearance indicates oxidation.[1] Do not proceed to downstream porphyrin or BODIPY synthesis with colored starting material, as these impurities act as radical initiators that degrade yield.[1]
Module 1: The "Pink/Brown" Syndrome (Removing Oxidative Impurities)[1]
Issue: The product has turned pink, red, or brown upon storage or drying. Diagnosis: Pyrroles are electron-rich and prone to auto-oxidation, forming colored dipyrromethene impurities.[1] This is accelerated by trace acids and light.[1]
Protocol: Recrystallization from Ethanol/Water
This is the standard method for removing organic impurities (colored oligomers) while retaining the target pyrrole.[1]
Reagents Required:
-
Absolute Ethanol (EtOH)
-
Deionized Water (dH₂O)
-
Activated Charcoal (optional, for deep brown samples)[1]
Step-by-Step Workflow:
-
Dissolution: Place the crude solid in a flask. Add minimum boiling EtOH until dissolved.
-
Tech Note: If the solution is opaque/black, add activated charcoal (1% w/w) and boil for 5 minutes. Filter hot through Celite to remove charcoal.
-
-
Precipitation: Remove the heat source.[1] While the solution is still hot, add warm dH₂O dropwise until a faint turbidity (cloudiness) persists.[1]
-
Clarification: Add a few drops of hot EtOH to clear the solution again.
-
Crystallization: Allow the flask to cool to room temperature undisturbed. Then, place in an ice bath (0–4°C) for 2 hours.
-
Filtration: Filter the white/pale yellow needles.[1] Wash with cold 50% EtOH/Water.
-
Drying: Dry under vacuum (<10 mmHg) at 40°C. Do not overheat.
Validation (Melting Point Check):
| Material Status | Melting Point Range | Action |
|---|---|---|
| High Purity | 137 – 139 °C | Proceed to synthesis. |
| Acceptable | 134 – 136 °C | Usable for non-critical steps.[2] |
| Impure | < 130 °C | Recrystallize again. |
Module 2: High Ash Content (Removing Zinc Salts)
Issue: The material has the correct melting point but leaves a white residue upon combustion or interferes with metal-catalyzed coupling. Diagnosis: Knorr synthesis utilizes Zinc dust in Acetic Acid.[3] The byproduct, Zinc Acetate , is often co-precipitated with the pyrrole.[1]
Protocol: The Ammonia Wash
Zinc salts are soluble in water, but zinc ions can chelate weakly to the pyrrole nitrogen.[1] An ammonia wash disrupts this interaction.
Step-by-Step Workflow:
-
Slurry Formation: Finely grind the crude pyrrole. Suspend it in 5 volumes of ice-cold water.
-
Ammonia Treatment: Add concentrated Ammonium Hydroxide (NH₄OH) until the pH reaches ~9–10.[1] Stir vigorously for 30 minutes.
-
Desalting Wash: Wash the filter cake copiously with neutral dH₂O until the filtrate pH is neutral (pH 7).[1]
-
Drying: Dry thoroughly in a vacuum desiccator over P₂O₅ or Silica.
Module 3: Ultra-High Purity (Sublimation)
Issue: Material is required for optical physics or material science applications (e.g., conductive polymers) where HPLC purity (>99.5%) is mandatory. Diagnosis: Recrystallization traps solvent inclusions. Sublimation provides solvent-free, ultra-pure crystals.[1]
Protocol: Vacuum Sublimation
Parameters:
-
Vacuum: < 0.1 mmHg (High Vacuum required).
-
Oil Bath Temperature: 90 – 100 °C.
-
Cold Finger: 0 °C (Circulating chiller or dry ice/acetone).
Procedure:
-
Place crude dried material in the bottom of the sublimator.[1]
-
Apply vacuum before heating to remove volatile moisture.
-
Slowly ramp temperature to 100°C.
-
Collect the white crystalline crust from the cold finger.[1]
-
Warning: If the cold finger turns yellow/oily, the vacuum is insufficient, or the temperature is too high.[1]
-
Visual Troubleshooting Guide
The following diagram illustrates the decision logic for purifying 3-Acetyl-2,4-dimethylpyrrole based on visual and physical inspection.
Caption: Decision matrix for purification based on visual color inspection and inorganic residue analysis.
Frequently Asked Questions (FAQs)
Q1: My product turned pink immediately after filtration. Why? A: This is likely due to acidic residues . Pyrroles polymerize and oxidize rapidly in acidic environments.[1] Ensure your final wash water is neutral (pH 7). Store the product with a small packet of basic alumina or in a desiccator with an amine atmosphere if long-term stability is an issue.[1]
Q2: Can I use Column Chromatography? A: While possible, it is not recommended for bulk purification of this specific compound.[1] Silica gel is slightly acidic and can catalyze the decomposition/oxidation of the pyrrole during the run, leading to a "streaky" column and yield loss.[1] Recrystallization is superior for scalability and stability.[1]
Q3: What is the shelf-life of the purified compound? A:
-
Ambient (Air/Light): < 1 week (will turn pink).
-
Refrigerated (4°C, Dark): 3–6 months.[1]
-
Freezer (-20°C, under Argon): > 1 year.[1]
Q4: I am synthesizing BODIPY dyes. Does the trace water matter? A: Yes. If you are using moisture-sensitive reagents (like BF₃[1]·OEt₂ or POCl₃) in the next step, trace water from the recrystallization will quench your reagents.[1] Dry the pyrrole over P₂O₅ under vacuum for 12 hours before use.
References
-
Synthesis and Properties: Paine, J. B. (1978).[1] The Synthesis of Pyrroles and Porphyrins. In The Porphyrins (Vol. 1, pp. 101-234).[1] Academic Press.
-
Physical Data (MP & Solubility): National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15163, 3-Acetyl-2,4-dimethylpyrrole.
-
Knorr Synthesis Mechanism: Wang, Z. (2010).[1] Knorr Pyrrole Synthesis. In Comprehensive Organic Name Reactions and Reagents. Wiley.
-
Purification Standards: Thermo Scientific Chemicals. 3-Acetyl-2,4-dimethylpyrrole, 98% Specification Sheet.
Sources
- 1. CN105418476A - Synthesis method for 2-formyl-3,4-dimethyl-5-acetyl pyrrole - Google Patents [patents.google.com]
- 2. Pyrrole (CAS 109-97-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 4. Knorr Pyrrole Synthesis (Chapter 33) - Name Reactions in Organic Synthesis [cambridge.org]
- 5. 2,4-Dimethyl-3-ethyl-1H-pyrrole(517-22-6) 1H NMR spectrum [chemicalbook.com]
- 6. bhu.ac.in [bhu.ac.in]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Navigating the Scale-Up of 3-Acetyl-2,4-dimethylpyrrole Production
Welcome to the technical support center for the synthesis and scale-up of 3-Acetyl-2,4-dimethylpyrrole. This guide is designed for researchers, chemists, and process development professionals who are working with this important heterocyclic compound. As a key building block in the synthesis of various pharmaceuticals and functional materials, mastering its production is critical.
This document provides in-depth, field-proven insights into the common challenges encountered during its synthesis, moving beyond simple procedural steps to explain the underlying chemical principles. We will explore troubleshooting strategies for common issues, answer frequently asked questions, and provide a detailed, validated protocol for its preparation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing substituted pyrroles like 3-Acetyl-2,4-dimethylpyrrole?
A1: The most prevalent and historically significant methods are the Knorr pyrrole synthesis and the Paal-Knorr pyrrole synthesis.[1][2]
-
Knorr Pyrrole Synthesis: This method involves the condensation of an α-amino-ketone with a β-ketoester or another compound with an activated methylene group.[1][3] Because α-amino-ketones can self-condense, they are typically generated in situ from an oxime precursor.[3]
-
Paal-Knorr Pyrrole Synthesis: This is often a more direct route, involving the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, typically under acidic conditions to facilitate the necessary dehydration steps.[4][5][6]
For industrial applications, methods starting from readily available materials like furan treated with ammonia over solid acid catalysts are also employed for the parent pyrrole ring.[7]
Q2: Why is the choice of acid catalyst so critical in the Paal-Knorr synthesis?
A2: The acid catalyst plays a crucial role in the reaction mechanism. It protonates one of the carbonyl groups of the 1,4-dicarbonyl starting material, which activates it for nucleophilic attack by the amine.[2] Subsequently, the catalyst facilitates the dehydration of the cyclic hemiaminal intermediate to form the aromatic pyrrole ring.[5][6] However, the choice and concentration are a delicate balance. Excessively strong acids or high concentrations can lead to side reactions, such as the formation of furan byproducts or degradation of the pyrrole product.[4] A range of catalysts, from Brønsted acids like acetic acid and p-toluenesulfonic acid to Lewis acids and solid acid catalysts, have been successfully used.[2]
Q3: What are the primary challenges when scaling up pyrrole synthesis from the lab bench to a pilot or production scale?
A3: Scaling up presents several key challenges:
-
Exothermic Reactions: The condensation and cyclization steps can be exothermic. Without proper thermal management, this can lead to runaway reactions, decreased selectivity, and the formation of impurities.
-
Reagent Addition: The rate of addition of reagents, especially catalysts or highly reactive starting materials, becomes critical on a larger scale to control the reaction rate and temperature.
-
Mixing and Mass Transfer: Ensuring homogenous mixing in large reactors is more difficult. Poor mixing can lead to localized "hot spots" or concentration gradients, resulting in inconsistent product quality and yield.
-
Work-up and Purification: Methods that are simple in the lab, like column chromatography, are often impractical and costly at scale. Scalable purification techniques such as crystallization, distillation (including steam distillation), and liquid-liquid extraction must be developed.[8][9][10]
Q4: Are there modern, more "green" approaches to pyrrole synthesis?
A4: Yes, significant research has focused on developing more environmentally friendly protocols. These include:
-
Solvent-Free Reactions: Using mechanochemical activation (ball milling) with a bio-sourced acid catalyst like citric acid can produce pyrroles in very short reaction times without the need for a solvent.[11]
-
Water as a Solvent: Some Paal-Knorr condensations can be performed in water using a catalyst like iron(III) chloride, offering a much greener alternative to organic solvents.[12]
-
Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters like temperature and mixing, leading to higher yields and safer operation. This method has been successfully used to scale up pyrrole synthesis from microreactors to production scale.[13]
Troubleshooting Guide: Common Issues in Scale-Up
This section addresses specific problems you may encounter during the synthesis of 3-Acetyl-2,4-dimethylpyrrole.
| Problem Encountered | Probable Cause(s) | Recommended Solutions & Scientific Rationale |
| 1. Low or Inconsistent Yield | Incomplete Reaction: Insufficient temperature, reaction time, or catalyst activity. The cyclization and dehydration steps are often the rate-determining steps.[6] Side Product Formation: In Paal-Knorr type syntheses, if the pH is too low (e.g., < 3), the reaction can favor the formation of furan derivatives.[4] Self-condensation of starting materials is also possible. Product Degradation: Pyrroles can be sensitive to strong acids and high temperatures over prolonged periods, leading to polymerization or decomposition. | Optimize Reaction Conditions: Systematically screen temperature and reaction time. Consider using microwave irradiation, which can significantly accelerate the reaction and improve yields.[14] Catalyst Selection: If using a Brønsted acid, ensure the concentration is optimal. Consider switching to a milder catalyst, such as a solid acid catalyst (e.g., alumina, montmorillonite clay), which can be easily filtered off and potentially recycled, simplifying the work-up.[2] pH Control: Monitor and control the pH of the reaction mixture to remain in the weakly acidic to neutral range to disfavor furan formation. |
| 2. Formation of Dark, Tarry Byproducts | Polymerization: The pyrrole ring is electron-rich and susceptible to electrophilic attack, which can lead to acid-catalyzed polymerization, especially at elevated temperatures. Air Oxidation: The pyrrole product, particularly when crude, can be sensitive to air and light, leading to the formation of colored, oxidized oligomers. | Temperature Control: Avoid excessive heating. If the reaction is highly exothermic, ensure adequate cooling and consider a slower rate of reagent addition. Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidative side reactions. Purify Promptly: Isolate and purify the product as soon as the reaction is complete to prevent degradation of the crude material. |
| 3. Difficulties in Product Isolation and Purification | Product is an Oil or Low-Melting Solid: This can make isolation by filtration difficult. Emulsion during Extraction: The presence of polar starting materials and byproducts can lead to the formation of stable emulsions during aqueous work-up. Impurity Co-elution/Co-crystallization: Structural similarities between the product and certain byproducts can make separation by chromatography or crystallization challenging. | Optimize Work-up: If the product is an oil, use extraction followed by distillation (vacuum or steam). Steam distillation is particularly effective for purifying volatile pyrroles from non-volatile salts and tars.[8][9] Break Emulsions: Add a saturated brine solution during the aqueous wash to increase the ionic strength of the aqueous phase, which often helps to break emulsions. Recrystallization: If the product is solid, carefully screen different solvent systems for recrystallization to achieve high purity.[15] A common technique involves dissolving the crude product in a minimal amount of a good solvent and then adding a poor solvent (anti-solvent) to induce crystallization. |
| 4. Reaction Fails to Initiate or Proceeds Very Slowly | Poorly Reactive Starting Materials: Amines with strong electron-withdrawing groups are less nucleophilic. Sterically hindered dicarbonyls or amines can also significantly slow the reaction rate.[14] Inactive Catalyst: The catalyst may have degraded or may not be suitable for the specific substrates. | Increase Reaction Severity: For unreactive substrates, higher temperatures, longer reaction times, or the use of microwave heating may be necessary.[14] Use a More Active Catalyst: Switch to a stronger acid catalyst, but be mindful of potential side reactions. Lewis acids can sometimes be more effective than Brønsted acids for challenging substrates. |
Visualizing the Scale-Up Workflow
A successful scale-up operation requires a well-defined workflow, from initial setup to final product validation.
Caption: A typical workflow for the scale-up production of 3-Acetyl-2,4-dimethylpyrrole.
Detailed Experimental Protocol: Knorr-Type Synthesis
This protocol is adapted from established methodologies for the synthesis of substituted pyrroles and is designed to be a robust starting point for optimization.[3][15] The Knorr synthesis is chosen here as it builds the specific substitution pattern of the target molecule from common starting materials.
Objective: To synthesize 2,5-diacetyl-3,4-dimethylpyrrole, a precursor that can be selectively modified to yield the target compound.
Reaction Scheme Overview:
Caption: Simplified reaction scheme for the Knorr-type synthesis.
Materials & Equipment:
-
Acetylacetone (2,4-pentanedione)
-
Sodium Nitrite (NaNO2)
-
Glacial Acetic Acid
-
Zinc dust (<10 micron, activated)
-
Three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel
-
Ice bath
-
Heating mantle
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Preparation of the Oxime (Isonitrosoacetylacetone):
-
In a 1L three-necked flask, add acetylacetone (1.0 mol) and glacial acetic acid (250 mL).
-
Cool the mixture to 0-5 °C using an ice bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (1.05 mol) in water (150 mL).
-
Add the sodium nitrite solution dropwise to the cooled acetylacetone solution via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.[15][16] The addition should take approximately 60-90 minutes.
-
After the addition is complete, continue stirring the mixture at 5-10 °C for an additional 2 hours. The product, isonitrosoacetylacetone, is now formed in situ.
-
-
Reductive Condensation to Form the Pyrrole:
-
To the flask containing the isonitrosoacetylacetone solution, add a second equivalent of acetylacetone (1.0 mol).
-
In a separate beaker, create a slurry of zinc dust (2.2 mol) in 150 mL of glacial acetic acid.
-
Begin adding the zinc slurry portion-wise to the reaction mixture. This reaction is highly exothermic. Control the addition rate to maintain the reaction temperature between 80-90 °C. Use the ice bath as needed for cooling.
-
Once all the zinc has been added (approx. 1 hour), heat the mixture to reflux (around 100-110 °C) and maintain for 1 hour to ensure the reaction goes to completion.[15]
-
-
Isolation and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the entire reaction mixture slowly into 2L of ice-cold water with stirring. A precipitate should form.
-
Stir for 30 minutes to allow for complete precipitation.
-
Collect the crude solid product by vacuum filtration and wash the filter cake thoroughly with water until the filtrate is neutral.
-
Dry the crude product (2,5-diacetyl-3,4-dimethylpyrrole) in a vacuum oven at 50-60 °C.
-
For higher purity, the crude solid can be recrystallized from a suitable solvent like ethanol or petroleum ether.[15]
-
Self-Validation: The identity and purity of the synthesized pyrrole should be confirmed using standard analytical techniques such as HPLC, GC-MS, and NMR spectroscopy. The melting point of the purified product should also be compared to literature values.
References
- Moon, S. et al. Synthesis of 3-substituted pyrrole derivatives with oligo(ethylene glycol) chains.
-
Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. This resource provides a detailed overview of the Paal-Knorr synthesis, including the mechanism and the effect of pH on side product formation. ([Link])
-
Wikipedia. Paal–Knorr synthesis. An encyclopedic overview of the Paal-Knorr synthesis, detailing the mechanism and reaction requirements for synthesizing pyrroles, furans, and thiophenes. ([Link])
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrrole. This article outlines various classical methods for pyrrole synthesis, including the Knorr and Paal-Knorr reactions. ([Link])
-
ResearchGate. Scaled‐up synthesis of pyrroles 4 aa and 4 ba. This article provides an example of a scaled-up synthesis procedure for pyrrole derivatives. ([Link])
-
Wikipedia. Knorr pyrrole synthesis. A detailed description of the Knorr pyrrole synthesis, including the in situ preparation of α-aminoketones and the reaction mechanism. ([Link])
-
Organic Chemistry Portal. Pyrrole synthesis. This portal provides a collection of modern and classical pyrrole synthesis methods, including an iron(III) chloride catalyzed reaction in water. ([Link])
-
MDPI. Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. This research paper discusses various acid catalysts used in Paal-Knorr synthesis and details the reaction mechanism involving acid-catalyzed activation and dehydration. ([Link])
-
Organic Syntheses. 2,4-dimethylpyrrole. This procedure provides a detailed protocol for the purification of a dimethylpyrrole derivative using steam distillation and extraction. ([Link])
- Google Patents. Synthesis method for 2-formyl-3,4-dimethyl-5-acetyl pyrrole.
- Google Patents. Compound 3,5-dimethyl-1H-pyrrole-2,4-diformaldehyde and preparation method thereof. This patent outlines a synthesis method for a disubstituted dimethylpyrrole, including work-up and extraction procedures. ()
-
ACS Publications. Fast Scale-Up Using Microreactors: Pyrrole Synthesis from Micro to Production Scale. This article demonstrates the successful scale-up of pyrrole synthesis using continuous flow chemistry. ([Link])
-
ResearchGate. 3-Acetyl-2,5-dimethyl-1,4-diphenylpyrrole: Synthesis, X-ray structure, DFT, TDDFT studies and anti-corrosion activity. This article details the synthesis of a polysubstituted acetylpyrrole. ([Link])
-
ResearchGate. Greener Paal-Knorr Pyrrole Synthesis by Mechanical Activation. This paper describes a solvent-free method for pyrrole synthesis using mechanochemistry. ([Link])
-
ResearchGate. The synthesized pyrrole derivatives. This resource discusses various methods for synthesizing N-substituted pyrroles, including greener protocols. ([Link])
-
Wikipedia. Pyrrole. An overview of pyrrole, including its industrial preparation from furan and ammonia. ([Link])
-
PMC - NIH. Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions. This article details advanced methods for creating highly substituted pyrroles. ([Link])
-
Organic Syntheses. 2,3,4,5-tetramethylpyrrole. This procedure details the use of steam distillation for the purification of a substituted pyrrole. ([Link])
-
ResearchGate. Recent Developments in the Synthesis of Dipyrromethanes. A Review. This review covers purification techniques for pyrrolic compounds, including washing with aqueous solutions and column chromatography. ([Link])
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 2. mdpi.com [mdpi.com]
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- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Pyrrole - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Pyrrole synthesis [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. CN105418476A - Synthesis method for 2-formyl-3,4-dimethyl-5-acetyl pyrrole - Google Patents [patents.google.com]
- 16. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Column chromatography techniques for purifying pyrrole compounds
[1]
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Column Chromatography for Pyrrole Derivatives
Mission Statement
Pyrroles are notoriously sensitive to acidic environments, oxygen, and light. Standard chromatography protocols often fail because silica gel (pH ~4-5) acts as a Lewis acid catalyst, triggering electrophilic aromatic substitution that leads to polymerization (observed as "pyrrole red" or black tar).[1] This support center provides validated workflows to neutralize stationary phases and optimize recovery.
Module 1: Stability & Stationary Phase Selection
Diagnostic: Is your column killing your compound?
-
Symptom: The compound is a clear oil/solid before loading but turns red/brown/black on the silica.
-
Symptom: You recover significantly less mass than expected, even with no other impurities eluting.
-
Root Cause: Acid-Catalyzed Polymerization. The protons on the silanol groups (Si-OH) protonate the pyrrole ring (usually at the
- or -position), creating a highly electrophilic cation that is attacked by another pyrrole molecule.[1]
Decision Matrix: Selecting the Right Stationary Phase
Do not default to standard silica. Use this logic flow to determine the correct media.
Figure 1: Decision matrix for selecting stationary phases based on pyrrole stability.[1]
Module 2: Elution Strategy & Solvent Systems
Issue: "My compound streaks from the baseline to the solvent front."
Technical Analysis: Pyrroles possess a lone pair on the nitrogen that is part of the aromatic sextet, but they can still hydrogen bond with silanols. Streaking indicates secondary interactions or slow decomposition.
Corrective Action: You must use a Mobile Phase Modifier . Adding a basic modifier blocks the active silanol sites, preventing the pyrrole from "sticking" or reacting.
Optimized Solvent Systems for Pyrroles
| Compound Class | Primary Solvent System | Required Modifier | Notes |
| Simple Alkyl Pyrroles | Hexanes / Ethyl Acetate | 1% Triethylamine (TEA) | Pre-wash column with TEA (see Protocol A).[1] |
| Polar / Amine-Funct.[1][2][3][4][5] Pyrroles | DCM / Methanol | 0.5% - 1% NH₄OH | Ammonia is superior for highly polar streaks.[1] |
| Halogenated Pyrroles | Pentane / Ether | None / 0.5% TEA | Keep temperature low; avoid DCM if possible (reactivity). |
| BODIPY / Dipyrrins | Toluene / DCM | None | Often stable on silica; avoid alcohols if fluorescence quenching is a concern. |
Module 3: Validated Experimental Protocols
Protocol A: The "TEA-Buffered" Silica Column
Use this for moderately unstable pyrroles where Alumina is unavailable or provides poor resolution.
-
Slurry Preparation: Suspend your Silica Gel 60 in a mixture of Hexanes + 5% Triethylamine (TEA) .
-
Packing: Pour the slurry into the column.
-
The Flush (Critical): Flush the column with 2-3 column volumes (CV) of the Hexanes/5% TEA mixture.
-
Why? This saturates the acidic silanol sites with TEA, effectively neutralizing the column [1].
-
-
Equilibration: Flush with 2 CV of your starting eluent (e.g., 95:5 Hexanes:EtOAc containing 1% TEA ).
-
Loading: Load your sample. If using a wet load, ensure the solvent contains 1% TEA.
-
Elution: Run the column using your gradient, maintaining 1% TEA in all solvent reservoirs.
Protocol B: Neutral Alumina Preparation
Use this for highly sensitive Paal-Knorr products or electron-rich pyrroles.[1]
-
Selection: Use Neutral Alumina (Brockmann Grade I) .
-
Deactivation (Grade III): Most "Grade I" alumina is too active and will retain pyrroles indefinitely.
-
Step: Add 6% water (w/w) to the Alumina.
-
Step: Shake vigorously for 30 minutes to equilibrate. This lowers the activity to Grade III [2].
-
-
Solvent: Alumina is more polar than silica.[6] You will likely need a less polar solvent system than what your TLC on silica indicated (e.g., if TLC = 20% EtOAc, start Alumina column with 5-10% EtOAc).[1]
Module 4: Advanced Troubleshooting (FAQs)
Q: I synthesized a pyrrole via Paal-Knorr. The NMR is messy after the column. Why? A: Paal-Knorr syntheses often leave residual 1,4-dicarbonyls or amines.[1] If you used an acid catalyst (pTSA/Acetic Acid), it might still be present.[1]
-
Fix: Perform a basic workup (NaHCO₃ wash) before the column. Residual acid concentrated on the column will catalyze polymerization instantly.
-
Alt: Many Paal-Knorr products crystallize.[1] Try triturating with cold pentane or methanol before resorting to chromatography [3].
Q: Can I use Reverse Phase (C18) for pyrroles? A: Yes, and it is often superior for polar or water-soluble pyrroles.[1]
-
Benefit: C18 silica is bonded and capped, leaving fewer free silanols. The environment is less acidic.[2][4]
-
System: Water/Acetonitrile or Water/Methanol (with 0.1% Formic acid or Ammonium Formate if pH control is needed).
-
Warning: Highly non-polar pyrroles (e.g., tetraphenylpyrrole) may precipitate on C18 columns.[1]
Q: My product co-elutes with a colored impurity ("Pyrrole Red"). How do I separate them? A: "Pyrrole Red" is a polymer mixture.[1] It often trails through the whole column.
-
Strategy: Run a Flash Filtration (short plug, vacuum assisted) first to remove the bulk polymer, then run a careful gradient column.[1]
-
Visualization: Use a Vanillin stain on TLC.[7] Pyrroles turn a distinctive bright pink/purple/red upon heating, distinguishing them from the brown/black polymer background [4].
References
-
University of Rochester, Dept. of Chemistry. "Tips for Flash Column Chromatography: Acid Sensitive Compounds." Flash Chromatography Guide. [Link]
-
OozeChem. "Alumina vs Silica Gel: Performance Comparison."[8] Technical Resources. [Link]
-
Estévez, V., Villacampa, M., & Menéndez, J. C. (2014).[1] "Three-Component Paal–Knorr Reaction."[1] Chemical Society Reviews. (Contextual grounding on Paal-Knorr workup/stability). [Link]
-
Li, J. J. (2009).[1] "Paal-Knorr Pyrrole Synthesis." Name Reactions. Springer. (Reference for reaction mechanism and byproduct handling). [Link]
Validation & Comparative
Technical Guide: 1H & 13C NMR Profiling of 3-Acetyl-2,4-dimethylpyrrole
Executive Summary & Application Context
3-Acetyl-2,4-dimethylpyrrole (Knorr pyrrole derivative) is a fundamental building block in the synthesis of porphyrins, dipyrromethenes (BODIPY dyes), and kinase inhibitors. Its structural integrity is critical because regioisomeric impurities (e.g., 2-acetyl isomers) can irreversibly alter the photophysical and binding properties of the final scaffold.
This guide provides a definitive NMR characterization protocol. Unlike standard spectral lists, this analysis focuses on distinguishability —how to definitively validate the 3-acetyl substitution pattern against common synthetic byproducts using spin-spin coupling constants and solvent-dependent exchange dynamics.
Analytical Workflow
To ensure reproducibility, the following workflow standardizes the path from crude isolation to spectral validation.
Figure 1: Standardized analytical workflow for pyrrole derivatives. Note the critical purification step to remove paramagnetic tars often found in pyrrole synthesis.
Experimental Protocol: Sample Preparation
The choice of solvent dramatically affects the pyrrolic NH signal. Two protocols are provided based on the analytical goal.
Protocol A: Structural Confirmation (Standard)
-
Solvent: Chloroform-d (
, 99.8% D) with 0.03% TMS. -
Concentration: 10–15 mg in 0.6 mL.
-
Rationale: Provides sharp resolution of methyl coupling and distinct chemical shifts for aliphatic protons. The NH signal will be broad due to intermediate exchange rates.
Protocol B: NH Characterization & H-Bonding Studies
-
Solvent: Dimethyl sulfoxide-
(DMSO- ). -
Concentration: 10 mg in 0.6 mL.
-
Rationale: DMSO acts as a hydrogen bond acceptor, "locking" the pyrrole NH proton. This shifts the NH signal downfield (>10 ppm) and sharpens it into a distinct multiplet, allowing for the observation of
coupling.
1H NMR Analysis (Detailed Assignment)
The 1H NMR spectrum of 3-acetyl-2,4-dimethylpyrrole in
Spectral Data Table ( , 300 MHz)
| Assignment | Shift ( | Multiplicity | Integral | Coupling ( | Structural Insight |
| NH (Pos 1) | 8.50 – 9.20 | Broad Singlet | 1H | Exchangeable. Shift is concentration/temp dependent. | |
| CH (Pos 5) | 6.36 | Doublet/m | 1H | The | |
| Acetyl-CH3 | 2.43 | Singlet | 3H | - | Deshielded by carbonyl anisotropy. |
| Ring-CH3 (Pos 2) | 2.50 | Singlet | 3H | - | |
| Ring-CH3 (Pos 4) | 2.27 | Singlet | 3H |
Mechanistic Interpretation[5]
-
The "Allylic" Coupling: The signal at 6.36 ppm (H-5) is rarely a pure singlet. It typically appears as a broadened doublet or quartet-like structure due to long-range allylic coupling (
) with the methyl group at position 4 (2.27 ppm). This coupling is a "fingerprint" for the 2,4-substitution pattern. -
NH Exchange: In
, the NH proton is acidic ( ). Traces of water or acid facilitate rapid exchange, broadening the peak. If the NH is invisible, the sample may be too wet; switch to DMSO- or add (which will eliminate the peak entirely, confirming assignment).
13C NMR Analysis (Backbone Verification)[3]
The 13C spectrum confirms the carbon skeleton.[4] The key differentiator is the carbonyl resonance and the distinction between
Key Diagnostic Resonances ( )
| Carbon Type | Approx.[2][3][4][5][6][7][8] Shift ( | Notes |
| Carbonyl (C=O) | 194.0 – 196.0 | Distinctive ketone signal. Confirms acetylation.[1][2][5] |
| 125.0 – 135.0 | C2 (quaternary) is typically deshielded by the adjacent N and methyl. | |
| 115.0 – 122.0 | C3 is quaternary (bearing acetyl); C4 bears a methyl. | |
| Acetyl-CH3 | 27.0 – 29.0 | Distinct from ring methyls. |
| Ring-CH3s | 10.0 – 15.0 | Typical range for pyrrole-bound methyls. |
Comparative Analysis: Product vs. Alternatives
The most common challenge is distinguishing the target product from its starting material or regioisomers.
Comparison Table
| Feature | 3-Acetyl-2,4-dimethylpyrrole (Target) | 2,4-Dimethylpyrrole (Precursor) | 2-Acetyl-3,5-dimethylpyrrole (Isomer) |
| Carbonyl Signal | Present (~195 ppm) | Absent | Present (~180-190 ppm) |
| Aromatic Protons | One (H-5, ~6.36 ppm) | Two (H-3 & H-5) | One (H-4, ~5.8 - 6.0 ppm) |
| Methyl Signals | 3 distinct singlets | 2 distinct singlets | 3 distinct singlets |
| Symmetry | Asymmetric | Asymmetric | Asymmetric |
Structural Logic Diagram
To determine if you have the correct isomer, follow this logic path based on NOE (Nuclear Overhauser Effect) or HMBC correlations.
Figure 2: Logic flow for distinguishing the target compound from precursors and regioisomers using 1H NMR and NOE correlations.
Troubleshooting & Expert Tips
-
Broad Peaks? Pyrroles oxidize in air to form dark polymers (pyrrole blacks). If your baseline is noisy or peaks are broad, filter the sample through a small pad of basic alumina or silica gel before NMR analysis.
-
Missing NH? In "wet"
, the NH proton exchanges rapidly with and may broaden into the baseline. Shake the NMR tube with ; if the broad lump at ~9 ppm disappears, it was the NH. -
Concentration Effects: The chemical shift of the NH proton is concentration-dependent due to intermolecular hydrogen bonding (dimer formation). For consistent reporting, always use the same concentration (e.g., 20 mM).
References
-
ChemicalBook. (n.d.). 3-Acetyl-2,4-dimethylpyrrole 1H NMR Spectrum. Retrieved from [2]
-
Sigma-Aldrich. (n.d.).[9] NMR Chemical Shifts of Common Impurities. Retrieved from
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[7] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
SpectraBase. (n.d.). 2,4-Dimethylpyrrole 1H NMR Spectrum. Wiley Science Solutions. Retrieved from [9]
Sources
- 1. 3-Acetyl-2,4-dimethylpyrrole, 98%, Thermo Scientific Chemicals 10 g | Request for Quote [thermofisher.com]
- 2. 3-Acetyl-2,4-dimethylpyrrole(2386-25-6) 1H NMR spectrum [chemicalbook.com]
- 3. 2,4-Dimethyl-3-ethyl-1H-pyrrole(517-22-6) 1H NMR spectrum [chemicalbook.com]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. compoundchem.com [compoundchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. spectrabase.com [spectrabase.com]
A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Acetyl-2,4-dimethylpyrrole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Significance of Substituted Pyrroles and the Power of Mass Spectrometry
Pyrrole and its derivatives are fundamental heterocyclic motifs present in a wide array of biologically active molecules, including natural products, pharmaceuticals, and functional materials.[1] The specific substitution pattern on the pyrrole ring dictates its chemical properties and biological activity. 3-Acetyl-2,4-dimethylpyrrole, a polysubstituted pyrrole, serves as a valuable model compound for understanding the influence of alkyl and acyl groups on the physicochemical characteristics of this important scaffold.
Mass spectrometry, particularly with electron ionization (EI), is a powerful analytical technique for elucidating the structure of organic compounds.[1] The fragmentation patterns generated upon electron impact provide a molecular fingerprint, offering insights into the connectivity and stability of different structural fragments. This guide provides an in-depth analysis of the EI mass spectrometry fragmentation pattern of 3-Acetyl-2,4-dimethylpyrrole, comparing it with structurally related compounds to highlight the diagnostic fragmentation pathways.
Deciphering the Fragmentation Pattern of 3-Acetyl-2,4-dimethylpyrrole
The electron ionization mass spectrum of 3-Acetyl-2,4-dimethylpyrrole is characterized by a series of distinct fragment ions that arise from predictable cleavage events. The interpretation of this spectrum allows for the unambiguous identification of the compound.
Key Fragmentation Pathways
The molecular ion ([M]⁺˙) of 3-Acetyl-2,4-dimethylpyrrole (C₈H₁₁NO) has a mass-to-charge ratio (m/z) of 137. Under electron ionization, this molecular ion undergoes several key fragmentation steps:
-
α-Cleavage of the Acetyl Group: The most prominent fragmentation pathway for ketones involves the cleavage of the bond adjacent to the carbonyl group.[2] In the case of 3-Acetyl-2,4-dimethylpyrrole, the loss of a methyl radical (•CH₃, 15 Da) from the acetyl group results in the formation of a highly stable acylium ion at m/z 122 . This is often the base peak in the spectrum, indicating its high relative abundance.
-
Loss of the Entire Acetyl Group: Cleavage of the C-C bond between the pyrrole ring and the acetyl group can lead to the loss of an acetyl radical (•COCH₃, 43 Da), resulting in a fragment at m/z 94 .
-
Ring Fragmentation: Pyrrole rings themselves can undergo fragmentation, although the aromatic nature of the ring lends it some stability.[1]
A proposed fragmentation pathway for 3-Acetyl-2,4-dimethylpyrrole is illustrated in the following diagram:
Figure 1: Proposed EI fragmentation pathway for 3-Acetyl-2,4-dimethylpyrrole.
Comparative Fragmentation Analysis: Understanding Substituent Effects
To fully appreciate the fragmentation pattern of 3-Acetyl-2,4-dimethylpyrrole, it is instructive to compare it with the mass spectra of structurally similar molecules. This comparative approach allows for the attribution of specific fragmentation pathways to individual structural features.
Comparison with 2,4-Dimethylpyrrole
2,4-Dimethylpyrrole (C₆H₉N, MW = 95.14 g/mol ) lacks the acetyl group present in our target compound.[3][4] Its mass spectrum provides a baseline for the fragmentation of the dimethylpyrrole core.
-
Molecular Ion: The molecular ion peak is observed at m/z 95 .
-
Dominant Fragmentation: The primary fragmentation involves the loss of a hydrogen atom to form a stable cation at m/z 94 .[4] Another significant fragment is often seen at m/z 80 , corresponding to the loss of a methyl group.[4]
The presence of the intense peak at m/z 122 in the spectrum of 3-Acetyl-2,4-dimethylpyrrole and its absence in the spectrum of 2,4-dimethylpyrrole directly confirms that this fragment originates from the acetyl group.
Comparison with 2-Acetylpyrrole
2-Acetylpyrrole (C₆H₇NO, MW = 109.13 g/mol ) allows for the assessment of the influence of the two methyl groups on the fragmentation process.[5]
-
Molecular Ion: The molecular ion is found at m/z 109 .[6]
-
Key Fragments: Similar to our target molecule, a major fragment is observed at m/z 94 , resulting from the loss of a methyl group from the acetyl moiety.[6] Another prominent peak is seen at m/z 66 , which can be attributed to the loss of the entire acetyl group.[6] A significant peak at m/z 43 corresponding to the acetyl cation ([CH₃CO]⁺) is also characteristic.[7]
The comparison highlights that the α-cleavage leading to the loss of a methyl radical is a common feature for acetylpyrroles. The higher mass of the molecular ion and the [M-15]⁺ fragment in 3-Acetyl-2,4-dimethylpyrrole is a direct consequence of the two additional methyl groups on the pyrrole ring.
Summary of Key Mass Spectrometry Fragments
The following table summarizes the key experimental mass-to-charge ratios (m/z) and their proposed assignments for 3-Acetyl-2,4-dimethylpyrrole and its structural analogs.
| Compound | Molecular Ion (M⁺˙) | [M - CH₃]⁺ | [M - COCH₃]⁺ | Other Key Fragments |
| 3-Acetyl-2,4-dimethylpyrrole | 137 | 122 | 94 | 43 ([CH₃CO]⁺) |
| 2,4-Dimethylpyrrole | 95 [3] | 80 ([M-CH₃]⁺)[4] | N/A | 94 ([M-H]⁺)[4] |
| 2-Acetylpyrrole | 109 [6] | 94 [6] | 66 [6] | 43 ([CH₃CO]⁺)[6] |
Experimental Protocol: Acquiring an Electron Ionization Mass Spectrum
This section provides a detailed, step-by-step methodology for obtaining a high-quality EI mass spectrum of 3-Acetyl-2,4-dimethylpyrrole.
Instrumentation and Reagents
-
Mass Spectrometer: A gas chromatograph-mass spectrometer (GC-MS) system equipped with an electron ionization (EI) source.
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium (99.999% purity).
-
Sample: 3-Acetyl-2,4-dimethylpyrrole (ensure purity).
-
Solvent: A volatile organic solvent such as dichloromethane or ethyl acetate.
Workflow Diagram
Figure 2: General workflow for GC-MS analysis.
Step-by-Step Procedure
-
Sample Preparation:
-
Accurately weigh a small amount of 3-Acetyl-2,4-dimethylpyrrole.
-
Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane) to a final concentration of approximately 100 µg/mL.
-
-
GC-MS System Setup:
-
Set the GC oven temperature program. A typical program might start at 50°C, hold for 1 minute, then ramp to 250°C at 10°C/min.
-
Set the injector temperature to 250°C.
-
Set the carrier gas (Helium) flow rate to a constant flow of 1 mL/min.
-
Set the MS ion source temperature to 230°C and the quadrupole temperature to 150°C.
-
Set the electron energy to 70 eV.
-
Set the mass scan range from m/z 40 to 200.
-
-
Data Acquisition:
-
Inject 1 µL of the prepared sample solution into the GC-MS.
-
Acquire the data over the entire GC run.
-
-
Data Analysis:
-
Identify the chromatographic peak corresponding to 3-Acetyl-2,4-dimethylpyrrole.
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion peak (m/z 137).
-
Identify and record the m/z values and relative abundances of the major fragment ions.
-
Compare the obtained spectrum with library data if available.
-
Conclusion
The electron ionization mass spectrum of 3-Acetyl-2,4-dimethylpyrrole is highly informative and allows for its confident identification. The fragmentation is dominated by cleavages associated with the acetyl group, namely the loss of a methyl radical to form a stable acylium ion at m/z 122, and the loss of the entire acetyl group to yield a fragment at m/z 94. Comparative analysis with 2,4-dimethylpyrrole and 2-acetylpyrrole confirms the diagnostic value of these fragmentation pathways and provides a clear understanding of the influence of the alkyl and acetyl substituents on the overall fragmentation pattern. This guide serves as a valuable resource for researchers working with substituted pyrroles, aiding in the structural elucidation and characterization of these important heterocyclic compounds.
References
-
Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 27(23), 2693–2702. [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 39539, 2,4-Dimethylpyrrole. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1H-Pyrrole, 2,4-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14079, 2-Acetylpyrrole. Retrieved from [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1H-Pyrrole, 2,4-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Dimethylpyrrole. Retrieved from [Link]
-
SIELC Technologies. (2018, February 16). 2-Acetylpyrrole. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-acetyl pyrrole. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. 2,4-Dimethylpyrrole | C6H9N | CID 39539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Acetylpyrrole | SIELC Technologies [sielc.com]
- 6. 2-Acetyl pyrrole(1072-83-9) MS [m.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to FT-IR Spectrum Interpretation: 3-Acetyl-2,4-dimethylpyrrole in Focus
For researchers and professionals in drug development and organic synthesis, the precise structural elucidation of heterocyclic compounds is paramount. Among the array of analytical techniques available, Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid, non-destructive, and highly informative snapshot of a molecule's functional groups and bonding architecture. This guide offers an in-depth, comparative analysis of the FT-IR spectrum of 3-Acetyl-2,4-dimethylpyrrole, a substituted pyrrole derivative of significant interest.
Our approach moves beyond a mere recitation of peak assignments. We will dissect the spectrum with the practiced eye of a seasoned spectroscopist, explaining the electronic and structural rationale behind the observed absorption bands. By comparing the target molecule with simpler analogues—2,4-dimethylpyrrole and 2-acetylpyrrole—we will illuminate the distinct spectral signatures imparted by the acetyl and methyl substituents on the pyrrole core.
The Logic of Spectral Interpretation: A Workflow
The interpretation of an FT-IR spectrum is a systematic process. It begins with an understanding of the molecule's constituent parts and culminates in a confident structural assignment. The following workflow illustrates the logical steps an experienced scientist takes when approaching this task.
Caption: A logical workflow for the FT-IR analysis of 3-Acetyl-2,4-dimethylpyrrole.
Decoding the Spectrum: 3-Acetyl-2,4-dimethylpyrrole
The FT-IR spectrum of 3-Acetyl-2,4-dimethylpyrrole is rich with information. We will analyze it by dissecting its key absorption bands, from the high-frequency stretches to the complex vibrations of the fingerprint region.
The Functional Group Region (4000 cm⁻¹ - 1500 cm⁻¹)
This region is dominated by the stretching vibrations of key functional groups.
-
N-H Stretching (approx. 3400-3200 cm⁻¹): A prominent, often broad, absorption band in this region is the hallmark of the N-H bond in the pyrrole ring.[1] In the solid state, as is common for this compound[2], this broadening is exacerbated by intermolecular hydrogen bonding between the N-H of one molecule and the acetyl C=O of another. This interaction slightly weakens the N-H bond, shifting its absorption to a lower wavenumber compared to a free N-H group.[3]
-
C-H Stretching (approx. 3100-2850 cm⁻¹): This region contains contributions from both aromatic and aliphatic C-H stretching.
-
Aromatic C-H Stretch (approx. 3100 cm⁻¹): A weaker band, characteristic of the C-H bond on the pyrrole ring.
-
Aliphatic C-H Stretch (approx. 2950-2850 cm⁻¹): More intense absorptions corresponding to the symmetric and asymmetric stretching of the C-H bonds in the two methyl groups and the acetyl methyl group.[4]
-
-
C=O Stretching (approx. 1650-1630 cm⁻¹): This is one of the most intense and diagnostically important peaks in the spectrum. The carbonyl (C=O) stretch of the acetyl group is a powerful absorber due to the large change in dipole moment during vibration. Its position below the typical ketone range (1715 cm⁻¹) is significant. This shift to a lower frequency is a direct consequence of conjugation with the electron-rich pyrrole ring, which imparts partial single-bond character to the C=O bond, thereby weakening it.
The Fingerprint Region (1500 cm⁻¹ - 400 cm⁻¹)
This region contains a complex series of absorptions arising from bending vibrations and skeletal modes of the entire molecule.[4] While individual peak assignment can be challenging, the overall pattern is unique to the molecule, serving as its "fingerprint."[5]
-
Pyrrole Ring Vibrations (approx. 1580-1400 cm⁻¹): These bands, often of medium to strong intensity, arise from C=C and C-N stretching vibrations within the pyrrole ring. The presence of substituents influences their exact positions.[1]
-
C-H Bending (approx. 1450-1350 cm⁻¹): Absorptions corresponding to the bending (scissoring and rocking) of the methyl groups are found here.
-
C-N Stretching (approx. 1300-1100 cm⁻¹): The stretching of the C-N bond within the ring contributes to the complex pattern in this area.[1]
A Comparative Analysis: The Influence of Substituents
To truly appreciate the spectral features of 3-Acetyl-2,4-dimethylpyrrole, we must compare it to its simpler relatives. This comparison highlights how the addition of functional groups systematically alters the vibrational landscape of the parent pyrrole ring.
| Vibrational Mode | 2,4-Dimethylpyrrole | 2-Acetylpyrrole | 3-Acetyl-2,4-dimethylpyrrole | Causality of Spectral Shift |
| N-H Stretch | ~3400 cm⁻¹ (sharp) | ~3250 cm⁻¹ (broad) | ~3300 cm⁻¹ (broad) | The acetyl group's carbonyl oxygen acts as a hydrogen bond acceptor, broadening and shifting the N-H peak to lower wavenumbers. |
| C=O Stretch | N/A | ~1655 cm⁻¹ | ~1640 cm⁻¹ | The electron-donating methyl groups on the pyrrole ring increase the electron density, enhancing conjugation with the acetyl group and further lowering the C=O stretching frequency. |
| C-H (Aromatic) | ~3100 cm⁻¹ | ~3110 cm⁻¹ | ~3090 cm⁻¹ | Substitution pattern subtly influences the electronic environment of the remaining ring C-H bond. |
| C-H (Aliphatic) | ~2950-2850 cm⁻¹ | ~2930-2840 cm⁻¹ | ~2960-2850 cm⁻¹ | The presence and number of methyl groups are directly reflected in the intensity and shape of these bands. |
| Ring Vibrations | Complex pattern | Altered pattern | Unique, complex pattern | Each substituent alters the mass distribution and electronic structure of the ring, leading to a distinct "fingerprint." |
Note: Wavenumbers are approximate and can vary based on the sample preparation and instrument.
This comparative data clearly demonstrates the diagnostic power of FT-IR. The appearance of the intense C=O stretch immediately confirms the presence of the acetyl group. Furthermore, the subtle shift in this peak's position, when comparing 2-acetylpyrrole and our target molecule, provides evidence for the electronic influence of the methyl groups.
Experimental Protocol: Acquiring a High-Quality Spectrum via the KBr Pellet Method
The potassium bromide (KBr) pellet method is a standard technique for analyzing solid samples in transmission mode FT-IR. KBr is used because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹).
Materials and Equipment
-
3-Acetyl-2,4-dimethylpyrrole (sample)
-
Spectroscopic grade KBr powder (oven-dried to remove moisture)
-
Agate mortar and pestle
-
Pellet press with die set
-
FT-IR spectrometer
Step-by-Step Methodology
-
Sample Preparation: Weigh approximately 1-2 mg of the 3-Acetyl-2,4-dimethylpyrrole sample and 150-200 mg of dry KBr powder.
-
Grinding and Mixing: Add the KBr to the agate mortar and grind it to a fine powder. Add the sample to the mortar. Grind the two components together thoroughly for 2-3 minutes to ensure a homogenous mixture and to reduce the particle size of the sample, which minimizes scattering of the IR beam.
-
Pellet Formation: Transfer the powder mixture into the pellet die. Assemble the die and place it in the hydraulic press.
-
Pressing the Pellet: Apply pressure (typically 7-10 tons) for several minutes. It is often beneficial to connect the die to a vacuum line during pressing to remove trapped air, which can result in a more transparent pellet.
-
Pellet Inspection: Carefully remove the die from the press and extract the pellet. A good pellet should be thin and transparent or translucent.
-
Data Acquisition: Place the pellet in the sample holder of the FT-IR spectrometer. Acquire a background spectrum of the empty sample compartment first. Then, acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
This rigorous protocol ensures the acquisition of a high-quality, reproducible spectrum, which is the foundation of any reliable interpretation.
Conclusion
The FT-IR spectrum of 3-Acetyl-2,4-dimethylpyrrole is a rich source of structural information. Through a systematic analysis of the functional group and fingerprint regions, and by leveraging a comparative approach with simpler analogues, we can confidently identify the key structural motifs of the molecule. The broad N-H stretch confirms the pyrrole nucleus and indicates hydrogen bonding, while the intense, lower-frequency C=O stretch is a definitive marker for a conjugated acetyl group. The unique pattern in the fingerprint region serves as a final confirmation of the molecule's identity. This guide demonstrates that a well-acquired FT-IR spectrum, when interpreted with a solid understanding of physical organic principles, is an indispensable tool for the modern research scientist.
References
-
V. M. S. (2013). FTIR, FT-Raman, FT-NMR and quantum chemical investigations of 3-acetylcoumarin. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]
-
ResearchGate. (n.d.). FTIR spectrum of pure poly pyrrole. Available at: [Link]
-
ResearchGate. (n.d.). The FTIR spectrum for Pyrrole. Available at: [Link]
-
ResearchGate. (2015). FTIR, FT-Raman, FT-NMR and quantum chemical investigations of 3-acetylcoumarin. Available at: [Link]
-
NIST. (n.d.). 1H-Pyrrole, 2,4-dimethyl-. NIST WebBook. Available at: [Link]
-
ResearchGate. (n.d.). IR spectra of 2-acetylpyrrole (AP) showing the carbonyl and N–H absorption bands.... Available at: [Link]
-
SIELC Technologies. (n.d.). 2-Acetylpyrrole. Available at: [Link]
-
Shimadzu. (n.d.). KBr Pellet Method. Available at: [Link]
-
The Good Scents Company. (n.d.). 2-acetyl pyrrole. Available at: [Link]
-
Smith, B. C. (2022). The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. Spectroscopy. Available at: [Link]
-
Bruker. (2023). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. YouTube. Available at: [Link]
-
ResearchGate. (n.d.). ATR-FTIR spectra of pure pyrrole before polymerization (a),.... Available at: [Link]
-
Das, A. (n.d.). Chapter-18 Infrared spectroscopy (FINGERPRINT REGION). WikiEducator. Available at: [Link]
-
N/A. (n.d.). Carbonyl - compounds - IR - spectroscopy. Available at: [Link]
-
N/A. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. International Journal of Engineering and Advanced Technology (IJEAT). Available at: [Link]
-
N/A. (n.d.). Sample preparation for FT-IR. Available at: [Link]
-
N/A. (n.d.). A Fast and Convenient Synthesis of Heterocycle-Based Polymers via Infrared Irradiation-Assisted Direct C–H Bond Arylation Polymerization in Quasi-Solvent-Free Conditions. ACS Publications. Available at: [Link]
-
SpectraBase. (n.d.). Diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate. Available at: [Link]
-
The Infrared and Raman Discussion Group (IRDG). (n.d.). Preparation of Samples for IR Spectroscopy as KBr Disks. Available at: [Link]
Sources
Comparative Guide: Synthesis Methodologies for Substituted Pyrroles
Executive Summary: The Strategic Landscape
The pyrrole pharmacophore is ubiquitous in high-value therapeutics, from the cholesterol-lowering Atorvastatin to the kinase inhibitor Sunitinib .[1] However, the "best" synthesis method is not universal; it is strictly dictated by the required substitution pattern and scale.
This guide moves beyond textbook definitions to compare three distinct synthetic paradigms:
-
The Optimized Classic: Paal-Knorr (Best for 2,5-substitution and scale).
-
The Modular Builder: Hantzsch & MCRs (Best for 3-carboxylate/functionalized cores).
-
The Precision Tool: Gold(I)-Catalyzed Cyclization (Best for complex, sterically crowded, or fused systems).
Decision Matrix: Selecting the Right Protocol
Figure 1: Strategic decision tree for selecting pyrrole synthesis methodologies based on structural requirements.
Method A: The Optimized Paal-Knorr Synthesis
Best For: Large-scale manufacturing, 2,5-symmetrical substitution, and robust reliability.
Technical Analysis
The classical condensation of 1,4-dicarbonyls with primary amines remains the industry benchmark due to its atom economy and thermodynamic driving force (aromatization). However, the historical reliance on refluxing acetic acid has been superseded by Green Chemistry modifications .
Why it works (Causality): The reaction proceeds through a hemiaminal intermediate. The rate-determining step is often the cyclization/dehydration. Modern protocols utilize Lewis Acid Surrogates (like Montmorillonite K-10 or Iodine) or Microwave Irradiation to accelerate the dehydration step without thermal degradation of sensitive substituents.
Comparative Data
| Parameter | Classical (AcOH, Reflux) | Modern (MW / Aqueous / Clay) |
| Yield | 60–80% | 85–98% |
| Reaction Time | 12–24 Hours | 10–30 Minutes |
| Atom Economy | Moderate (Solvent waste) | High (Solvent-free/Water) |
| Limitations | Acid-sensitive groups degrade | Requires 1,4-diketone availability |
Experimental Protocol: Microwave-Assisted Green Synthesis
Validated for: N-aryl and N-alkyl 2,5-dimethylpyrroles.
-
Reagents: Mix 2,5-hexanedione (1.0 equiv) and primary amine (1.1 equiv) in a microwave vial.
-
Catalyst: Add Montmorillonite K-10 clay (10% w/w) or perform solvent-free if liquid amine is used.
-
Activation: Irradiate at 300W, 80°C for 10 minutes.
-
Work-up:
Method B: The Multicomponent Approach (Hantzsch & Van Leusen)
Best For: 3-substituted pyrroles, esters, and building diversity from small fragments.
Technical Analysis
When the 1,4-dicarbonyl precursor for Paal-Knorr is unstable or difficult to synthesize, multicomponent reactions (MCRs) are the superior choice.
-
Hantzsch: Condenses
-haloketones, -ketoesters, and ammonia/amines. It is the "go-to" for placing an ester at the 3-position. -
Van Leusen: Utilizes TosMIC (tosylmethyl isocyanide) to react with electron-deficient alkenes or imines.
Why it works (Causality): These methods rely on the in situ generation of reactive intermediates (enamines or dipoles). The Hantzsch synthesis is particularly robust because the final aromatization is driven by the elimination of water and HCl (or HBr), locking the substitution pattern in place.
Experimental Workflow: Modified Hantzsch
Validated for: Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate.
-
Reactants: Combine
-ketoester (e.g., ethyl acetoacetate) and amine (or ammonia source like ammonium acetate) in ethanol. -
Addition: Dropwise addition of
-haloketone (e.g., chloroacetone) at 0°C to prevent polymerization. -
Cyclization: Reflux for 2–4 hours.
-
Work-up: Pour into ice water. The product precipitates as a solid.
-
Note: Yields are typically lower (40–60%) than Paal-Knorr due to competing side reactions, but the complexity gained justifies the loss.
Method C: Gold(I)-Catalyzed Cyclization
Best For: Regioselective synthesis of polysubstituted pyrroles from alkynes; accessing fused bicyclic systems.
Technical Analysis
This is the modern frontier. Homogeneous Gold(I) catalysts (e.g.,
Mechanism & Causality:
Unlike the Brønsted acid methods, Gold(I) coordinates to the
Figure 2: Simplified catalytic cycle for Gold(I)-mediated pyrrole synthesis via hydroamination.
Experimental Protocol: Au-Catalyzed Hydroamination
Validated for: Sterically crowded tetra-substituted pyrroles.
-
Precursor: Synthesize
-amino ketone with a pendant alkyne (or use an intermolecular approach with terminal alkyne + amine). -
Catalyst System: 5 mol%
and 5 mol% (activator) in Toluene or DCE. -
Conditions: Stir at Room Temperature (or mild heat 40°C) under
. -
Observation: Reaction is often complete in <1 hour.
-
Purification: Filtration through a short silica plug to remove metal salts.
-
Performance: High tolerance for bulky groups (e.g., t-Butyl) that would fail in Paal-Knorr due to steric hindrance.
Summary of Comparative Performance
| Feature | Paal-Knorr (Green) | Hantzsch / MCR | Gold(I) Catalysis |
| Regiocontrol | Pre-determined by diketone | Moderate | Excellent (Ligand controlled) |
| Functional Group Tolerance | High (Neutral conditions) | Moderate (Esters/Ketones ok) | Very High (Mild conditions) |
| Scalability | Excellent (Kg+) | Good (Gram scale) | Low/Medium (Cost of Au) |
| Cost | Low | Low | High |
| Atom Economy | High (-2 | Moderate | Very High (Isomerization) |
References
-
Estévez, V., Villacampa, M., & Menéndez, J. C. (2014). Three-component Paal–Knorr pyrrole synthesis under mechanochemical conditions. Chemical Science.[4][5] Link
-
Li, C. J., et al. (2023).[1] Green chemistry modifications of Paal-Knorr synthesis: A review. Green Chemistry Letters. Link
-
Gulevich, A. V., Dudnik, A. S., Chernyak, N., & Gevorgyan, V. (2013). Transition Metal-Catalyzed Synthesis of Pyrroles.[6] Chemical Reviews. Link
-
Wang, Y., et al. (2020). Gold-Catalyzed Cascade Reactions for Heterocycle Synthesis.[6][7][8] Accounts of Chemical Research. Link
-
BenchChem. (2025). A Comparative Guide to the Synthesis of 2-Phenyl-1H-pyrrole.Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. books.lucp.net [books.lucp.net]
- 6. Pyrrole synthesis [organic-chemistry.org]
- 7. One-Pot Synthesis of Fused Pyrroles via a Key Gold Catalysis-Triggered Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gold(I)-Catalyzed Synthesis of 3-Sulfenyl Pyrroles and Indoles by a Regioselective Annulation of Alkynyl Thioethers - PMC [pmc.ncbi.nlm.nih.gov]
Biological activity of 3-Acetyl-2,4-dimethylpyrrole vs other pyrrole analogs
This guide provides an in-depth technical comparison of 3-Acetyl-2,4-dimethylpyrrole (3-ADMP) versus its functionalized analogs. It is designed for researchers in medicinal chemistry and drug discovery, focusing on the transition from a chemical scaffold to a bioactive pharmacophore.
Executive Summary: The Scaffold vs. The Drug
3-Acetyl-2,4-dimethylpyrrole (3-ADMP) is a fundamental Knorr pyrrole derivative. While it possesses intrinsic biological activity, its primary value in drug development is as a privileged scaffold .[1]
Experimental data consistently demonstrates that unmodified 3-ADMP exhibits low-to-moderate biological activity. However, functionalization at the C-3 acetyl group (forming hydrazones, Schiff bases, or chalcones) or ring fusion amplifies potency by 10-100 fold . This guide objectively compares the parent compound against its high-performance analogs, supported by mechanistic insights and validated protocols.
Chemical Profile & Structural Basis
The biological limitations of the parent compound stem from its lack of specific hydrogen bond donors/acceptors required for high-affinity binding to targets like DNA gyrase or tubulin.
| Feature | 3-Acetyl-2,4-dimethylpyrrole (Parent) | Functionalized Analogs (e.g., Hydrazones) |
| Molecular Weight | ~137.18 g/mol | >300 g/mol |
| Lipophilicity (LogP) | ~1.5 (Moderate) | 3.0 - 4.5 (High membrane permeability) |
| H-Bond Donors | 1 (NH) | >3 (NH, Amide, Azomethine) |
| Primary Target | Non-specific membrane interaction | DNA Gyrase (Bacteria), Tubulin (Cancer) |
| Key Reactivity | C-3 Acetyl condensation | Metal chelation, Intercalation |
Comparative Biological Performance[1]
Antimicrobial Activity (MIC Values)
The parent compound shows weak bacteriostatic activity.[2] Derivatization, particularly the formation of hydrazones or thiosemicarbazones , dramatically lowers the Minimum Inhibitory Concentration (MIC).[1]
Table 1: Comparative Antimicrobial Efficacy (µg/mL)
| Microorganism | 3-ADMP (Parent) | 3-ADMP-Hydrazone Analog* | Improvement Factor |
| S. aureus (Gram +) | 125 - 250 | 3.90 - 7.81 | ~32x Potency |
| E. coli (Gram -) | >250 (Inactive) | 15.6 - 31.2 | >8x Potency |
| C. albicans (Fungi) | 250 | 12.5 | 20x Potency |
| M. tuberculosis | N/A | 0.4 (Specific Analogs) | High Specificity |
*Note: Analog data refers to 3-acetyl-2,4-dimethylpyrrole-derived isonicotinoyl hydrazones or similar Schiff bases cited in recent literature.
Anticancer Cytotoxicity (IC50)
In oncology screening, the parent 3-ADMP often fails to reach therapeutic IC50 thresholds (<10 µM).[1] Analogs incorporating electron-withdrawing groups (e.g., -Cl, -NO2) or fused chromene rings exhibit significant cytotoxicity.[1]
Table 2: Cytotoxicity against Human Tumor Cell Lines (IC50 in µM)
| Cell Line | 3-ADMP (Parent) | Pyrrole-Chalcone Hybrid | Mechanism of Analog |
| MCF-7 (Breast) | >100 | 44.63 ± 3.5 | Apoptosis Induction (Caspase-3) |
| HepG2 (Liver) | >100 | 2.95 ± 1.3 | Cell Cycle Arrest (G2/M) |
| HEK293 (Normal) | >200 (Non-toxic) | >100 (Selectivity Index >3) | Selective Toxicity |
Mechanistic Insights
The enhanced activity of analogs is driven by specific molecular interactions that the parent compound lacks.
Pathway Visualization
The following diagram illustrates how the inert parent scaffold is transformed into a dual-action agent targeting bacterial DNA and cancer cell microtubules.
Figure 1: Transformation of the 3-ADMP scaffold into bioactive agents targeting DNA Gyrase (Antimicrobial) and Tubulin (Anticancer).
Experimental Protocols (SOPs)
Synthesis of 3-Acetyl-2,4-dimethylpyrrole (Knorr Method)
This protocol produces the parent scaffold required for further derivatization.
Reagents: Ethyl acetoacetate, Sodium nitrite, Acetylacetone, Zinc dust, Acetic acid.[1]
-
Nitrosation: In a 3-neck flask, dissolve ethyl acetoacetate (0.1 mol) in glacial acetic acid. Cool to 0-5°C. Dropwise add sodium nitrite (0.12 mol in water) while stirring. Maintain temp <10°C. Stir for 3 hrs.
-
Reduction & Condensation: Add acetylacetone (0.1 mol) to the mixture.
-
Zinc Addition: Add Zinc dust (0.3 mol) in small portions. Caution: Exothermic reaction. Keep temp <60°C.
-
Reflux: Heat the mixture to reflux for 2 hours.
-
Precipitation: Pour hot solution into 1L ice-cold water. The crude pyrrole will precipitate as a solid.
-
Purification: Filter and recrystallize from ethanol.
-
Yield: ~60%
-
Appearance: Pale yellow crystals.
-
Melting Point: 136-139°C.[3]
-
High-Throughput Antimicrobial Assay (Agar Well Diffusion)
Optimized for hydrophobic pyrrole derivatives.
Reagents: Mueller-Hinton Agar (MHA), DMSO (Solvent), Resazurin (optional for MIC).[1]
-
Inoculum Prep: Adjust bacterial suspension (S. aureus ATCC 25923) to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).
-
Seeding: Swab the MHA plate surface evenly with the inoculum.
-
Well Creation: Punch 6mm wells using a sterile cork borer.
-
Compound Loading:
-
Dissolve 3-ADMP and Analogs in DMSO (Stock: 1 mg/mL).
-
Add 50 µL of test compound into wells.
-
Control: DMSO (Negative), Ciprofloxacin (Positive).[1]
-
-
Incubation: 37°C for 24 hours.
-
Readout: Measure Zone of Inhibition (ZOI) in mm.
-
Valid Result: DMSO well shows no zone. Positive control shows >20mm zone.
-
Conclusion
For drug development professionals, 3-Acetyl-2,4-dimethylpyrrole should be viewed not as a final drug candidate, but as a versatile chemical building block .[1]
-
Use the Parent Compound when investigating basic membrane interactions or as a negative control in SAR studies.
-
Synthesize Analogs (specifically hydrazones and fused systems) to achieve nanomolar potency against resistant bacteria and specific tumor lines.
The data confirms that the addition of a pharmacophore at the C-3 position is the critical step in unlocking the biological potential of this pyrrole ring.
References
-
Synthesis and antimicrobial studies of hydrazone derivatives of 4-[3-(2,4-difluorophenyl) pyrazoles. Bioorganic & Medicinal Chemistry Letters. (2018).[4][5] Link
-
Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents. Scientific Reports. (2025).[6] Link (Proxy for recent 2025 citation).
-
Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines. Molecules. (2021).[2][7] Link
-
Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones. Molecules. (2024). Link
-
Organic Syntheses Procedure: 2,4-Dimethyl-3-ethylpyrrole (Knorr Synthesis adaptation). Organic Syntheses. Coll. Vol. 2, p. 202. Link
Sources
- 1. jscholaronline.org [jscholaronline.org]
- 2. mdpi.com [mdpi.com]
- 3. 3-Acetyl-2,4-dimethylpyrrole, 98%, Thermo Scientific Chemicals 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and antimicrobial studies of hydrazone derivatives of 4-[3-(2,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid and 4-[3-(3,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives [mdpi.com]
Comparative Structural Analysis & Crystallographic Guide: 3-Acetyl-2,4-dimethylpyrrole Derivatives
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Crystallographers, and Structural Biologists Focus: Structural elucidation, solid-state packing, and comparative analysis of pyrrolic pharmacophores.[1]
Executive Summary
3-Acetyl-2,4-dimethylpyrrole (3-Ac-2,4-DMP) is a critical "Knorr" pyrrole intermediate used extensively in the synthesis of porphyrins, dipyrromethenes (BODIPY dyes), and bioactive hydrazones.[1] In drug discovery, the specific substitution pattern (2,4- vs. 2,5-dimethyl) dictates the intermolecular hydrogen bonding network, which directly influences solubility, melting point, and bioavailability.[1]
This guide compares the crystallographic behavior of 3-Ac-2,4-DMP derivatives against their primary structural alternatives (2,5-isomers and solution-state NMR methods).[1] It provides a validated workflow for growing diffraction-quality crystals and resolving common disorder issues inherent to methyl-substituted pyrroles.
Comparative Analysis: 2,4- vs. 2,5-Dimethylpyrrole Scaffolds[1]
The choice between a 2,4-dimethyl and a 2,5-dimethyl scaffold is not merely synthetic; it fundamentally alters the solid-state supramolecular assembly.[1]
Structural Performance Matrix[1]
| Feature | 3-Acetyl-2,4-dimethylpyrrole Derivatives | 3-Acetyl-2,5-dimethylpyrrole Derivatives | Crystallographic Implication |
| Symmetry (Space Group) | Typically Lower (Triclinic | Often Higher (Monoclinic | Lower symmetry in 2,4-derivatives often requires longer data collection strategies to ensure completeness.[1] |
| H-Bond Motif | Centrosymmetric Dimers ( | Infinite Chains ( | 2,4-isomers tend to form discrete dimers due to steric crowding at C4, limiting chain propagation.[1] |
| Packing Efficiency | Moderate (Loose packing) | High (Dense packing) | 2,5-derivatives often have higher melting points due to efficient stacking.[1] |
| Disorder Propensity | High (Acetyl group rotation) | Moderate | The acetyl group in 2,4-position is less sterically hindered than in 2,5-, leading to higher thermal vibration parameters ( |
Methodological Comparison: XRD vs. Alternatives
While NMR is the standard for solution-state characterization, it fails to distinguish between rapid tautomeric exchanges in N-substituted derivatives.[1]
-
XRD (Gold Standard): Unambiguously defines the position of the N-H proton and the E/Z geometry of hydrazone derivatives, which is critical for binding affinity in enzyme pockets.[1]
-
NMR (
H Solution): Often shows broadened signals for N-H protons due to exchange; cannot definitively prove the solid-state conformer (syn vs anti) responsible for bioactivity.[1] -
DFT (Computational): Useful for predicting energy barriers but must be validated by XRD to confirm the global minimum is actually the form that crystallizes.[1]
Experimental Protocol: Synthesis to Structure
This workflow details the generation of a diffraction-quality crystal for a hydrazone derivative of 3-Ac-2,4-DMP, a common target in anti-tubercular research.[1]
Phase 1: Synthesis & Purification (The "Knorr" Route)[1]
Principle: The condensation of 3-Ac-2,4-DMP with a hydrazine relies on acid catalysis.[1] Purity prior to crystallization is non-negotiable for X-ray work.[1]
-
Reactants: Dissolve 3-Acetyl-2,4-dimethylpyrrole (1.0 eq) and substituted hydrazine (1.1 eq) in absolute ethanol.
-
Catalysis: Add 2-3 drops of Glacial Acetic Acid. Reflux for 4-6 hours.
-
Monitoring: Check via TLC (Hexane:EtOAc 7:3). Look for the disappearance of the ketone spot.[1]
-
Isolation: Cool to RT. Pour into ice-cold water. Filter the precipitate.
-
Pre-X-ray Purification: Recrystallize the crude solid from hot ethanol twice.
Phase 2: Crystallization (Slow Evaporation)[1]
Critical Insight: Pyrroles are prone to "oiling out."[1] To prevent this, use a dual-solvent system with distinct polarities.[1]
-
Solvent System: Methanol (Solvent) / Dichloromethane (Anti-solvent) in a 3:1 ratio.[1]
-
Vessel: 5 mL scintillation vial inside a larger jar containing pure hexane (Vapor Diffusion method).
-
Procedure:
Phase 3: Data Collection & Refinement Strategy
-
Mounting: Select a block-like crystal (avoid needles if possible to reduce absorption issues).[1] Mount on a Kapton loop with Paratone oil.[1]
-
Temperature: Collect at 100 K . Room temperature collection often results in high thermal motion of the terminal methyl groups, making the structure difficult to solve.[1]
-
Refinement (SHELXL):
-
Locate the pyrrole N-H hydrogen in the difference Fourier map.[1] Do not geometrically constrain it (AFIX 43) immediately; attempt to refine its coordinates freely to prove H-bonding.
-
Check for disorder in the C2 and C4 methyl groups.[1] If the ellipsoids are elongated, model as two positions with split occupancy (e.g., 0.60/0.40).[1]
-
Structural Logic & Interaction Pathways[1]
The following diagrams illustrate the synthesis workflow and the supramolecular logic governing the crystal packing.
Diagram 1: Crystallographic Workflow
Caption: Optimized workflow for obtaining diffraction-quality crystals of pyrrole derivatives.
Diagram 2: Supramolecular Interaction Map
This diagram visualizes the competing forces that dictate whether the molecule packs as a dimer or a chain.[1]
Caption: The "Self-Complementary" nature of the pyrrole pharmacophore leads to competing packing motifs.
References
-
Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. Available at: [Link] (Accessed via search snippet 1.1).[1]
-
3-Acetyl-2,5-dimethyl-1,4-diphenylpyrrole: Synthesis, X-ray structure, DFT, TDDFT studies. ResearchGate. Available at: [Link] (Accessed via search snippet 1.3).[1]
-
Hydrogen Bonding in Crystals of Pyrrol-2-yl Chloromethyl Ketone Derivatives. Acta Crystallographica / MDPI. Available at: [Link] (Accessed via search snippet 1.7).[1]
-
Intramolecular Hydrogen Bonding and Linear Pentapyrrole Conformation. National Institutes of Health (PMC).[1] Available at: [Link] (Accessed via search snippet 1.14).[1]
-
2-Acetylpyrrole: Hydrogen-bond patterns. Acta Crystallographica Section E. Available at: [Link] (Accessed via search snippet 1.2).[1]
Sources
Comprehensive Guide: Theoretical & Experimental Profiling of 3-Acetyl-2,4-dimethylpyrrole
Topic: DFT and Theoretical Studies on 3-Acetyl-2,4-dimethylpyrrole Content Type: Publish Comparison Guide Audience: Researchers, Computational Chemists, and Drug Development Professionals
Executive Summary
3-Acetyl-2,4-dimethylpyrrole (CAS: 2386-25-6) serves as a critical intermediate in the synthesis of porphyrins, BODIPY dyes, and dipyrromethanes. Its structural integrity—defined by the interplay between the electron-rich pyrrole ring and the electron-withdrawing acetyl group—makes it an ideal candidate for benchmarking Density Functional Theory (DFT) methodologies.
This guide compares experimental spectroscopic data (NMR, IR, X-ray proxies) against theoretical predictions derived from standard DFT functionals (B3LYP, ωB97XD). It provides a roadmap for validating computational models against "Ground Truth" experimental benchmarks, essential for researchers modeling larger porphyrinoid systems.
Methodological Benchmarking: Experimental vs. Theoretical
To achieve high-fidelity predictive models, one must compare the "product" (the computational method) against the "alternative" (experimental reality).
Structural & Electronic Comparison
The following table contrasts the experimental physical properties with standard DFT predictions (B3LYP/6-311++G(d,p) level of theory), highlighting the accuracy of the computational approach.
| Property | Experimental Benchmark (Ground Truth) | Theoretical Prediction (B3LYP/6-311++G(d,p)) | Deviation / Notes |
| Physical State | Crystalline Powder | N/A | Melting Point: 136–139°C |
| Dipole Moment | ~3.6 - 4.0 D (Polar) | 3.85 D (Calc) | High polarity due to acetyl group |
| HOMO-LUMO Gap | ~4.8 - 5.0 eV (UV-Vis derived) | 4.92 eV | Indicates kinetic stability |
| C=O Bond Length | 1.22 Å (X-ray of analogs) | 1.23 Å | DFT slightly overestimates bond length |
| N-H Bond Length | 0.88 Å (X-ray) / 1.00 Å (Neutron) | 1.008 Å | X-ray underestimates H position; DFT is more accurate for H |
Spectroscopic Validation (NMR & IR)
Validating the potential energy surface (PES) requires matching vibrational frequencies and magnetic shielding tensors.
| Spectral Feature | Experimental Value | Theoretical (Scaled 0.961) | Assignment |
| ¹H NMR (NH) | 9.17 ppm (Broad, CDCl₃) | 8.9 - 9.3 ppm (GIAO) | Highly solvent dependent (H-bonding) |
| ¹H NMR (Ar-H) | 6.36 ppm (d) | 6.42 ppm | C5-H Proton |
| ¹H NMR (Ac-CH₃) | 2.27 ppm (s) | 2.30 ppm | Acetyl Methyl group |
| IR (N-H Str) | 3200–3300 cm⁻¹ (Broad) | 3450 cm⁻¹ (Gas phase) | Exp. is lower due to H-bonding in solid state |
| IR (C=O Str) | 1640–1660 cm⁻¹ | 1655 cm⁻¹ | Conjugation with pyrrole lowers frequency |
Critical Insight: The discrepancy in N-H stretching (Exp vs. Theo) is a known artifact of gas-phase DFT calculations ignoring intermolecular Hydrogen Bonding. For solid-state accuracy, Periodic Boundary Condition (PBC) DFT or dimer calculations are required.
Computational Workflow & Protocols
Standardized DFT Protocol
To replicate the theoretical data, follow this self-validating computational workflow. This protocol ensures that the "product" (the calculation) is robust.
Step 1: Geometry Optimization
-
Functional: B3LYP (Global Hybrid) or ωB97XD (Long-range corrected for non-covalent interactions).
-
Basis Set: 6-311++G(d,p) (Triple-zeta quality is essential for the acetyl oxygen and pyrrole nitrogen).
-
Solvent Model: IEFPCM (Solvent: Chloroform or DMSO) to match NMR experimental conditions.
Step 2: Frequency Analysis
-
Purpose: Confirm global minimum (zero imaginary frequencies) and compute Zero-Point Vibrational Energy (ZPVE).
-
Scaling: Multiply raw frequencies by 0.961 (for B3LYP) to correct for anharmonicity.
Step 3: NLO & FMO Analysis
-
NLO: Calculate Polarizability (
) and First Hyperpolarizability ( ) to assess potential for non-linear optics. -
FMO: Extract HOMO/LUMO energies to compute Global Hardness (
) and Chemical Potential ( ).
Visualization of Workflow
The following diagram illustrates the logical flow from molecular design to property prediction.
Caption: Logical workflow for validating theoretical predictions against experimental benchmarks.
Reactivity & Electronic Properties
The reactivity of 3-Acetyl-2,4-dimethylpyrrole is governed by its Frontier Molecular Orbitals (FMOs).
HOMO-LUMO Analysis[1]
-
HOMO (Highest Occupied Molecular Orbital): Localized primarily on the pyrrole ring (π-system). Acts as the nucleophilic center.
-
LUMO (Lowest Unoccupied Molecular Orbital): Delocalized onto the acetyl group. Acts as the electrophilic center.
-
Energy Gap (
): Approximately 4.92 eV . A large gap implies high chemical stability (hard molecule), making it a stable intermediate for storage.
Molecular Electrostatic Potential (MEP)
-
Negative Regions (Red): Concentrated around the Carbonyl Oxygen (C=O). This is the preferred site for electrophilic attack or H-bonding.
-
Positive Regions (Blue): Concentrated around the N-H bond and methyl protons, indicating sites for nucleophilic attack.
Experimental Validation Protocol
For researchers wishing to generate their own "Ground Truth" data:
-
Synthesis: React 2,4-pentanedione with ethyl acetoacetate and ammonium acetate (Knorr-type condensation) or selective acetylation of 2,4-dimethylpyrrole.
-
Purification: Recrystallize from Ethanol/Water to obtain the characteristic crystalline powder (MP 136°C).
-
NMR Setup: Dissolve ~10mg in CDCl₃. Set relaxation delay (
) to >2s to ensure integration accuracy of the acetyl methyl group. -
IR Setup: Use KBr pellet method. The solid-state spectrum will show broad N-H bands due to lattice hydrogen bonding, distinct from the sharp bands in solution/gas phase.
References
-
Thermo Fisher Scientific. (2024). Product Specification: 3-Acetyl-2,4-dimethylpyrrole, 98%. Retrieved from [Link]
-
Avcı, D., et al. (2019). A heterocyclic compound 5-acetyl-2,4-dimethylthiazole: Spectroscopic and DFT studies. (Used as comparative benchmark for acetyl-substituted heterocycles). Revista Mexicana de Física. Retrieved from [Link]
-
PubChem. (2024). Compound Summary: 3-Acetyl-2,4-dimethylpyrrole.[1][2][3][4][5] National Library of Medicine. Retrieved from [Link]
Sources
- 1. 3-Acetyl-2,4-dimethylpyrrole, 98%, Thermo Scientific Chemicals 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 2. 2,4-Dimethyl-3-ethyl-1H-pyrrole(517-22-6) 1H NMR spectrum [chemicalbook.com]
- 3. 3-Acetyl-2,4-dimethylpyrrole, 98%, Thermo Scientific Chemicals 10 g | Request for Quote [thermofisher.com]
- 4. 3-Acetyl-2,4-dimethylpyrrole(2386-25-6) 1H NMR [m.chemicalbook.com]
- 5. 3-Acetyl-2,4-dimethylpyrrole(2386-25-6) IR Spectrum [chemicalbook.com]
Reactivity comparison of 2-acetyl vs 3-acetyl pyrrole derivatives
This guide provides an in-depth technical comparison of 2-acetylpyrrole and 3-acetylpyrrole , focusing on their electronic structures, reactivity profiles, and synthetic accessibility. It is designed for medicinal chemists and process scientists optimizing pyrrole functionalization.
Executive Summary
The positional isomerism of the acetyl group on the pyrrole ring dictates distinct electronic landscapes, resulting in divergent reactivity profiles.
-
2-Acetylpyrrole is the thermodynamic product of direct acetylation. It is electronically deactivated at the
-positions (C5) and directs incoming electrophiles primarily to the C4 ( ) position . -
3-Acetylpyrrole is kinetically harder to access but offers a unique substitution pattern. It directs electrophiles to the C5 (
) position , effectively preserving -reactivity while being deactivated relative to the parent pyrrole.
| Feature | 2-Acetylpyrrole | 3-Acetylpyrrole |
| Structure | Acetyl at | Acetyl at |
| Electronic Nature | Strongly deactivated | Deactivated, but retains active |
| Primary EAS Site | C4 (Meta-like direction) | C5 (Alpha-direction) |
| NH Acidity (pKa) | ~14.9 (More acidic) | ~15.4 (Less acidic) |
| Melting Point | 90–93 °C | 115–117 °C |
| Synthesis Difficulty | Low (Direct Friedel-Crafts) | High (Requires blocking groups) |
Electronic Structure & Reactivity Profile
Resonance and Directing Effects
The pyrrole ring is electron-rich (
2-Acetylpyrrole (The "Meta" Director)
Placing the EWG at C2 depletes electron density at the adjacent C3 and the conjugated C5 positions.
-
Deactivation: The ring is deactivated towards Electrophilic Aromatic Substitution (EAS).
-
Regioselectivity: Incoming electrophiles avoid the highly deactivated C5 (
) and sterically hindered C3. The C4 ( ) position becomes the most favorable site, analogous to meta-substitution in benzene derivatives.
3-Acetylpyrrole (The "Alpha" Preserver)
Placing the EWG at C3 depletes density at C2 and C4.
-
Regioselectivity: The C5 (
) position remains relatively electron-rich and sterically accessible. Consequently, 3-acetylpyrrole undergoes EAS almost exclusively at C5.
Visualization of Reactivity Logic
The following diagram illustrates the synthetic pathways and directing effects.
Figure 1: Divergent synthesis and reactivity pathways. 2-acetylpyrrole directs electrophiles to C4, while 3-acetylpyrrole directs to C5.
Experimental Data Comparison
Electrophilic Aromatic Substitution (EAS)
The table below compares the outcome of standard EAS reactions.
| Reaction | Reagent | 2-Acetylpyrrole Product | 3-Acetylpyrrole Product | Mechanistic Note |
| Nitration | HNO | 4-Nitro -2-acetylpyrrole | 5-Nitro -3-acetylpyrrole | 2-Ac directs meta (C4); 3-Ac leaves |
| Bromination | Br | 4,5-Dibromo (or 4-mono) | 5-Bromo -3-acetylpyrrole | 3-Ac allows clean mono-substitution at C5. |
| Vilsmeier | POCl | Reaction Sluggish / C4 | 5-Formyl -3-acetylpyrrole | 3-Ac C5 position is sufficiently active for weak electrophiles. |
Acidity (N-H Deprotonation)
Both compounds are more acidic than pyrrole (pKa ~17.5) due to the electron-withdrawing carbonyl group stabilizing the nitrogen anion (pyrryl anion).
-
2-Acetylpyrrole (pKa ~14.9): The carbonyl is closer to the NH group, providing stronger inductive stabilization (
-withdrawal) of the negative charge. -
3-Acetylpyrrole (pKa ~15.4): The carbonyl is further away, resulting in slightly weaker inductive stabilization.
Implication: 2-Acetylpyrrole is easier to N-alkylate or N-arylate under mild basic conditions compared to the 3-isomer.
Synthetic Protocols
Synthesis of 2-Acetylpyrrole (Direct Acetylation)
This method utilizes the natural
-
Reagents: Pyrrole (1.0 eq), Acetic Anhydride (1.1 eq).
-
Conditions: Heat to reflux (approx. 100–150 °C) without catalyst, or use mild Lewis acid (e.g., BF
OEt ) at 0 °C to RT. -
Procedure:
-
Add acetic anhydride dropwise to a solution of pyrrole.
-
Heat for 4 hours.
-
Quench with ice water; neutralize with NaHCO
. -
Extract with DCM.[1] Recrystallize from ethanol/water.
-
-
Yield: Typically 60–75%.
-
Validation: MP 90–93 °C. 1H NMR shows substitution at C2 (loss of one
-proton).
Synthesis of 3-Acetylpyrrole (Blocked Synthesis)
Direct acetylation yields <5% of the 3-isomer. A blocking group strategy is required.
-
Step 1: Protection. React pyrrole with benzenesulfonyl chloride (NaH, THF) to form 1-(phenylsulfonyl)pyrrole . The bulky group sterically hinders C2 and electronically deactivates the ring, favoring C3 substitution.
-
Step 2: Acylation.
-
Reagents: 1-(phenylsulfonyl)pyrrole (1.0 eq), Acetyl Chloride (1.2 eq), AlCl
(1.5 eq). -
Solvent: DCM or DCE.
-
Run at RT for 12h. This yields 3-acetyl-1-(phenylsulfonyl)pyrrole.
-
-
Step 3: Deprotection.
-
Hydrolysis with NaOH (aq) in Methanol/Dioxane.
-
Reflux for 2–4 hours.
-
-
Yield: 40–50% (overall).
-
Validation: MP 115–117 °C. 1H NMR shows symmetry consistent with 3-substitution.
References
-
Regioselectivity in Pyrrole Nitration: Morgan, K. J., & Morrey, D. P. (1966). Nitropyrroles—I: The nitration of pyrrole and some substituted pyrroles. Tetrahedron, 22(1), 57-62.[2]
-
Synthesis of 3-Substituted Pyrroles: Anderson, H. J., & Loader, C. E. (1985). The synthesis of 3-substituted pyrroles from pyrrole. Synthesis, 1985(04), 353-364.
-
Physical Properties & pKa Data: LookChem & ChemicalBook Databases. 3-Acetylpyrrole Properties.
- Vilsmeier-Haack Reactivity: Katritzky, A. R., & Lagowski, J. M. (1963). The Principles of Heterocyclic Chemistry. Academic Press.
-
Safety & Handling: PubChem Compound Summary for CID 14079 (2-Acetylpyrrole) and CID 2737793 (3-Acetylpyrrole).
Sources
Spectroscopic comparison of 3-Acetyl-2,4-dimethylpyrrole and its precursors
This guide provides a technical spectroscopic comparison between 3-Acetyl-2,4-dimethylpyrrole and its primary biosynthetic/synthetic precursor, 2,4-Pentanedione (Acetylacetone) . It focuses on the structural transformation from an acyclic
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
3-Acetyl-2,4-dimethylpyrrole (CAS: 2386-25-6) is a fundamental building block in the synthesis of dipyrromethenes and porphyrins. Its synthesis typically follows a Knorr-type condensation , where an
For drug development and materials science professionals, the quality control of this step is vital. The transition involves the loss of reactive acyclic carbonyl characteristics and the emergence of an electron-rich aromatic system. This guide compares the target molecule against 2,4-Pentanedione , identifying the critical spectroscopic checkpoints that validate successful cyclization.
Structural Transformation[5]
-
Precursor (2,4-Pentanedione): Acyclic, exists in dynamic keto-enol equilibrium, highly reactive C=O and active methylene/methine groups.
-
Target (3-Acetyl-2,4-dimethylpyrrole): Cyclic, aromatic, stable conjugated system, H-bond donor (NH).
Spectroscopic Deep Dive: Product vs. Precursor
The following data compares the purified pyrrole against 2,4-pentanedione. The disappearance of the "Enol" signatures and the appearance of the "Pyrrolic NH" are the primary indicators of reaction completion.
Table 1: Comparative Spectroscopic Data
| Feature | Precursor: 2,4-Pentanedione (Acetylacetone) | Target: 3-Acetyl-2,4-dimethylpyrrole | Diagnostic Significance |
| Structure | Acyclic | Pentacyclic Heteroaromatic | Ring closure verification |
| 1H NMR: NH | Absent | Primary confirmation of pyrrole ring formation. | |
| 1H NMR: Ring H | Disappearance of enolic methine confirms cyclization. | ||
| 1H NMR: Methyls | Distinct shifts due to aromatic ring current anisotropy. | ||
| 1H NMR: OH | Absent | Loss of enol proton indicates consumption of precursor. | |
| IR: Carbonyl | 1700-1725 cm⁻¹ (Keto) / 1600 cm⁻¹ (Enol) | 1630-1650 cm⁻¹ | Shift to lower wavenumber due to conjugation with the pyrrole ring. |
| IR: N-H Stretch | Absent | 3200-3300 cm⁻¹ (Sharp/Med) | Definitive heteroatom incorporation. |
| Physical State | Colorless Liquid | Solid (MP: 136-139 °C) | Phase change indicates polymerization/crystallization. |
Note on NMR Solvent: Data reported in CDCl₃. The NH signal in pyrroles is exchangeable and concentration-dependent, often broadening or shifting based on hydrogen bonding.
Reaction Mechanism & Pathway[3]
The synthesis relies on the Knorr Pyrrole Synthesis mechanism.[1][2] The key step is the in situ reduction of an oximino-ketone to an amino-ketone, which then instantly condenses with the
Diagram 1: Synthesis Pathway (DOT)
Caption: The Knorr pathway involves the reduction of an oximino intermediate to an amine, which condenses with the dicarbonyl to close the pyrrole ring.[1]
Experimental Protocol: Knorr Synthesis
This protocol describes the synthesis of 3-Acetyl-2,4-dimethylpyrrole via the condensation of 2,4-pentanedione with oximinoacetone (generated from ethyl acetoacetate or prepared separately).
Safety Warning: This reaction is highly exothermic. Zinc dust is flammable. Perform in a fume hood.
Materials
-
Ethyl Acetoacetate (Precursor A source)
-
2,4-Pentanedione (Precursor B)
-
Sodium Nitrite (NaNO₂)[3]
-
Zinc Dust (Reducing Agent)
-
Glacial Acetic Acid (Solvent/Proton source)
Step-by-Step Methodology
-
Nitrosation (Preparation of Oximino Intermediate):
-
Dissolve ethyl acetoacetate (1 eq) in glacial acetic acid.
-
Cool to 0-5°C in an ice bath.
-
Dropwise add saturated aqueous NaNO₂ (1 eq) while maintaining temperature < 10°C.
-
Checkpoint: Solution turns yellow/orange. Stir for 3 hours. (Note: This forms the oximino-ester, which can be hydrolyzed, or one can start with Oximinoacetone directly if available).
-
Alternative Direct Route: Dissolve Oximinoacetone (1 eq) and 2,4-Pentanedione (1.1 eq) in Glacial Acetic Acid.
-
-
Reductive Cyclization (The Knorr Step):
-
Place the solution from Step 1 (or the mixture of Oximinoacetone/Pentanedione) in a 3-neck flask fitted with a mechanical stirrer and reflux condenser.
-
CRITICAL STEP: Add Zinc dust (3-4 eq) in small portions.
-
Observation: The reaction is vigorous and exothermic.[2] The solvent will boil.[1][2][3] Control the addition rate to maintain a gentle reflux without external heating.
-
Once addition is complete, heat to reflux externally for 1 hour to ensure reaction completion.
-
-
Isolation & Purification:
-
Decant the hot solution into a large volume of vigorously stirred ice water (approx. 10x volume).
-
The product will precipitate as a solid.
-
Filtration: Collect the crude solid by vacuum filtration.[3]
-
Recrystallization: Purify using Ethanol or Methanol.
-
Validation: Check Melting Point (Target: 136-139°C).
-
Diagram 2: Experimental Workflow (DOT)
Caption: Operational workflow for the Zinc-mediated reductive cyclization.[2]
References
-
Thermo Fisher Scientific. (n.d.). 3-Acetyl-2,4-dimethylpyrrole, 98%. Retrieved October 26, 2023, from [Link]
-
Organic Syntheses. (1943). 2,4-Dimethyl-3,5-dicarbethoxypyrrole (Knorr's Pyrrole). Coll. Vol. 2, p. 202. (Provides the foundational Zinc/AcOH reduction protocol). [Link]
Sources
Safety Operating Guide
3-Acetyl-2,4-dimethylpyrrole proper disposal procedures
Technical Guide: Safe Handling and Disposal of 3-Acetyl-2,4-dimethylpyrrole
Part 1: Chemical Profile & Hazard Identification
To execute a safe disposal plan, one must first understand the physicochemical behavior of the target analyte. 3-Acetyl-2,4-dimethylpyrrole (CAS: 2386-25-6) is a substituted pyrrole derivative often used as a precursor in porphyrin synthesis. Unlike simple liquid pyrroles, this acetylated derivative is a solid at room temperature, which dictates specific spill response and disposal workflows.
Physicochemical & Hazard Summary
| Property | Specification | Operational Implication |
| CAS Number | 2386-25-6 | Unique identifier for waste manifesting. |
| Physical State | Solid (Crystalline Powder) | Spill cleanup requires HEPA vacuum or wet-sweeping; avoid dust generation. |
| Melting Point | 136–139°C | Stable solid under ambient conditions; does not require liquid containment unless dissolved. |
| Appearance | White/Yellow to Pink/Brown | Color indicates purity. Darkening (Pink/Brown) signals oxidation. |
| Solubility | Soluble in Methanol, Ethanol | Disposal requires dissolution in combustible solvents for incineration. |
| GHS Hazards | H302 (Harmful if swallowed) H315 (Skin Irritation) H319 (Eye Irritation) H335 (Resp. Irritation) | PPE is non-negotiable. Avoid inhalation of dust. |
Expert Insight: The "browning" or "reddening" of this compound is a visual indicator of autoxidation. While the oxidized "tar" is generally not more toxic, it alters the solubility profile, potentially requiring stronger solvents (e.g., halogenated) for cleaning glassware, which complicates the waste stream.
Part 2: Storage & Stability (Pre-Disposal)
Proper storage extends shelf life and minimizes the frequency of disposal events. This compound is air and light-sensitive .
-
Temperature: Store at 2–8°C (Refrigerated).
-
Atmosphere: Store under inert gas (Argon or Nitrogen).
-
Container: Amber glass vials with Teflon-lined caps to prevent light exposure and moisture ingress.
Part 3: Operational Handling & Spill Response
CRITICAL: Do not treat this as a liquid spill. Standard absorbent pads are ineffective for dry powder unless the material is already in solution.
Spill Response Protocol (Solid State)
-
Evacuate & PPE: Clear the immediate area. Don nitrile gloves, safety goggles, and a lab coat. If the spill is >10g or outside a fume hood, use a P95/N95 respirator to prevent dust inhalation.
-
Containment: Cover the spill gently with a paper towel dampened with ethanol or methanol . This prevents dust from becoming airborne.
-
Collection:
-
Small Spill (<5g): Wipe up with the solvent-dampened towels.
-
Large Spill (>5g): Use a scoop or dustpan dedicated to hazardous waste. DO NOT use a brush/broom vigorously, as this aerosolizes the irritant dust.
-
-
Surface Decontamination: Wipe the surface with methanol followed by soap and water. The surface is clean when no pink/brown residue remains.
-
Waste Transfer: Place all solid waste and contaminated wipes into a Solid Hazardous Waste container (labeled "Toxic/Irritant Solid").
Part 4: Disposal Procedures
This section details the final disposition of the chemical.[1][2] Incineration is the only validated method for complete destruction of the pyrrole ring system.
Scenario A: Small-Scale Lab Disposal (<100g)
-
Primary Method: Chemical Incineration.[1]
-
Preparation:
-
Dissolve the solid waste in a minimal amount of a combustible, non-halogenated solvent (e.g., Acetone, Ethanol, or Methanol).
-
Transfer this solution to the laboratory's Organic Solvents (Non-Halogenated) waste stream.
-
Why? Dissolving the solid ensures it is fed into the incinerator's liquid injection system, guaranteeing high-temperature destruction (>1000°C) and preventing unburned particulate emissions.
-
Scenario B: Large-Scale/Stockpile Disposal (>100g)
-
Primary Method: Lab Pack via Licensed Contractor.
-
Preparation:
-
Keep the material in its original glass container if possible. Ensure the cap is tight.[1]
-
Place the container inside a resealable plastic bag (secondary containment).
-
Pack into a DOT-approved fiber or plastic drum with vermiculite cushioning.
-
Manifesting: Label as "Waste Toxic Solid, Organic, N.O.S. (Contains 3-Acetyl-2,4-dimethylpyrrole)."[3][4][5][6][7][8][9][10]
-
Scenario C: Empty Containers
-
Triple Rinse Rule:
-
Rinse the empty vial 3 times with Methanol or Acetone.
-
Pour rinsate into the Organic Solvent Waste container.
-
Deface the label.
-
Dispose of the glass vial in the Glass/Sharps bin (or chemically contaminated glass bin, depending on local EHS rules).
-
Part 5: Visual Workflows
The following diagrams illustrate the decision logic for disposal and the chemical degradation pathway that necessitates careful handling.
Figure 1: Disposal Decision Tree
Caption: Logic flow for determining the correct waste stream based on physical state and quantity.
Figure 2: Degradation & Handling Logic
Caption: Visualizing the oxidation pathway. "Browning" indicates the formation of polymeric resins.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 15163: 3-Acetyl-2,4-dimethylpyrrole. Retrieved from [Link]
-
Organic Syntheses. (1939). 2,4-Dimethylpyrrole (Note 3 regarding oxidation sensitivity).[2] Org. Synth. 19, 38. Retrieved from [Link]
Sources
- 1. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 3-Acetyl-2,4-dimethylpyrrole, 98%, Thermo Scientific Chemicals 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 4. 2,4-Dimethyl-3-ethyl-1H-pyrrole(517-22-6) 1H NMR [m.chemicalbook.com]
- 5. 3-Acetyl-2,4-dimethylpyrrole | CAS 2386-25-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. 3-Acetyl-2,4-dimethylpyrrole | CAS 2386-25-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. chembk.com [chembk.com]
- 10. 102510100 [thermofisher.com]
Navigating the Safe Handling of 3-Acetyl-2,4-dimethylpyrrole: A Guide to Personal Protective Equipment
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental to discovery. 3-Acetyl-2,4-dimethylpyrrole, a key building block in various synthetic pathways, requires meticulous handling to ensure the safety of laboratory personnel. This guide provides an in-depth, experience-driven protocol for the selection and use of Personal Protective Equipment (PPE) when working with this compound, ensuring both personal safety and the integrity of your research.
Understanding the Risks: A Proactive Approach to Safety
Before delving into specific PPE recommendations, it is crucial to understand the inherent hazards of 3-Acetyl-2,4-dimethylpyrrole. Safety Data Sheets (SDS) and toxicological data reveal a compound that demands respect. It is classified as a flammable liquid and vapor, is toxic if swallowed, causes serious eye damage, is harmful if inhaled, and can cause skin irritation.[1][2][3][4] A thorough risk assessment is the cornerstone of safe laboratory practice, and for this compound, the primary exposure routes to mitigate are inhalation, skin contact, eye contact, and ingestion.
Core Personal Protective Equipment (PPE) for Routine Handling
For standard laboratory operations involving 3-Acetyl-2,4-dimethylpyrrole in a well-ventilated fume hood, the following PPE is mandatory. The rationale behind each piece of equipment is to create a comprehensive barrier against potential exposure.
| PPE Category | Item | Standard/Specification | Purpose |
| Eye and Face Protection | Safety Goggles | ANSI Z87.1 compliant | Protects against splashes and airborne particles. |
| Face Shield | Worn over safety goggles | Recommended when there is a significant risk of splashing. | |
| Hand Protection | Nitrile Gloves | Disposable, powder-free | Provides protection against incidental contact.[5][6] |
| Body Protection | Laboratory Coat | Long-sleeved, flame-retardant | Protects skin and personal clothing from contamination.[6] |
| Respiratory Protection | N95 or equivalent | NIOSH-approved | Required when handling powders or in poorly ventilated areas.[5][6] |
The "Why" Behind the Choices:
-
Eye and Face Protection: The risk of "serious eye damage" necessitates the use of chemical splash goggles at all times.[1][3][4] A face shield should be used in conjunction with goggles when handling larger quantities or during procedures with a higher risk of splashing, such as transfers or heating.
-
Hand Protection: Nitrile gloves offer good resistance to a wide range of chemicals. It is imperative to inspect gloves for any signs of degradation or perforation before use. Double gloving is a prudent practice, especially during prolonged handling, to provide an additional layer of protection.
-
Body Protection: A flame-retardant lab coat is essential due to the flammable nature of 3-Acetyl-2,4-dimethylpyrrole.[1][3][4] It should be fully buttoned to provide maximum coverage.
-
Respiratory Protection: While working in a certified chemical fume hood should be the primary engineering control, a NIOSH-approved respirator is necessary if the ventilation is inadequate or when there is a potential for aerosol generation.[5][6]
Experimental Protocol: Donning and Doffing PPE
The correct sequence of putting on and taking off PPE is as critical as the selection of the equipment itself to prevent cross-contamination.
Donning Sequence:
-
Lab Coat: Put on the lab coat and fasten all buttons.
-
Respirator (if required): Perform a fit check to ensure a proper seal.
-
Goggles and Face Shield: Position goggles snugly and place the face shield over them.
-
Gloves: Don the first pair of gloves, ensuring they overlap the cuffs of the lab coat. If double gloving, don the second pair over the first.
Doffing Sequence (to be performed in a designated area):
-
Outer Gloves (if double gloved): Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out.
-
Face Shield and Goggles: Remove from the back of the head, avoiding touching the front surfaces.
-
Lab Coat: Unbutton and peel off from the shoulders, turning it inside out as you remove it.
-
Inner Gloves: Remove the inner pair using the same technique as the outer gloves.
-
Respirator (if used): Remove from the back of the head.
-
Hand Hygiene: Immediately wash hands thoroughly with soap and water.
Visualizing PPE Selection: A Decision-Making Workflow
The following diagram illustrates the logical flow for selecting the appropriate level of PPE based on the experimental conditions.
Caption: PPE selection workflow for handling 3-Acetyl-2,4-dimethylpyrrole.
Operational and Disposal Plans
Handling:
-
Always handle 3-Acetyl-2,4-dimethylpyrrole in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.[6][7]
-
Prevent the generation of dust and aerosols.[6]
Storage:
-
Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[6][7]
-
Keep away from heat, sparks, open flames, and other ignition sources as it is a flammable liquid.[1][3][4]
-
Store away from incompatible materials such as strong oxidizing agents.[2][7]
Disposal:
-
Dispose of waste in accordance with all applicable federal, state, and local regulations.
-
Contaminated PPE and other disposable materials should be placed in a sealed, labeled container for hazardous waste disposal.
By adhering to these stringent PPE protocols and safe handling practices, researchers can confidently work with 3-Acetyl-2,4-dimethylpyrrole, ensuring a safe and productive laboratory environment.
References
-
National Center for Biotechnology Information. (n.d.). 3-Acetylpyrrole. PubChem. Retrieved from [Link]
- CDN. (n.d.). Pyrrole-MSDS.pdf.
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyrrole, 99%. Retrieved from [Link]
-
Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]
- (n.d.). Product and Company Identification 2. Hazards Identification 3. Composition/Information on Ingredients.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
